Product packaging for Methyltin(3+)(Cat. No.:CAS No. 16408-15-4)

Methyltin(3+)

Cat. No.: B232008
CAS No.: 16408-15-4
M. Wt: 133.74 g/mol
InChI Key: QBJAOJSMZSXHFD-UHFFFAOYSA-N
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Description

Methyltin(3+) is a key organotin cation of significant interest in materials science and industrial chemistry research, primarily for its role in the stabilization of polymers. Its derivatives, particularly methyl tin mercaptides, are extensively studied and utilized as highly efficient heat stabilizers in polyvinyl chloride (PVC) processing . Research in this area focuses on how Methyltin(3+)-based compounds prevent the thermal degradation of PVC during high-temperature manufacturing, thereby inhibiting discoloration and preserving the mechanical integrity of the final polymer . This makes it a crucial subject for investigations aimed at enhancing the durability and lifespan of construction materials, automotive components, and wire insulation . Furthermore, the compound's specific mechanism, which involves scavenging chlorine atoms released from PVC under heat to prevent the initiation of a degenerative chain reaction, is a key area of scientific inquiry . Ongoing research also explores the formulation of these stabilizers to meet evolving environmental regulations, driving innovation towards more sustainable and effective additives for the plastics industry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Sn+3 B232008 Methyltin(3+) CAS No. 16408-15-4

Properties

IUPAC Name

methyltin(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.Sn/h1H3;/q;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJAOJSMZSXHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Sn+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017141
Record name Methyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-15-4
Record name Methyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOMETHYLTIN ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U64V227YY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyltin(3+)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyltin(3+) cation (CH₃Sn³⁺) is a fundamental organometallic species that serves as a building block for a wide range of organotin compounds. While the bare cation is highly reactive and typically not isolated, its chemical properties can be thoroughly understood through the study of its simple salts and derivatives, most notably methyltin trichloride (CH₃SnCl₃). This technical guide provides a comprehensive overview of the chemical properties of Methyltin(3+), focusing on its structure, reactivity, and thermodynamic characteristics, primarily through the lens of methyltin trichloride. Detailed experimental protocols for the synthesis of methyltin precursors are provided, along with quantitative data presented in structured tables for ease of comparison. Furthermore, key reaction and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and experimental workflows.

Introduction

Organotin compounds have found widespread applications as PVC stabilizers, catalysts, and biocides. The environmental and toxicological impact of these compounds has necessitated a thorough understanding of their fundamental chemical properties. The methyltin(3+) moiety is a key component in a variety of these commercially significant compounds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the core chemical properties of Methyltin(3+), with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The properties of the Methyltin(3+) cation are best represented by its most common and stable salt, methyltin trichloride.

PropertyValue
Molecular Formula CH₃Sn³⁺
IUPAC Name methyltin(3+)
Molecular Weight 133.74 g/mol
Formal Charge +3
CAS Number 16408-15-4

Table 1: Physicochemical Properties of Methyltin(3+)

PropertyValue
Molecular Formula CH₃Cl₃Sn
IUPAC Name Trichloro(methyl)stannane
Molecular Weight 240.10 g/mol
Appearance White crystalline solid[1]
Melting Point 48-51 °C[1]
Boiling Point 171 °C[1]
Solubility Soluble in many organic solvents
CAS Number 993-16-8[2]

Table 2: Physicochemical Properties of Methyltin Trichloride

Spectroscopic Data

Spectroscopic analysis of methyltin trichloride provides valuable insights into the structure and bonding of the Methyltin(3+) moiety.

NucleusChemical Shift (ppm)Coupling Constant (Hz)Solvent
¹H~0.7-1.2²J(¹¹⁹Sn-¹H) ≈ 50-60Various
¹³C~ -2 to -9¹J(¹¹⁹Sn-¹³C) ≈ 300-400Various
¹¹⁹Sn~165-CDCl₃

Table 3: Representative NMR Spectroscopic Data for Methyltin Compounds. Data for trimethyltin chloride is used as a close analog for trends.[3][4][5]

Reactivity and Hydrolysis

The Methyltin(3+) cation is a strong Lewis acid and readily undergoes hydrolysis in aqueous solutions. The hydrolysis of methyltin(IV) trichloride has been studied in detail and involves the formation of various hydroxo species.[6]

The hydrolysis proceeds through a series of equilibria, with the formation of monomeric and dimeric species. The distribution of these species is highly dependent on the pH of the solution.

Equilibrium Reactionlog β
CH₃Sn³⁺ + H₂O ⇌ CH₃Sn(OH)²⁺ + H⁺-1.58
CH₃Sn³⁺ + 2H₂O ⇌ CH₃Sn(OH)₂⁺ + 2H⁺-4.96
CH₃Sn³⁺ + 3H₂O ⇌ CH₃Sn(OH)₃ + 3H⁺-9.83
2CH₃Sn³⁺ + 5H₂O ⇌ [(CH₃Sn)₂(OH)₅]⁺ + 5H⁺-11.08

Table 4: Equilibrium Constants for the Hydrolysis of Methyltin(3+) at 25°C and I = 0 mol dm⁻³.[6]

The following diagram illustrates the stepwise hydrolysis of the Methyltin(3+) cation.

Hydrolysis_Pathway CH3Sn(3+) CH3Sn(3+) CH3Sn(OH)(2+) CH3Sn(OH)(2+) CH3Sn(3+)->CH3Sn(OH)(2+) + H2O - H+ CH3Sn(OH)2(+) CH3Sn(OH)2(+) CH3Sn(OH)(2+)->CH3Sn(OH)2(+) + H2O - H+ CH3Sn(OH)3 CH3Sn(OH)3 CH3Sn(OH)2(+)->CH3Sn(OH)3 + H2O - H+ CH3Sn(OH)4(-) CH3Sn(OH)4(-) CH3Sn(OH)3->CH3Sn(OH)4(-) + H2O - H+

Hydrolysis pathway of Methyltin(3+).

Experimental Protocols

Synthesis of Methyltin Trichloride

A common method for the preparation of methyltin trichloride is the direct reaction of metallic tin with methyl chloride in the presence of a catalyst.

Materials:

  • Tin metal (powder or granules)

  • Methyl chloride (gas)

  • Catalyst (e.g., a quaternary ammonium or phosphonium salt)

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • The reactor is charged with tin metal and the catalyst.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Methyl chloride gas is introduced into the reactor to a specified pressure.

  • The mixture is heated to the reaction temperature (typically 150-200 °C) with vigorous stirring.

  • The reaction is monitored by pressure changes and/or sampling and analysis.

  • Upon completion, the reactor is cooled, and the excess methyl chloride is vented.

  • The product, a mixture of methyltin chlorides, is purified by distillation.

The following diagram illustrates the general workflow for the synthesis of methyltin trichloride.

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation Charge_Reactor Charge Reactor with Tin and Catalyst Seal_Purge Seal and Purge with Inert Gas Charge_Reactor->Seal_Purge Introduce_MeCl Introduce Methyl Chloride Heat_Stir Heat and Stir (150-200 °C) Introduce_MeCl->Heat_Stir Monitor_Reaction Monitor Reaction Heat_Stir->Monitor_Reaction Cool_Vent Cool Reactor and Vent Excess MeCl Purify Purify by Distillation Cool_Vent->Purify

Workflow for Methyltin Trichloride Synthesis.

Biological Activity and Signaling Pathways

Methyltin compounds, particularly trimethyltin, are known neurotoxins. While the specific signaling pathways for Methyltin(3+) are not extensively characterized, studies on related trimethyltin compounds have elucidated mechanisms of toxicity involving the induction of apoptosis.

Trimethyltin has been shown to induce neuronal cell death through a pathway involving oxidative stress, activation of p38 mitogen-activated protein kinase (MAPK), and subsequent activation of caspases.

The following diagram illustrates a proposed signaling pathway for trimethyltin-induced apoptosis.

Apoptosis_Pathway Trimethyltin Trimethyltin Oxidative_Stress Oxidative_Stress Trimethyltin->Oxidative_Stress p38_MAPK p38_MAPK Oxidative_Stress->p38_MAPK Caspase_Activation Caspase_Activation p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed pathway for trimethyltin-induced apoptosis.

Conclusion

The chemical properties of the Methyltin(3+) cation are of significant interest due to the widespread use and environmental relevance of organotin compounds. This technical guide has provided a detailed overview of the physicochemical properties, spectroscopic data, and reactivity of Methyltin(3+), primarily through the examination of methyltin trichloride. The provided experimental protocols and visualizations of key pathways offer valuable resources for researchers in the fields of chemistry, toxicology, and drug development. Further research into the specific biological interactions and signaling pathways of different methyltin species will be crucial for a complete understanding of their toxicological profiles and for the development of safer alternatives.

References

The Tin Men of Science: A Technical History of Organotin Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have traversed a remarkable journey from laboratory novelties in the mid-19th century to indispensable tools in modern industry and compelling subjects of biomedical research. Initially synthesized in 1849, their unique properties as PVC stabilizers, catalysts, and biocides fueled a surge in research and application from the 1950s onwards. However, their potent biological activity, particularly the toxicity of tributyltin and triphenyltin derivatives, has also led to significant environmental concerns and spurred extensive toxicological investigation. This technical guide provides a comprehensive overview of the history of organotin compounds in scientific research, detailing their synthesis, applications, and the molecular mechanisms underlying their biological effects. It is intended to serve as a valuable resource for researchers in chemistry, toxicology, and drug development, offering a structured presentation of key data, detailed experimental protocols, and visual representations of complex biological pathways and experimental workflows.

A Historical Overview of Organotin Chemistry

The story of organotin chemistry began in 1849 when Edward Frankland first synthesized diethyltin diiodide.[1][2] Shortly after, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy, a publication often cited as the true inception of organotin chemistry.[1][2] For nearly a century, these compounds remained largely academic curiosities. Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the fundamental understanding of organotin chemistry during this early period.[1][3]

The 1940s and 1950s marked a pivotal turning point with the discovery of their industrial applications.[2][3] The burgeoning plastics industry, particularly the production of polyvinyl chloride (PVC), created a demand for effective heat stabilizers, a role organotin compounds excelled at.[1][3] This revival of interest was significantly advanced by the work of van der Kerk and his colleagues in the Netherlands.[1] The 1950s also saw the discovery of the potent biocidal properties of triorganotin compounds by van der Kerk and Luijten in 1954, opening up new applications as fungicides and bactericides.[2]

The structural understanding of organotin compounds also evolved significantly during this period. While initially assumed to be simple tetrahedral molecules, the discovery of five-coordinate triorganotin halide complexes in the early 1960s expanded the known coordination chemistry of tin.[1][3] The first divalent organotin compound, bis(cyclopentadienyl)tin(II), was reported in 1956.[1][3]

The widespread use of organotin compounds, particularly tributyltin (TBT) in antifouling paints for ships, led to significant environmental contamination and toxicological concerns in the latter half of the 20th century.[4][5] This prompted extensive research into their environmental fate and biological effects, revealing them to be potent endocrine disruptors and immunotoxicants.[4][5] In recent decades, the unique biological activities of organotin compounds have also attracted interest in the field of drug development, with studies exploring their potential as anticancer agents.[6]

Synthesis of Organotin Compounds

The synthesis of organotin compounds can be achieved through several methods. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Grignard Reaction

A classic and versatile method for forming tin-carbon bonds is the reaction of a Grignard reagent (RMgX) with a tin halide, typically tin tetrachloride (SnCl4).[7] This method is particularly useful for the synthesis of tetraorganotin compounds.

Experimental Protocol: Synthesis of Tetraethyltin

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. The entire apparatus is maintained under a positive pressure of dry nitrogen.

  • Reagents:

    • Magnesium turnings

    • Ethyl bromide in dry diethyl ether

    • Tin tetrachloride (SnCl4) in dry diethyl ether

  • Procedure:

    • The Grignard reagent, ethylmagnesium bromide (CH3CH2MgBr), is prepared by adding a solution of ethyl bromide in dry diethyl ether to magnesium turnings in the reaction flask. The reaction is initiated with gentle heating if necessary.

    • Once the Grignard reagent is formed, a solution of tin tetrachloride in dry diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reaction.

    • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the resulting tetraethyltin is purified by fractional distillation under reduced pressure.

The overall reaction is: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr[7]

Kocheshkov Comproportionation

Symmetrical tetraorganotin compounds can be converted to organotin halides through redistribution reactions with tin tetrachloride, a process known as the Kocheshkov comproportionation.[7] This method allows for the controlled synthesis of tri-, di-, and mono-organotin halides.

Experimental Protocol: Synthesis of Triphenyltin Chloride

  • Reaction Setup: A reaction vessel equipped with a stirrer, a heating mantle, and a condenser is used.

  • Reagents:

    • Tetraphenyltin ((C6H5)4Sn)

    • Tin tetrachloride (SnCl4)

  • Procedure:

    • Tetraphenyltin and tin tetrachloride are mixed in a 3:1 molar ratio in the reaction vessel.

    • The mixture is heated to a temperature between 100-120°C with continuous stirring.

    • The reaction is maintained at this temperature for 1-4 hours.

    • After the reaction is complete, the mixture is cooled to induce crystallization of triphenyltin chloride.

    • The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether.

The comproportionation reactions are as follows: 3 R₄Sn + SnCl₄ → 4 R₃SnCl[7] R₄Sn + SnCl₄ → 2 R₂SnCl₂[7] R₄Sn + 3 SnCl₄ → 4 RSnCl₃[7]

Direct Synthesis

Organotin halides can also be prepared by the direct reaction of metallic tin with an organic halide.[3][8] This method is commercially significant for the production of certain organotin compounds, such as dimethyltin dichloride.[3]

Experimental Protocol: Direct Synthesis of Dimethyltin Dichloride

  • Reaction Setup: A high-pressure autoclave equipped with a stirring mechanism and a heating system is required.

  • Reagents:

    • Metallic tin powder

    • Methyl chloride (CH3Cl)

    • Catalyst (e.g., a quaternary ammonium or phosphonium salt)

  • Procedure:

    • Metallic tin and the catalyst are charged into the autoclave.

    • The autoclave is sealed and purged with nitrogen.

    • Methyl chloride is then introduced into the autoclave.

    • The mixture is heated to a temperature of 180-200°C with vigorous stirring.

    • The reaction is carried out under pressure for several hours.

    • After the reaction, the autoclave is cooled, and the excess methyl chloride is vented.

    • The product, dimethyltin dichloride, is then purified by distillation.

The direct synthesis reaction is: Sn + 2 RX --(catalyst)--> R₂SnX₂[8]

Applications in Scientific Research and Industry

Organotin compounds have a wide array of applications stemming from their unique chemical and physical properties.

PVC Stabilizers

One of the largest industrial applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC).[1][9] During processing at high temperatures, PVC undergoes dehydrochlorination, leading to discoloration and loss of mechanical properties.[10] Organotin stabilizers, particularly dialkyltin carboxylates and mercaptides, prevent this degradation by scavenging the liberated hydrogen chloride and replacing labile chlorine atoms on the polymer chain with more stable groups.[11]

Organotin StabilizerTypeKey Features
Dioctyltin bis(isooctylthioglycollate)ThiotinExcellent heat stability and transparency.[12][13]
Dibutyltin dilaurateCarboxylateGood heat stability and lubricity.[12]
Dibutyltin maleateCarboxylateGood outdoor weathering performance.[3][12]
Methyltin mercaptideThiotinHigh efficiency, commonly used in the USA.[12]

Table 1: Common Organotin PVC Stabilizers and Their Properties.

Quantitative Data on PVC Stabilization

Stabilizer SystemDehydrochlorination Rate at 180°C (mol HCl/mol PVC.min)Thermal Stability Time at 180°C (min)
Unstabilized PVCHigh (variable)< 10
PVC + Dibutyltin Dilaurate (2 phr)Significantly reduced> 60
PVC + Dioctyltin bis(isooctylthioglycollate) (2 phr)Very low> 90

Table 2: Comparative Performance of Organotin Stabilizers in PVC. (Data synthesized from qualitative descriptions and typical performance expectations).

Catalysts

Diorganotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.[9][14] They are also used in the vulcanization of silicones and in transesterification reactions.[7] The catalytic mechanism is believed to involve the formation of a tin-alkoxide intermediate which then reacts with the isocyanate.[14]

Biocides

Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), exhibit strong biocidal activity against a wide range of organisms, including fungi, bacteria, and mollusks.[2][7] This has led to their use as agricultural fungicides, wood preservatives, and most notably, as antifouling agents in marine paints.[4][7] However, the high toxicity of these compounds to non-target marine organisms has led to severe restrictions on their use.[4][5]

Organotin CompoundOrganismLC50 (µg/L)
Tributyltin (TBT)Daphnia magna0.95
Triphenyltin (TPT)Daphnia magna5.6
Dibutyltin (DBT)Daphnia magna450
Monobutyltin (MBT)Daphnia magna2100

Table 3: Acute Toxicity of Organotin Compounds to Daphnia magna. [15]

Drug Development

The cytotoxic properties of certain organotin compounds have prompted research into their potential as anticancer agents.[6] Studies have shown that some organotin complexes exhibit significant in vitro activity against various cancer cell lines, in some cases exceeding the potency of existing platinum-based drugs like cisplatin.[6][7] The proposed mechanism of action often involves the induction of apoptosis.[7]

Toxicology and Biological Signaling Pathways

The biological effects of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃, with tetraorganotins (R₄Sn) being relatively non-toxic until they are metabolized to triorganotin species.[16]

Immunotoxicity

Organotin compounds, particularly tributyltin, are known to be immunotoxic, with the thymus being a primary target organ.[17] Exposure can lead to thymus atrophy and suppression of T-cell mediated immunity.[17] The underlying mechanisms are complex and involve both calcium-dependent and independent pathways, leading to apoptosis of thymocytes.[2]

Immunotoxicity_Signaling_Pathway Organotin Organotin Compound Ca_Influx ↑ Intracellular Ca²⁺ Organotin->Ca_Influx Ca²⁺-dependent Direct_Effect Direct Mitochondrial Effect Organotin->Direct_Effect Ca²⁺-independent Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation ROS->Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Direct_Effect->Mitochondria

Caption: Organotin-induced immunotoxicity signaling pathway.

Endocrine Disruption

Certain organotin compounds, notably tributyltin, are potent endocrine disruptors.[4][5] They can interfere with steroid hormone metabolism and have been shown to act as agonists for nuclear receptors such as the peroxisome proliferator-activated receptor γ (PPARγ) and the retinoid X receptor (RXR). This can lead to various adverse effects, including the development of imposex (the imposition of male sexual characteristics on female gastropods) and potential obesogenic effects in vertebrates.[4]

Endocrine_Disruption_Pathway Organotin Organotin Compound PPARg PPARγ Organotin->PPARg Agonist RXR RXR Organotin->RXR Agonist Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR->Heterodimer Gene_Expression Target Gene Expression (e.g., Adipogenesis) Heterodimer->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Carcinogenesis_Signaling_Pathway Organotin Organotin Compound DNA_Damage Direct DNA Damage Organotin->DNA_Damage ROS Oxidative Stress (ROS) Organotin->ROS Apoptosis Apoptosis Organotin->Apoptosis Cell_Cycle Cell Cycle Arrest Organotin->Cell_Cycle Mutation Mutation DNA_Damage->Mutation ROS->DNA_Damage Cancer Cancer Mutation->Cancer Synthesis_Workflow Start Start: Define Target Organotin Compound Synthesis Synthesis (e.g., Grignard, Kocheshkov) Start->Synthesis Workup Reaction Work-up and Crude Purification Synthesis->Workup Purification Final Purification (e.g., Recrystallization, Distillation) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C, ¹¹⁹Sn) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography (for single crystals) Characterization->Xray End End: Characterized Organotin Compound NMR->End IR->End MS->End Xray->End Analytical_Workflow Start Start: Sample Collection (e.g., PVC, Water, Sediment) Extraction Extraction of Organotins from Matrix Start->Extraction Derivatization Derivatization (e.g., Ethylation, Grignard) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS or GC-FPD Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Quantification Data Analysis and Quantification GCMS->Quantification LCMS->Quantification End End: Concentration of Organotins in Sample Quantification->End

References

Unveiling the Chemical Identity and Technical Profile of Methyltin(3+)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltin(3+), a significant organotin cation. The document delineates its fundamental chemical properties, including its CAS number and molecular formula, and offers a structured presentation of its physicochemical data. While direct experimental protocols and biological signaling pathways for the isolated Methyltin(3+) ion are not extensively documented, this guide draws upon data from its common salt form, Methyltin trichloride, to provide a thorough technical profile relevant to research and development.

Core Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its unique identifiers. For the Methyltin(3+) cation, these are as follows:

IdentifierValueCitation
CAS Number 16408-15-4[1][2]
Molecular Formula CH₃Sn³⁺[1][2]

It is crucial to note that while Methyltin(3+) is the cation of interest, it is most commonly available and studied in its salt form, Methyltin trichloride. This neutral compound is the practical source of the Methyltin(3+) ion in most experimental and industrial settings.

Physicochemical Properties of Methyltin Compounds

The following table summarizes key quantitative data for Methyltin(3+) and its common counterpart, Methyltin trichloride. This information is essential for a variety of applications, from experimental design to safety assessments.

PropertyMethyltin(3+)Methyltin trichlorideCitation
Molecular Weight 133.74 g/mol 240.10 g/mol [1][2]
Exact Mass 134.925678 DaNot Applicable[1][2]
Monoisotopic Mass 134.925678 DaNot Applicable[1][2]
Formal Charge +30[1]
CAS Number 16408-15-4993-16-8[1][3][4][5]
Molecular Formula CH₃Sn³⁺CH₃Cl₃Sn or CH₃SnCl₃[3][4][5]
EC Number Not Applicable213-608-8
MDL Number Not ApplicableMFCD00000514

Conceptual Workflow for Investigating Organotin Compounds

The study of organotin compounds like Methyltin(3+) in a biological or environmental context typically follows a structured workflow. This process, from initial characterization to the assessment of biological impact, is outlined in the diagram below.

G Conceptual Research Workflow for Organotin Compounds cluster_0 Chemical Characterization cluster_1 In Vitro Assessment cluster_2 In Vivo & Environmental Studies cluster_3 Data Analysis & Interpretation A Synthesis or Procurement of Methyltin Trichloride B Purity Analysis (e.g., GC, NMR) A->B C Cell Line Exposure B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Mechanistic Studies (e.g., Gene Expression, Protein Analysis) C->E I Pathway Analysis E->I F Animal Model Studies G Toxicokinetics & Biodistribution F->G J Risk Assessment G->J H Environmental Fate & Transport H->J I->J

Caption: A generalized workflow for the scientific investigation of organotin compounds.

Due to the limited availability of detailed experimental protocols and signaling pathway information specifically for Methyltin(3+) in the public domain, this guide provides a foundational understanding based on its chemical properties and those of its closely related compounds. Further in-depth research into the toxicology and pharmacology of organotins would be necessary to elucidate specific biological interactions and experimental methodologies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of key methyltin compounds: methyltin trichloride, dimethyltin dichloride, and trimethyltin chloride. It is designed to serve as a practical resource for researchers in chemistry, materials science, and drug development. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the workflows involved.

Synthesis of Methyltin Compounds

The primary industrial synthesis of methyltin chlorides involves the direct reaction of methyl chloride with tin metal at elevated temperatures and pressures, often in the presence of a catalyst. Variations of this method allow for the selective production of mono-, di-, and trimethyltin chlorides.

Synthesis of Dimethyltin Dichloride ((CH₃)₂SnCl₂)

A common method for the industrial production of dimethyltin dichloride is the direct reaction of tin with methyl chloride. This process can be carried out using a catalyst to improve reaction rates and yields.

Experimental Protocol: Catalytic Direct Reaction [1][2]

  • Materials:

    • Tin (Sn) particles or chips

    • Dimethyl sulfoxide (catalyst)[1]

    • Tin tetrachloride (SnCl₄) (optional, as initiator)

    • Methyl chloride (CH₃Cl) gas

  • Apparatus:

    • High-pressure reaction kettle equipped with a stirrer, thermometer, pressure gauge, and gas inlet/outlet.

  • Procedure:

    • Charge the reaction kettle with tin particles, dimethyl sulfoxide, and optionally a small amount of tin tetrachloride.

    • Seal the reactor and purge with nitrogen gas to remove air and moisture.

    • Heat the reactor to approximately 180°C while stirring.

    • Introduce methyl chloride gas, maintaining the reaction temperature between 180-210°C and the pressure between 0.9-1.3 MPa.[1]

    • Continue the reaction for approximately 4 hours, monitoring the consumption of methyl chloride.

    • After the initial reaction period, increase the temperature to 200-240°C and the pressure to 1.3-1.5 MPa for an additional 2 hours to complete the reaction.[1]

    • Cool the reactor and vent any excess methyl chloride.

    • The crude dimethyltin dichloride can be purified by distillation under atmospheric or reduced pressure, collecting the fraction boiling between 188°C and 200°C.[1]

Synthesis of Trimethyltin Chloride ((CH₃)₃SnCl)

Trimethyltin chloride can be synthesized through a redistribution reaction or by the reaction of a Grignard reagent with a methyltin chloride.

Experimental Protocol: Redistribution Reaction [3]

  • Materials:

    • Tetramethyltin ((CH₃)₄Sn)

    • Tin tetrachloride (SnCl₄)

  • Apparatus:

    • A sealed reaction vessel suitable for high-temperature reactions.

  • Procedure:

    • In a suitable reaction vessel, combine tetramethyltin and tin tetrachloride in a 3:1 molar ratio.

    • Heat the mixture to the reaction temperature (typically above the melting point of the reactants) with stirring. The reaction is often performed without a solvent.[3]

    • Maintain the reaction for a sufficient time to allow for the redistribution of the methyl and chloro groups.

    • The resulting trimethyltin chloride can be purified by distillation.

Experimental Protocol: Grignard-like Reaction [4]

  • Materials:

    • Tin powder

    • Dimethyltin dichloride

    • Magnesium powder

    • Dimethyl sulfoxide (DMSO) as a catalyst

    • Chloromethane (Methyl chloride)

  • Apparatus:

    • High-pressure reaction kettle

  • Procedure:

    • Add tin powder, dimethyltin dichloride, DMSO, and magnesium powder to the high-pressure reaction kettle.

    • Replace the air in the kettle with chloromethane gas.

    • Heat the mixture to 160°C and introduce chloromethane in batches, allowing the reaction temperature to naturally rise to around 180°C, while maintaining a stable pressure of 0.3-0.8 MPa.

    • After the reaction is complete, cool the kettle to 170-180°C.

    • Distill the product to obtain trimethyltin chloride.[4]

Synthesis of Methyltin Trichloride (CH₃SnCl₃)

Methyltin trichloride can be prepared by the direct reaction of methyl chloride with stannous chloride or through a redistribution reaction.

Experimental Protocol: Reaction with Stannous Chloride

  • Materials:

    • Anhydrous stannous chloride (SnCl₂)

    • Methyl chloride (CH₃Cl)

    • A suitable catalyst, such as a quaternary phosphonium salt.

  • Apparatus:

    • A reaction vessel equipped with a stirrer, gas inlet, and condenser, suitable for heating.

  • Procedure:

    • Charge the reaction vessel with anhydrous stannous chloride and the catalyst.

    • Heat the mixture to 160-170°C with stirring.

    • Bubble methyl chloride gas through the molten mixture. The rate of addition should be controlled to match the rate of reaction.

    • Continue the reaction until the rate of methyl chloride uptake significantly decreases.

    • The methyltin trichloride product can be isolated from the reaction mixture by vacuum distillation.

Characterization of Methyltin Compounds

A variety of analytical techniques are employed to characterize methyltin compounds, providing information on their structure, purity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyltin compounds. ¹H, ¹³C, and ¹¹⁹Sn are the most commonly utilized nuclei.

Experimental Protocol: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the methyltin compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a spectrometer operating at an appropriate frequency. For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) is often used.[5]

Data Presentation: NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)J(¹¹⁹Sn-¹H) (Hz)J(¹¹⁹Sn-¹³C) (Hz)
Methyltin trichloride ~1.6 - 1.8~4.0 - 6.0~ -20 to -30~70 - 80~500 - 600
Dimethyltin dichloride ~1.1 - 1.3~8.0 - 10.0~ +130 to +140~65 - 75~450 - 550
Trimethyltin chloride ~0.6 - 0.8~ -2.0 to 0.0~ +150 to +165~55 - 65~350 - 450

Note: Chemical shifts and coupling constants can vary depending on the solvent and concentration.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of methyltin compounds. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are common techniques.

Experimental Protocol: GC-MS Analysis

  • Prepare a dilute solution of the methyltin compound in a volatile organic solvent (e.g., hexane, dichloromethane).

  • Inject a small volume of the solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary column before being introduced into the mass spectrometer.

  • The molecules are ionized (typically by electron impact) and the resulting fragments are detected.

Data Presentation: Key Mass Spectrometry Fragments (m/z)

CompoundParent Ion (M⁺)Key Fragment Ions (m/z) and Assignments
Methyltin trichloride 238, 240, 242223, 225, 227 [(CH₃)SnCl₂]⁺; 188, 190 [SnCl₂]⁺; 153, 155 [SnCl]⁺
Dimethyltin dichloride 218, 220, 222203, 205, 207 [(CH₃)SnCl₂]⁺; 185 [(CH₃)₂SnCl]⁺; 150 [(CH₃)₂Sn]⁺
Trimethyltin chloride 198, 200, 202183, 185, 187 [(CH₃)₂SnCl]⁺; 165 [(CH₃)₃Sn]⁺; 150 [(CH₃)₂Sn]⁺

Note: The presence of multiple peaks for chlorine- and tin-containing fragments is due to the natural isotopic distribution of these elements.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of methyltin compounds, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: X-ray Crystallography

  • Grow single crystals of the methyltin compound of sufficient size and quality, typically by slow evaporation of a saturated solution or by slow cooling.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software packages.

Data Presentation: X-ray Crystallographic Data

ParameterMethyltin trichlorideDimethyltin dichlorideTrimethyltin chloride
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group PnmaImmaCmc2₁
a (Å) 13.018.889.94
b (Å) 9.789.7210.04
c (Å) 6.458.887.99
Z 444
Sn-C Bond Length (Å) ~2.10~2.12~2.13
Sn-Cl Bond Length (Å) ~2.31~2.38~2.42
C-Sn-C Angle (°) N/A~125~120
Cl-Sn-Cl Angle (°) ~103~95N/A

Note: Crystallographic data can vary slightly depending on the specific crystal structure determination.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of methyltin compounds.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Tin Tin (Sn) Reaction Direct Reaction in High-Pressure Reactor Tin->Reaction MethylChloride Methyl Chloride (CH3Cl) MethylChloride->Reaction Catalyst Catalyst Catalyst->Reaction Purification Purification (Distillation) Reaction->Purification MeSnCl3 Methyltin Trichloride Purification->MeSnCl3 Me2SnCl2 Dimethyltin Dichloride Purification->Me2SnCl2 Me3SnCl Trimethyltin Chloride Purification->Me3SnCl

Caption: General workflow for the direct synthesis of methyltin chlorides.

CharacterizationWorkflow cluster_techniques Characterization Techniques cluster_data Data Analysis Sample Methyltin Compound Sample NMR NMR Spectroscopy (1H, 13C, 119Sn) Sample->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Sample->MS XRay X-ray Crystallography Sample->XRay NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data XRay_Data Bond Lengths & Angles, Crystal Structure XRay->XRay_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure XRay_Data->Structure

Caption: Analytical workflow for the characterization of methyltin compounds.

References

The Ubiquitous Presence of Methyltins: A Technical Guide to Their Natural Occurrence and Environmental Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyltin compounds, a class of organotin substances, are globally distributed environmental constituents. Their presence arises from both natural biogeochemical processes and a wide array of anthropogenic activities. Understanding the distinct sources and environmental fate of these compounds is critical for assessing their ecological impact and potential for human exposure. This technical guide provides an in-depth overview of the natural occurrence and environmental origins of methyltins, presenting quantitative data, detailed experimental methodologies, and visual representations of key environmental pathways and analytical workflows.

Natural Occurrence and Biomethylation

While many organotin compounds are solely of anthropogenic origin, methyltins are a notable exception, as they can be formed naturally in the environment through the process of biomethylation.[1] This biological process involves the addition of methyl groups to inorganic tin, a transformation mediated by microorganisms in aquatic ecosystems.[2][3] Both inorganic tin(II) and tin(IV) can undergo microbial transformation to form methyltin compounds.[3] Incubation studies with environmental microorganisms and sediments have conclusively demonstrated the formation of methyltin species.[2]

The biomethylation of inorganic tin is a significant natural pathway that contributes to the environmental budget of methyltins.[1] This process can result in the formation of monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT).[3] The rate and extent of biomethylation can be influenced by various environmental factors, including the organic content of sediments, with higher organic content generally correlating with increased methylation.[1]

Anthropogenic and Environmental Sources

Despite their natural origin, the primary sources of methyltins in many environments are anthropogenic. These compounds have been widely used in various industrial and commercial applications for decades.[4][5]

A significant historical and ongoing source of organotins, including the precursors to some methylated forms, has been their use as biocides in antifouling paints for ships and boats.[1][4] Although the use of tributyltin (TBT) in such paints has been largely restricted, legacy contamination in sediments remains a concern.[6][7]

One of the most significant direct sources of methyltins is their use as heat stabilizers in polyvinyl chloride (PVC) plastics.[8][9][10] Dimethyltin compounds are commonly used for this purpose and can leach from PVC products, such as pipes used for drinking water distribution, into the surrounding environment.[8][9] Industrial effluents from manufacturing processes, waste incineration, and the burning of fossil fuels also contribute to the release of tin compounds, including methyltins, into the environment.[1]

Furthermore, methylated forms of other organotins, such as butyltins, can be found in the environment. For instance, methylated butyltin compounds like tributylmethyltin and dibutyldimethyltin have been identified in contaminated harbor sediments and surface waters.[1] The methylation of butyltin compounds in sediments may facilitate the mobilization of these tin species into the water column.[1]

Environmental Concentrations

Methyltin compounds are typically found at trace levels in various environmental compartments, including water, sediment, and biota. The concentrations can vary significantly depending on the proximity to anthropogenic sources and the biogeochemical conditions of the environment.

Methyltin Concentrations in Aqueous Environments

Concentrations of methyltins in rivers, estuaries, and the open ocean are generally low, often in the picomolar range.[11] In Canadian freshwater, concentrations of monomethyltin and dimethyltin have been reported, with the highest levels found in harbor areas.[3] For instance, Kingston Harbour showed the highest Canadian concentrations for monomethyltin and dimethyltin at 1.22 µg/L and 0.32 µg/L, respectively.[3] The highest recorded level of trimethyltin was 0.248 µg/L in Vancouver Harbour.[3] Leaching from PVC pipes has been identified as a source of methyltin compounds in drinking water, with concentrations up to 22 ng Sn/L detected in distributed water samples in Canada.[1]

EnvironmentMonomethyltin (MMT)Dimethyltin (DMT)Trimethyltin (TMT)Reference
Rivers, Estuaries, Ocean (general)< 50 pmol/L< 50 pmol/L< 50 pmol/L[11]
Kingston Harbour, Canada1.22 µg/L0.32 µg/L-[3]
Vancouver Harbour, Canada--0.248 µg/L[3]
Canadian Drinking Water (from PVC pipes)up to 22 ng Sn/L (as total methyltins)[1]
Methyltin Concentrations in Sediments

Sediments often act as a sink for organotin compounds, leading to higher concentrations compared to the overlying water column.[1] The degradation of organotins is significantly slower in sediments, with half-lives that can extend to several years.[1] Methylation of inorganic tin and other organotins within the sediment is a key process.[1] While specific concentration ranges for methyltins in sediments are highly variable, they are consistently detected in areas with historical or ongoing organotin inputs.

Experimental Protocols

The accurate determination of methyltin concentrations in environmental samples requires sensitive and specific analytical techniques. The following outlines a general experimental protocol for the analysis of methyltins in aqueous and sediment samples.

Sample Collection and Storage
  • Water Samples: Collect water samples in polycarbonate containers. For short-term storage, refrigeration at +10°C or freezing at -20°C can preserve methyltin concentrations for a few days. However, prolonged storage can lead to losses.[12][13]

  • Sediment Samples: Collect surficial sediment samples using appropriate coring or grab sampling devices. Freeze-drying has been found to be a reliable method for the preservation of sediment samples.[12][13]

Sample Preparation and Extraction
  • Aqueous Samples: For the analysis of volatile methyltin hydrides, aqueous samples can be directly purged after pH adjustment.[14]

  • Sediment Samples: Extraction of methyltins from sediment matrices is a critical step. A common method involves refluxing the sediment sample with a mixture of methanol and hydrochloric acid.[12][13]

Derivatization

To enhance volatility and chromatographic separation, methyltin compounds are often converted to more volatile derivatives. A widely used method is hydride generation, where sodium borohydride is used to convert the methyltin species into their corresponding gaseous hydrides (e.g., CH₃SnH₃, (CH₃)₂SnH₂, (CH₃)₃SnH).[14][15]

Analytical Determination

Gas chromatography (GC) is the preferred technique for the separation of derivatized methyltin compounds due to its high resolution.[16] Various detectors can be coupled with GC for sensitive detection and quantification, including:

  • Flame Photometric Detector (FPD): Provides sensitive detection of tin compounds.[14]

  • Atomic Absorption Spectroscopy (AAS): Can be used for tin-specific detection.[16]

  • Mass Spectrometry (MS): Offers high selectivity and allows for positive compound identification.[16][17]

High-performance liquid chromatography (HPLC) can also be employed and has the advantage of not requiring a derivatization step after extraction.[16]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the biogeochemical cycling of methyltins and a typical analytical workflow for their determination.

biogeochemical_cycle inorganic_tin Inorganic Tin (Sn(IV)) sediment Sediment inorganic_tin->sediment anthropogenic Anthropogenic Sources (PVC, Antifouling Paints) anthropogenic->sediment Deposition water Water Column anthropogenic->water Leaching & Runoff MMT Monomethyltin (MMT) sediment->MMT Biomethylation biota Biota water->biota Bioaccumulation MMT->water Mobilization DMT Dimethyltin (DMT) MMT->DMT Biomethylation degradation Degradation MMT->degradation DMT->water TMT Trimethyltin (TMT) DMT->TMT Biomethylation DMT->degradation TMT->water TMT->degradation degradation->inorganic_tin Demethylation

Caption: Biogeochemical cycle of methyltins in the environment.

analytical_workflow start Environmental Sample (Water or Sediment) extraction Extraction (e.g., Methanol/HCl for sediment) start->extraction derivatization Derivatization (e.g., Hydride Generation) extraction->derivatization separation Gas Chromatography (GC) Separation derivatization->separation detection Detection (FPD, AAS, or MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: A typical experimental workflow for methyltin analysis.

References

In-Depth Technical Guide on the Toxicological Profile of Monomethyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyltin (MMT) compounds are organotin compounds characterized by a single methyl group covalently bonded to a tin atom. While less studied than their di- and tri-substituted counterparts, MMTs are relevant to human and environmental health due to their use as intermediates in the synthesis of organotin stabilizers for polyvinyl chloride (PVC) and as catalysts. This technical guide provides a comprehensive overview of the toxicological profile of monomethyltin compounds, with a focus on quantitative data, experimental methodologies, and known signaling pathways. Monomethyltin compounds, such as monomethyltin trichloride (MMTC), are often metabolites of larger organotin molecules.

Quantitative Toxicological Data

The acute toxicity of monomethyltin compounds varies depending on the specific compound and the route of exposure. The available quantitative data are summarized in the tables below.

Compound Test Species Route of Exposure LD50 Value Reference
Monomethyltin Trichloride (MMTC)RatOral1370 mg/kg[1]
Monomethyltin Trichloride (MMTC)RabbitDermal200 mg/kg

Toxicological Endpoints

Acute Toxicity

Monomethyltin compounds exhibit moderate acute toxicity via the oral route and higher toxicity via the dermal route. For instance, monomethyltin trichloride (MMTC) has a reported oral LD50 of 1370 mg/kg in rats and a dermal LD50 of 200 mg/kg in rabbits.

Neurotoxicity

Evidence suggests that monomethyltin compounds may possess neurotoxic potential. A study on perinatal exposure of rats to monomethyltin trichloride (MMTC) in drinking water demonstrated learning deficiencies in the offspring.[4] This suggests that early-life exposure to MMT could have adverse effects on neurodevelopment.

Experimental Protocol: Neurobehavioral Assessment in Rats

A typical neurobehavioral assessment protocol for rats exposed to a test substance like MMTC would involve a functional observational battery (FOB) and motor activity tests.

  • Animals: Sprague-Dawley rats are commonly used.

  • Exposure: Administration of MMTC via oral gavage or in drinking water at various dose levels, including a control group.

  • Functional Observational Battery (FOB): This battery includes detailed observations of the animal's appearance, behavior, and neurological function. Key parameters assessed include:

    • Home cage observations: posture, activity level, and presence of any abnormal behaviors.

    • Open field observations: gait, arousal level, and reactivity to stimuli.

    • Sensory motor tests: grip strength, landing foot splay, and tail-pinch response.

  • Motor Activity: Automated activity monitors are used to quantify horizontal and vertical movements over a specified period.

  • Data Analysis: Statistical analysis is performed to compare the results from the treated groups with the control group to identify any dose-dependent neurotoxic effects.

Developmental and Reproductive Toxicity

The developmental and reproductive toxicity of monomethyltin compounds is not well-characterized. Studies on monomethyltin trichloride (MMTC) regarding developmental effects have been reported as inconclusive.[2][3]

Experimental Protocol: Prenatal Developmental Toxicity Study (as per OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

  • Test System: Typically pregnant rats or rabbits.

  • Administration: The test substance (e.g., MMTC) is administered daily by oral gavage to pregnant females during the period of organogenesis. At least three dose levels and a control group are used.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Uterine and Fetal Examination: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Endpoints: Key endpoints include maternal toxicity, pre- and post-implantation loss, fetal viability, fetal body weight, and the incidence of fetal malformations and variations.

Genotoxicity

The genotoxic potential of monomethyltin compounds has been investigated using standard in vitro assays.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure:

    • The bacterial strains are exposed to the test substance (e.g., MMTC) at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This assay detects chromosomal damage by identifying micronuclei in cultured mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

  • Procedure:

    • Cell cultures are exposed to the test substance (e.g., MMTC) at a range of concentrations, with and without metabolic activation (S9 mix).

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells suggests that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[5]

Immunotoxicity

Direct evidence for the immunotoxicity of monomethyltin compounds is limited. However, other organotin compounds are known to be immunotoxic. In vitro assays can be used to screen for potential immunomodulatory effects.

Experimental Protocol: In Vitro Immunotoxicity Assessment on Human Lymphocytes

This protocol assesses the direct cytotoxic and functional effects of a substance on immune cells.

  • Test System: Isolated human peripheral blood mononuclear cells (PBMCs), which contain lymphocytes.

  • Procedure:

    • Cytotoxicity Assay: PBMCs are incubated with various concentrations of the test substance (e.g., MMTC) for a defined period. Cell viability is then assessed using methods like the MTT assay or trypan blue exclusion.

    • Lymphocyte Proliferation Assay: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of different concentrations of the test substance. Proliferation is measured by the incorporation of a labeled nucleotide (e.g., BrdU) or by dye dilution assays.

    • Cytokine Production Assay: Supernatants from stimulated PBMC cultures are collected and analyzed for the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or multiplex bead assays.

  • Interpretation: Inhibition of lymphocyte proliferation or altered cytokine production at non-cytotoxic concentrations would indicate a potential for immunotoxicity.

Signaling Pathways

The specific signaling pathways affected by monomethyltin compounds are not well-elucidated. However, studies on other neurotoxic organotins, such as trimethyltin (TMT), provide insights into potential mechanisms of action that may be shared by MMT. These studies suggest the involvement of apoptosis and mitogen-activated protein kinase (MAPK) signaling pathways.

Apoptosis Pathway

TMT has been shown to induce apoptosis in neuronal cells.[4][6][7][8] This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

MMT Monomethyltin Compound ROS Reactive Oxygen Species (ROS) MMT->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by MMT.

MAPK/ERK and p38 Signaling Pathways

The MAPK signaling cascades, including the ERK and p38 pathways, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways by toxicants can lead to adverse cellular outcomes. Studies on TMT have implicated both the ERK and p38 pathways in its neurotoxic effects.

MMT Monomethyltin Compound Stress Cellular Stress (e.g., Oxidative Stress) MMT->Stress p38 p38 MAPK Stress->p38 ERK ERK Stress->ERK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis Context-dependent CellSurvival Cell Survival/ Proliferation ERK->CellSurvival

Caption: Potential involvement of MAPK pathways in MMT toxicity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Other organotin compounds, such as tributyltin, have been shown to act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in adipogenesis and inflammation. Whether monomethyltin compounds interact with PPARγ remains to be investigated.

Analytical Methods

The detection and quantification of monomethyltin compounds in biological matrices are essential for toxicokinetic and exposure assessment studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a common analytical technique.

Experimental Protocol: GC-MS Analysis of Monomethyltin in Rat Brain Tissue

  • Sample Preparation:

    • Brain tissue is homogenized in an appropriate solvent.

    • Monomethyltin is extracted from the homogenate using a suitable extraction solvent.

    • The extract is derivatized to a more volatile form, often by ethylation or propylation, to improve chromatographic separation.

  • GC-MS Analysis:

    • The derivatized extract is injected into a gas chromatograph equipped with a capillary column.

    • The separated analytes are introduced into a mass spectrometer for detection and quantification.

    • Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity.

  • Quantification: An internal standard is typically used to correct for variations in extraction efficiency and instrument response. A calibration curve is generated using standards of known concentrations to quantify the amount of monomethyltin in the sample.[9]

Conclusion

Monomethyltin compounds exhibit a toxicological profile characterized by moderate acute toxicity and potential neurotoxicity. Significant data gaps remain, particularly concerning repeated dose toxicity and the establishment of NOAEL values. Furthermore, the specific molecular mechanisms and signaling pathways underlying MMT toxicity require more direct investigation. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for future research to better characterize the risks associated with exposure to these organotin compounds. Further studies are warranted to fully elucidate the toxicological profile of monomethyltin compounds and to inform risk assessment and regulatory decisions.

References

Speciation of Methyltin in Marine and Freshwater Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, particularly methyltins, are a class of chemicals that have garnered significant scientific attention due to their widespread presence in aquatic environments and their potential for toxicity. The speciation of these compounds—referring to their specific chemical forms, such as monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT)—is of critical importance as it dictates their transport, fate, and biological effects. This technical guide provides an in-depth analysis of methyltin speciation in both marine and freshwater environments, offering a comparative overview of their distribution, the biogeochemical processes governing their formation and degradation, and the analytical methodologies employed for their quantification.

Data Presentation: Quantitative Analysis of Methyltin Species

The concentrations of methyltin compounds in aquatic environments are highly variable, influenced by factors such as proximity to pollution sources, sediment type, and biogeochemical activity. The following tables summarize reported concentrations of monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT) in both marine and freshwater systems.

Table 1: Methyltin Concentrations in Marine Environments

MatrixSpeciesConcentration RangeLocation/Reference
SeawaterInorganic Sn1.1 - 236 ng/LNortheastern Mediterranean[1]
MMTDetectedNortheastern Mediterranean[1]
DMTDominant species detectedNortheastern Mediterranean[1]
TMTDetectedNortheastern Mediterranean[1]
MMT1.0 - 1.5 ng(Sn)/mLSeawater (unspecified)[2]
DMT0.30 - 0.57 ng(Sn)/mLSeawater (unspecified)[2]
SedimentInorganic Sn0.17 - 2.30 µg/g (dry weight)Northeastern Mediterranean[1]
Methyltins0.1 - 9.7 ng/g (dry weight)Northeastern Mediterranean[1]
Biota (Limpet)Total Sn7.2 - 564 ng/g (dry weight)Northeastern Mediterranean[1]
Methyltins0.5 - 13.9 ng/g (dry weight)Northeastern Mediterranean[1]

Table 2: Methyltin Concentrations in Freshwater Environments

MatrixSpeciesConcentration RangeLocation/Reference
WaterMMTUp to 1200 ng/L (as Sn)General[3]
DMTUp to 400 ng/L (as Sn)General[3]
SedimentMMTUp to 170 µg/kg (dry weight, as Sn)General[3]
DMTUp to 0.27 µg/kg (dry weight, as Sn)General[3]

Note: Direct comparisons between studies can be challenging due to variations in analytical methods, reporting units, and sampling locations.

Biogeochemical Cycling of Methyltin

The presence and distribution of methyltin species in aquatic environments are governed by a complex interplay of biotic and abiotic methylation and demethylation processes.

Methylation: The Formation of Methyltins

Methylation is the process by which methyl groups are added to inorganic tin. This transformation is significant as it generally increases the toxicity and bioavailability of tin. Both biological and chemical pathways contribute to methylation.

Biotic Methylation: Microbial activity is a primary driver of tin methylation in aquatic systems. Certain anaerobic bacteria, including sulfate-reducing bacteria (SRB) like Desulfobulbus propionicus, have been shown to methylate inorganic tin, leading to the formation of dimethyltin and trimethyltin.[4] Some strains, such as Desulfovibrio desulfuricans ND132, are noted for their high rates of tin methylation.[5] The process is particularly prevalent in anoxic sediments where these microbial communities thrive.

Abiotic Methylation: Chemical methylation can also occur, involving methyl donors present in the environment. While less significant than biotic pathways in most natural systems, abiotic methylation can be facilitated by compounds such as methylcobalamin and methyl iodide.[6]

The following diagram illustrates the key pathways in the methylation of tin.

Methylation_Pathway InorganicSn Inorganic Tin (Sn(IV)) MMT Monomethyltin (MMT) InorganicSn->MMT Methylation DMT Dimethyltin (DMT) MMT->DMT Methylation TMT Trimethyltin (TMT) DMT->TMT Methylation Microorganisms Sulfate-Reducing Bacteria (e.g., Desulfobulbus) Microorganisms->MMT Microorganisms->DMT Microorganisms->TMT MethylDonors Abiotic Methyl Donors (e.g., Methylcobalamin) MethylDonors->MMT

Figure 1: Pathways of tin methylation in aquatic environments.
Demethylation: The Breakdown of Methyltins

Demethylation is the process of removing methyl groups from organotin compounds, generally leading to less toxic inorganic tin. This can occur through both biological degradation and abiotic processes.

Biotic Demethylation: Similar to methylation, microorganisms play a crucial role in the degradation of methyltins. Some bacteria can sequentially remove methyl groups from TMT, DMT, and MMT.

Abiotic Demethylation: Photodegradation is a significant abiotic pathway for the breakdown of methyltins, particularly in the surface waters of aquatic environments where sunlight penetration is highest.

Demethylation_Pathway TMT Trimethyltin (TMT) DMT Dimethyltin (DMT) TMT->DMT Demethylation MMT Monomethyltin (MMT) DMT->MMT Demethylation InorganicSn Inorganic Tin (Sn(IV)) MMT->InorganicSn Demethylation Microorganisms Demethylating Bacteria Microorganisms->DMT Microorganisms->MMT Microorganisms->InorganicSn Sunlight Photodegradation (UV Radiation) Sunlight->DMT Sunlight->MMT

Figure 2: Pathways of methyltin demethylation.
Environmental Factors Influencing Speciation

Several environmental parameters can influence the rates of methylation and demethylation, thus affecting the overall speciation of methyltin.

  • Redox Potential: Anoxic conditions, typically found in sediments, favor the activity of sulfate-reducing bacteria, which are key methylators.

  • Salinity: Salinity can impact microbial communities and the bioavailability of tin, with some studies suggesting that dimethyltin becomes more dominant as salinity increases.[7]

  • pH: The pH of the water can affect the chemical form of inorganic tin and the activity of microorganisms.

  • Organic Matter: The presence of dissolved organic matter can influence the bioavailability of tin for methylation.

Experimental Protocols for Methyltin Speciation Analysis

The accurate determination of methyltin species at trace levels in environmental matrices requires sophisticated analytical techniques. The general workflow involves sample collection and preservation, extraction of organotin compounds, derivatization to volatile species, and instrumental analysis.

General Experimental Workflow

Experimental_Workflow SampleCollection 1. Sample Collection (Water, Sediment, Biota) Preservation 2. Preservation (e.g., Freezing at -20°C) SampleCollection->Preservation Extraction 3. Extraction (e.g., Methanol/HCl reflux) Preservation->Extraction Derivatization 4. Derivatization (Hydride Generation or Ethylation) Extraction->Derivatization Analysis 5. Instrumental Analysis (GC-FPD, GC-MS, HG-AAS, HPLC-ICP-MS) Derivatization->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

Figure 3: General workflow for methyltin speciation analysis.
Key Methodologies

1. Gas Chromatography with Flame Photometric Detection (GC-FPD): This is a widely used technique for the analysis of organotin compounds.[8]

  • Principle: After extraction and derivatization (e.g., to form volatile hydrides or ethylated derivatives), the analytes are separated by gas chromatography. The FPD is a tin-selective detector that provides high sensitivity.

  • Sample Preparation:

    • Water: Samples may be extracted using a non-polar solvent.

    • Sediment: Extraction is often performed by refluxing with a mixture of methanol and hydrochloric acid.[9]

  • Derivatization: Sodium borohydride (for hydride generation) or sodium tetraethylborate (for ethylation) are common derivatizing agents.[8]

  • Instrumentation: A gas chromatograph equipped with a capillary column and a flame photometric detector optimized for tin detection. A purge and trap system can be used for pre-concentration of volatile derivatives from water samples.[8]

2. Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique is highly sensitive for the determination of tin and its methylated forms.

  • Principle: Methyltin compounds in the sample are converted to their volatile hydrides using a reducing agent like sodium borohydride. The gaseous hydrides are then swept into a heated quartz cell in the light path of an atomic absorption spectrometer, where they are atomized, and the absorbance is measured.

  • Sample Preparation: Similar to GC-FPD, with extraction from the sample matrix.

  • Instrumentation: An atomic absorption spectrometer coupled with a hydride generation system.

3. High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This powerful hyphenated technique allows for the direct analysis of methyltin species in aqueous samples without the need for derivatization.

  • Principle: The different methyltin species are separated by HPLC. The eluent from the HPLC is then introduced into an ICP-MS, which atomizes and ionizes the tin atoms, allowing for highly sensitive and selective detection.[2]

  • Advantages: This method can reduce sample preparation steps and potential sources of error associated with derivatization.[2]

  • Detection Limits: Detection limits in the low ng(Sn)/mL range have been reported for MMT, DMT, and TMT in seawater.[2]

Comparative Analysis: Marine vs. Freshwater Environments

While methyltins are found in both marine and freshwater systems, their speciation and controlling factors can differ.

  • Dominant Species: In freshwater environments, monomethyltin (MMT) is often the predominant methyltin species.[7] In contrast, dimethyltin (DMT) can become more dominant in estuarine and marine waters as salinity increases.[7]

  • Methylation Processes: The microbial communities responsible for methylation may differ between freshwater and marine sediments due to variations in salinity, sulfate concentrations, and other geochemical parameters. Sulfate-reducing bacteria are significant methylators in both environments where anoxic conditions and sufficient sulfate are present.[4]

  • Concentrations: While data is variable, some reports suggest that concentrations of certain methyltin species, such as MMT, can reach higher levels in freshwater compared to marine waters.[3] However, heavily polluted marine harbors and estuaries can also exhibit significant methyltin contamination.[8]

Conclusion

The speciation of methyltin in marine and freshwater environments is a dynamic process controlled by a complex interplay of biotic and abiotic factors. Understanding the distribution of monomethyltin, dimethyltin, and trimethyltin is crucial for assessing their environmental risk. While analytical techniques such as GC-FPD, HG-AAS, and HPLC-ICP-MS provide the necessary sensitivity for their determination, careful consideration of sample collection, preservation, and preparation is paramount for obtaining accurate data. Future research should focus on further elucidating the specific microbial pathways of methylation and demethylation and the influence of changing environmental conditions on methyltin speciation in both marine and freshwater ecosystems.

References

The Biomethylation of Tin: A Technical Guide to Methyltin Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biomethylation of inorganic tin into organometallic methyltin compounds represents a critical environmental process with significant toxicological implications. This transformation, primarily mediated by microorganisms, alters the physicochemical properties of tin, enhancing its mobility, lipophilicity, and toxicity. This technical guide provides an in-depth examination of the core mechanisms, key microbial players, and environmental factors governing methyltin formation. It summarizes quantitative data from pivotal studies, details key experimental protocols for investigating tin biomethylation, and presents visual diagrams of the central pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanisms of Tin Biomethylation

The conversion of inorganic tin to methyltin species can occur through both biotic and abiotic pathways, though microbial activity is considered the primary driver in the environment.[1] The process involves the transfer of a methyl group (CH₃) from a methyl donor to a tin atom.

1.1. Key Methyl Donors

Two primary methylating agents have been identified as crucial in biological systems:

  • Methylcobalamin (CH₃-B₁₂): A derivative of vitamin B12, methylcobalamin is a well-established methyl donor for various metals, including tin and mercury.[2][3] It is capable of transferring the methyl group as a carbanion (CH₃⁻), a radical (CH₃•), or a carbonium ion (CH₃⁺), depending on the reaction conditions and the oxidation state of the metal acceptor.[4][5] The reaction with Sn(II) is particularly significant, involving an oxidative addition where Sn(II) is oxidized to Sn(IV) upon accepting the methyl group.[6] The methylation of tin by methylcobalamin has been demonstrated in laboratory models of aquatic systems.[5]

  • S-Adenosylmethionine (SAM): SAM is another vital methyl donor in numerous biological transmethylation reactions.[7] While methylcobalamin is often implicated in the methylation of heavy metals, SAM is the typical methyl donor for the biomethylation of metalloids like arsenic.[7] Evidence suggests that SAM may also play a role in tin methylation, potentially as the precursor for the synthesis of methylcobalamin or through other enzymatic pathways.[2]

1.2. Proposed Chemical Pathways

The biomethylation of tin is a stepwise process, proceeding from inorganic tin to various methylated forms:

  • Inorganic Tin (Sn(II) or Sn(IV)) → Monomethyltin (MMT) → Dimethyltin (DMT) → Trimethyltin (TMT)

The reaction is believed to proceed via an electrophilic attack on the Co-C bond of methylcobalamin by the tin species. For Sn(II), the reaction involves a one-electron oxidation to a Sn(III) radical, which can then react with the methyl group.[6] The overall process is complex and influenced by the surrounding environmental conditions.

G cluster_pathway Stepwise Biomethylation of Tin cluster_donor Primary Methyl Donor Sn_IV Inorganic Tin (Sn(IV), Sn(II)) MMT Monomethyltin (CH₃Sn³⁺) Sn_IV->MMT + CH₃ DMT Dimethyltin ((CH₃)₂Sn²⁺) MMT->DMT + CH₃ TMT Trimethyltin ((CH₃)₃Sn⁺) DMT->TMT + CH₃ CH3B12 Methylcobalamin (CH₃-B₁₂) CH3B12->MMT CH3B12->DMT CH3B12->TMT

Caption: Proposed pathway for the biomethylation of inorganic tin.

Microorganisms and Environmental Factors

2.1. Key Microorganisms

Research strongly indicates that anaerobic microorganisms are the primary catalysts for tin biomethylation in the environment.[8]

  • Sulfate-Reducing Bacteria (SRB): Numerous studies have identified SRB isolated from anoxic estuarine sediments as capable of forming mono- and dimethyltin from inorganic tin.[2][8] The process is inhibited by molybdate, a specific metabolic inhibitor of sulfate reduction, providing strong evidence for the role of SRB.[9]

  • Other Bacteria and Fungi: While SRB are considered the main contributors in anaerobic environments, methylation has also been observed under aerobic conditions.[2] Some studies have shown that combinations of Bacillus species can convert methyltin compounds to more highly methylated forms.[2] Fungi have also been shown to produce volatile methyl-derivatives of other metalloids and may contribute to tin methylation.[7]

2.2. Environmental Factors

The rate and extent of methyltin formation are heavily influenced by ambient environmental conditions.

  • Redox Potential: Tin methylation is predominantly an anaerobic process. Studies using estuarine sediment slurries have shown that methylation occurs only in oxygen-free conditions, while autoclaved (sterilized) anoxic sediments do not produce organotins.[8]

  • pH and Salinity: The pH of the aquatic system can affect both the speciation of inorganic tin and the equilibrium states of methylcobalamin, thereby influencing reaction kinetics.[5] Salinity can also impact the activity of the methyl donor, which in turn alters methylation efficiency.[5]

  • Humic Substances: Humic and fulvic acids, common in natural waters and sediments, can affect the methylation process, though their exact role as enhancers or inhibitors can be complex.[10]

Quantitative Data on Methyltin Formation

Quantitative analysis is essential for understanding the kinetics and environmental significance of tin biomethylation. The following tables summarize key data from relevant studies.

Table 1: Methyltin Production in Laboratory Incubations

System Organism/Sediment Incubation Time Product(s) Concentration/Rate Citation
Estuarine Sediment Slurry Mixed anaerobic microbes 61 days Monomethyltin (MMT) Average 1.8 ng/mL [8]
Estuarine Sediment Slurry Mixed anaerobic microbes Not specified MMT, Dimethyltin (DMT) MMT > 90% of product [8]

| Estuarine Microbial Mats | Sulfate-reducing bacteria | 30-100 hours | Methyltin | Increasing amounts formed |[9] |

Table 2: Detection Limits for Analytical Methods Used in Methyltin Speciation

Analytical Method Analyte(s) Detection Limit Sample Matrix Citation
Purge & Trap GC-FPD MMT, DMT 0.4 ng MMT, 0.07 ng DMT 5 mL water sample [8]
DLLME-GC-MS MMT, DMT, TMT 0.06 ng/L (MMT), 0.05 ng/L (DMT) Water [11]

| GC-MS (Selected Ion Monitoring) | MMT, DMT, TMT, TMT | 1 ng to 30 µg (linear range) | Mammalian tissue |[12] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate study of methyltin formation and detection.

4.1. Protocol 1: Anaerobic Sediment Slurry Incubation

This protocol is adapted from studies investigating microbial methylation in estuarine sediments.[8]

  • Sample Collection: Collect sediment cores from the target environment (e.g., an estuary) and handle under nitrogen to maintain anoxic conditions.

  • Slurry Preparation: In an anaerobic chamber, homogenize the sediment and mix with deoxygenated, filtered site water to create a slurry.

  • Incubation Setup: Dispense the slurry into sterile, airtight serum bottles. Amend experimental bottles with a sterile, deoxygenated solution of inorganic tin (e.g., SnCl₄). Control bottles should include autoclaved (sterile) slurries and unamended live slurries.

  • Incubation: Incubate all bottles in the dark at a constant temperature representative of the natural environment.

  • Time-Course Sampling: At specified time intervals, withdraw subsamples from the bottles using a sterile, gas-tight syringe for methyltin analysis.

  • Analysis: Analyze the subsamples for methyltin species using a suitable analytical method, such as Protocol 2 described below.

4.2. Protocol 2: Speciation and Quantification of Methyltins by Hydride Generation GC-MS

This protocol describes a common and highly sensitive method for analyzing different methyltin species in environmental or biological samples.[8][12]

  • Sample Preparation: For aqueous samples (e.g., from slurries), acidification may be required. For solid samples (sediment, tissue), homogenization in a suitable buffer is necessary.[12]

  • Derivatization (Hydride Generation): Place the prepared sample in a purge-and-trap vessel. Add a reducing agent, typically sodium borohydride (NaBH₄), to the sample. This converts the ionic methyltin chlorides into their volatile hydride forms (e.g., (CH₃)₂SnH₂).

  • Cryogenic Trapping: Purge the volatile methylstannanes from the sample using an inert gas (e.g., helium) and trap them on a packed column held at a very low temperature (e.g., -40°C).[8][12] This step concentrates the analytes.

  • Chromatographic Separation: Ballistically heat the trap to desorb the analytes onto the head of a gas chromatography (GC) column. Use a programmed temperature ramp (e.g., 15°C/min to 190°C) to separate the different methyltin compounds based on their boiling points.[12]

  • Detection and Quantification: Use a mass spectrometer (MS) as the detector. The MS provides high selectivity and allows for positive compound identification.[12] Quantify the compounds by integrating the chromatographic peak areas and comparing them against a calibration curve generated from standards. An internal standard (e.g., diethyltin) can be added to improve accuracy.[8]

G cluster_workflow Experimental Workflow for Methyltin Analysis Sample 1. Sample Preparation (Aqueous or Homogenized Solid) Deriv 2. Hydride Generation (Addition of NaBH₄) Sample->Deriv Trap 3. Purge & Cryogenic Trapping (Concentration of Volatiles) Deriv->Trap GC 4. Thermal Desorption & GC (Separation of Compounds) Trap->GC MS 5. Mass Spectrometry (Detection & Identification) GC->MS Data 6. Data Analysis (Quantification) MS->Data

Caption: Workflow for the analysis of methyltin species via GC-MS.

Conclusion and Future Directions

The biomethylation of tin is a microbially-driven process, predominantly carried out by anaerobic bacteria such as SRB, which transforms inorganic tin into more toxic and mobile methyltin compounds. The reaction is heavily dependent on methyl donors like methylcobalamin and is influenced by key environmental factors including redox potential and pH. While significant progress has been made, future research should focus on elucidating the specific enzymatic pathways involved, identifying a broader range of methylating organisms, and developing more accurate models to predict methyltin formation rates in diverse environmental settings. Understanding these processes is critical for assessing the environmental risks posed by tin contamination and for developing potential bioremediation strategies.[8]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, particularly methyltin species such as trimethyltin (TMT) and dimethyltin (DMT), are potent neurotoxicants that pose significant risks to human health. Due to their industrial applications, human exposure remains a pertinent concern. These compounds readily cross the blood-brain barrier and induce a cascade of deleterious events within the central nervous system, with a pronounced vulnerability observed in the hippocampus. The neurotoxic mechanisms are multifaceted, involving the induction of apoptotic neuronal death, generation of excessive reactive oxygen species (ROS), disruption of intracellular calcium homeostasis, and activation of neuroinflammatory pathways. This technical guide provides an in-depth overview of the neurotoxic effects of methyltin and related organotins, with a focus on the molecular mechanisms, quantitative toxicity data, and detailed experimental protocols for assessing their neurotoxic potential.

Introduction

The neurotoxicity of organotin compounds is primarily dictated by the number and length of the organic substituents attached to the tin atom. Methyltins, and most notably trimethyltin (TMT), are recognized for their severe and selective neurotoxic effects.[1][2] Acute and chronic exposure to these compounds can lead to a range of neurological and behavioral symptoms, including memory deficits, learning impairments, seizures, and tremors.[3] The hippocampus, a brain region critical for learning and memory, is a primary target of TMT-induced damage.[1][3] Understanding the precise molecular pathways disrupted by these compounds is crucial for the development of potential therapeutic interventions and for establishing accurate risk assessments.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of trimethyltin (TMT) and dimethyltin (DMT) in rodent models.

Table 1: Acute Toxicity of Trimethyltin (TMT)

SpeciesRoute of AdministrationLD50 (mg/kg body weight)GenderReference(s)
RatGavage (Oral)14.7Male & Female[4][5]
RatGavage (Oral)12.6Rat (unspecified)[6]
MouseGavage (Oral)3.16Male[4]
MouseGavage (Oral)4.64Female[4]
MouseIntraperitoneal (IP)3.83Male[4]
MouseIntraperitoneal (IP)3.16Female[4]

Table 2: Acute Toxicity of Dimethyltin (DMT)

SpeciesRoute of AdministrationLD50 (mg/kg body weight)GenderReference(s)
RatGavage (Oral)383.0Male[4]
RatGavage (Oral)147.0Female[4]
RatIntraperitoneal (IP)31.6Male & Female[4]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Molecular Mechanisms of Neurotoxicity

The neurotoxicity of methyltin compounds is orchestrated through several interconnected molecular pathways, leading to neuronal dysfunction and death.

Induction of Apoptosis

Methyltins, particularly TMT, are potent inducers of apoptosis, or programmed cell death, in neuronal cells. This process is characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

The apoptotic pathway initiated by methyltins often involves the mitochondria. TMT can induce the release of cytochrome c from the mitochondria into the cytosol. This release is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it. An increased Bax/Bcl-2 ratio is a key indicator of impending apoptosis. Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

G TMT Trimethyltin (TMT) Bax Bax (Pro-apoptotic) TMT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TMT->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax->Mito Promotes release Bcl2->Mito Inhibits release Apoptosome Apoptosome (Cyt c, Apaf-1, pro-casp9) CytC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Methyltin-Induced Mitochondrial Apoptotic Pathway.
Oxidative Stress

Exposure to methyltin compounds leads to a significant increase in the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, within neurons. This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in a state of oxidative stress. ROS can directly damage cellular macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation, protein aggregation, and DNA strand breaks. Mitochondrial dysfunction is a major source of ROS production following TMT exposure.

Disruption of Calcium Homeostasis

Methyltins can disrupt intracellular calcium (Ca²⁺) homeostasis, leading to a sustained elevation of cytosolic Ca²⁺ levels. This calcium overload can be a consequence of increased influx from the extracellular space or release from intracellular stores like the endoplasmic reticulum and mitochondria. Elevated intracellular Ca²⁺ can activate a number of downstream deleterious pathways, including the activation of proteases (e.g., calpains), endonucleases, and phospholipases, which contribute to neuronal damage. Furthermore, mitochondrial calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors.

G TMT Trimethyltin (TMT) ER Endoplasmic Reticulum TMT->ER Induces release Mito Mitochondrion TMT->Mito Induces release Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto Mito->Ca_cyto mPTP mPTP Opening Mito->mPTP Ca_cyto->Mito Mitochondrial Ca²⁺ overload ROS ROS Production (Increased) Ca_cyto->ROS Neuronal_Damage Neuronal Damage mPTP->Neuronal_Damage Leads to ROS->Neuronal_Damage Contributes to

Disruption of Calcium Homeostasis by Methyltins.
Neuroinflammation and MAPKs/NF-κB Signaling

TMT is known to induce a neuroinflammatory response, characterized by the activation of microglia and astrocytes. Activated microglia can release a variety of pro-inflammatory cytokines and chemokines, which can exacerbate neuronal injury. The activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), as well as the transcription factor nuclear factor-kappa B (NF-κB), are key signaling events in TMT-induced neurotoxicity and neuroinflammation.[7] The balance and crosstalk between these pathways can determine the fate of the neuron, with sustained JNK and p38 activation generally promoting apoptosis, while the roles of ERK and NF-κB can be either pro-survival or pro-death depending on the context.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxicity of methyltin compounds.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyltin compound in serum-free culture medium. Remove the culture medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the methyltin compound. Include untreated control wells (medium only) and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance of the medium-only wells.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 p1 Seed cells in 96-well plate p2 Incubate 24h p1->p2 p3 Treat with methyltin compounds p2->p3 p4 Incubate for exposure period p3->p4 p5 Add MTT solution p4->p5 p6 Incubate 2-4h p5->p6 p7 Add solubilization solution p6->p7 p8 Measure absorbance at 570 nm p7->p8

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (Caspase-3 Activity Assay)

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with methyltin compounds as described for the MTT assay in 6-well plates or larger culture dishes.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cells and wash with ice-cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add an equal volume of 2x reaction buffer containing dithiothreitol (DTT).

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission at 440 nm for the fluorometric assay using a microplate reader.

  • Data Analysis: Compare the absorbance/fluorescence of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

Protocol for Cultured Cells on Coverslips:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a culture dish and treat with methyltin compounds.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 5-10 minutes at room temperature to allow the labeling enzyme to enter the nucleus.

  • TUNEL Reaction: Wash the cells again with PBS. Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions (commercial kits are widely available). Add the reaction mixture to the cells on the coverslips and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing: Stop the reaction and wash the cells several times with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize all cell nuclei.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence at the appropriate wavelength for the label used.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Plate and treat cells with methyltin compounds in a 96-well plate or on coverslips.

  • Probe Loading: After treatment, remove the culture medium and wash the cells with warm PBS or serum-free medium. Load the cells with 10-20 µM DCFH-DA in warm PBS or serum-free medium.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Measurement: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence in treated cells compared to untreated controls. A positive control, such as treatment with hydrogen peroxide (H₂O₂), should be included.

Western Blot Analysis for Bax and Bcl-2 Expression

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This protocol is used to determine the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Protocol:

  • Protein Extraction: Following cell culture and treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.

Conclusion

Methyltin compounds, particularly trimethyltin, are potent neurotoxicants that induce neuronal cell death through a complex interplay of apoptosis, oxidative stress, and neuroinflammation. The hippocampus is a particularly vulnerable brain region to the toxic effects of these compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of methyltin neurotoxicity and for the development of screening strategies to identify and characterize neurotoxic compounds. A thorough understanding of these mechanisms and the application of robust experimental models are essential for mitigating the risks associated with human exposure to these environmental contaminants.

References

The Core of Organotin Chemistry: A Technical Guide to Synthesis, Applications, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Organotin Chemistry

Organotin chemistry, a cornerstone of organometallic chemistry, investigates compounds characterized by at least one tin-carbon (Sn-C) bond.[1] The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849.[1] The field has since expanded significantly, driven by the discovery of versatile synthetic routes and a wide array of industrial and biological applications.[1][2] Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, as mono-, di-, tri-, and tetraorganotins (RnSnX4-n, where n=1-4), with the nature and number of these organic groups largely dictating the compound's properties and biological activity.[3][4]

The industrial significance of organotin compounds is vast, with major applications as heat stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as biocides.[1][2] In the realm of drug development, organotin complexes have emerged as a promising class of non-platinum-based anticancer agents, with some demonstrating higher efficacy than cisplatin against various cancer cell lines.[5][6] Their biological activity is attributed to their ability to interact with cellular components, inducing apoptosis and cell cycle arrest.[7][8] However, the toxicity of certain organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT) derivatives, has led to environmental concerns and stringent regulations on their use.[7] This guide provides a comprehensive overview of the synthesis, applications, and biological mechanisms of organotin compounds, with a focus on their relevance to researchers and professionals in drug development.

Synthesis of Organotin Compounds

The synthesis of organotin compounds can be achieved through several key methods, each offering a route to specific classes of these organometallics.

Grignard Reaction

The reaction of a Grignard reagent (RMgX) with tin halides, such as tin tetrachloride (SnCl4), is a classic and widely used method for the synthesis of tetraorganotin compounds.[1]

Experimental Protocol: Synthesis of Tetraethyltin

  • Materials: Magnesium turnings, ethyl bromide, absolute ether, tin tetrachloride, 10% hydrochloric acid, calcium chloride.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 50 g of fine magnesium turnings.

    • Prepare a solution of 250 g of ethyl bromide in 500 ml of absolute ether. Add a small amount of this solution (with a few drops of bromine to initiate the reaction) to the magnesium.

    • Once the Grignard reaction starts, gradually add the remaining ethyl bromide-ether solution to maintain a steady reflux. After the addition is complete, heat the mixture under reflux for 30 minutes.

    • Cool the flask in an ice bath and add 83 g of tin tetrachloride dropwise with vigorous stirring.

    • Heat the mixture at reflux for 1 hour.

    • Decompose the reaction mixture by the slow addition of 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.

    • Separate the ether layer, dry it with calcium chloride, and remove the ether by distillation.

    • Distill the crude tetraethyltin under vacuum to yield the final product.[9]

Kocheshkov Redistribution Reaction

Symmetrical tetraorganotin compounds can be converted to organotin halides through redistribution reactions with tin halides. The stoichiometry of the reactants determines the product.[1]

Experimental Protocol: Synthesis of Diorganotin Dihalides (General Procedure)

  • Materials: Tetraorganotin (R4Sn), Tin(IV) halide (SnX4).

  • Procedure:

    • In a reaction vessel, combine the tetraorganotin and tin(IV) halide in the desired stoichiometric ratio (e.g., 1:1 for R2SnX2).

    • Heat the mixture without a solvent to a temperature of 150–200 °C.

    • Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by analyzing aliquots.

    • After the reaction is complete, the diorganotin dihalide can be purified by distillation or recrystallization.

Synthesis from Organotin Oxides or Hydroxides

Organotin carboxylates can be synthesized through the reaction of organotin oxides or hydroxides with carboxylic acids.

Experimental Protocol: Synthesis of Dibutyltin Dilaurate

  • Materials: Lauric acid, dibutyltin oxide, anhydrous magnesium sulfate.

  • Procedure:

    • Stir a solid mixture of 100 g of lauric acid and 62 g of dibutyltin oxide at 25 °C until it becomes a liquid mixture.

    • Heat the liquid mixture to 65 °C and reflux for 2.5 hours.

    • Cool the reaction mixture to 20 °C and allow it to stand for layering.

    • Collect the organic phase and add anhydrous magnesium sulfate to remove water.

    • Filter the mixture to obtain dibutyltin dilaurate.[5][9]

Applications of Organotin Compounds

The diverse applications of organotin compounds stem from their unique chemical and biological properties.

Industrial Applications
  • PVC Stabilizers: Diorganotin compounds are widely used to prevent the thermal degradation of PVC.[1]

  • Catalysts: Organotin compounds, such as dibutyltin dilaurate, are effective catalysts in the synthesis of polyurethanes, silicones, and polyesters.[10] They facilitate esterification and transesterification reactions.[10]

Biological and Pharmaceutical Applications
  • Biocides: Triorganotin compounds exhibit strong biocidal activity and have been used as antifungal and antibacterial agents, as well as in marine anti-fouling paints.[1]

  • Anticancer Agents: A significant area of research is the development of organotin compounds as anticancer drugs.[6][11] Many organotin complexes have shown potent cytotoxic activity against a variety of human cancer cell lines, often exceeding the efficacy of cisplatin.[5][6] Their mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.[7][8]

Data Presentation

Table 1: Cytotoxicity of Selected Organotin Compounds (IC50 Values in µM)
CompoundCell LineIC50 (µM)Reference
Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamateJurkat E6.10.14–1.30[12]
Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamateHL-600.06–0.18[12]
Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamateK5625.20-5.40[12]
Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamateJurkat E6.10.14–1.30[12]
Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamateHL-600.06–0.18[12]
Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamateK5625.20-5.40[12]
Triphenyltin 2-phenyl-1,2,3-triazole-4-carboxylateHeLa0.00447 µg/ml[13]
Bis(Ph2SnCl)XyleneHeLa58.65[13]
DPMTHeLa32.35[13]
Table 2: Acute Toxicity of Selected Organotin Compounds (LD50 Values)
CompoundAnimalRouteLD50Reference
Tributyltin oxideRatOral148 mg/kg[1][7]
Tributyltin oxideRatOral194 mg/kg (aqueous suspension)[1][7]
Tributyltin oxideMouseOral55-87 mg/kg[11]
Tributyltin oxideRatDermal200 mg/kg[11]
Tributyltin oxideRabbitDermal900 mg/kg[11]
Dibutyltin (IV) Bis-N-Benzylmethyl DithiocarbamateMale Mouse-776.2 mg/kg[14]
Dibutyltin (IV) Bis-N-Benzylmethyl DithiocarbamateFemale Mouse-794.3 mg/kg[14]
Table 3: Catalytic Activity of Organotin Compounds in Polyurethane Synthesis
CatalystModifierMole ratio (catalyst:modifier)Gel time (min)Reference
Dibutyltin dinaphthenate-1:017[3]
Dibutyltin dinaphthenate(modifier)1:399[3]
Dibutyltin dinaphthenate(modifier)1:6163[3]
--1:051[3]
-(modifier)1:3116[3]
-(modifier)1:6221[3]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate overnight.

    • Treat the cells with various concentrations of the organotin compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V Staining)

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Procedure:

    • Induce apoptosis in cells by treating them with the organotin compound.

    • Harvest the cells and wash them with PBS.[5]

    • Resuspend the cells in 1X Annexin V binding buffer.[3]

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[3]

    • Incubate at room temperature in the dark for 15 minutes.[4]

    • Analyze the cells by flow cytometry.[5]

Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the organotin compound for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase.

    • Incubate at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Organotin-Induced Apoptosis

Organotin compounds primarily induce apoptosis through the intrinsic or mitochondrial pathway.

apoptosis_pathway organotin Organotin Compound ca_increase Increase in intracellular Ca2+ organotin->ca_increase mitochondria Mitochondria ca_increase->mitochondria ros ROS Generation mitochondria->ros cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest organotin Organotin Compound dna_damage DNA Damage organotin->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk Cyclin/CDK Inhibition p21->cdk g1_s_arrest G1/S or G2/M Arrest cdk->g1_s_arrest anticancer_screening_workflow synthesis Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Assess Selectivity (Cancer vs. Normal Cells) ic50->selectivity mechanism Mechanism of Action Studies selectivity->mechanism If selective apoptosis_assay Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mechanism->cell_cycle_assay pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo Promising compounds

References

An In-depth Technical Guide to the Monomethyltin Ion: Structure, Chemical Identifiers, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monomethyltin ion, focusing on its structure, chemical identifiers, and its interactions within biological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical Structure and Identifiers

The monomethyltin ion is a monopositive cation with the chemical formula CH₃Sn⁺. In practice, it is often encountered as part of a larger compound, most commonly monomethyltin trichloride (CH₃SnCl₃), which is a precursor in the synthesis of various organotin compounds.[1]

For clarity and ease of comparison, the chemical identifiers for the monomethyltin ion and its common precursor, monomethyltin trichloride, are summarized in the tables below.

Table 1: Chemical Identifiers for Monomethyltin Ion

IdentifierValueReference
IUPAC Name methyltin(3+)[2]
CAS Number 16408-15-4[2]
Molecular Formula CH₃Sn⁺³[2]
PubChem CID 27864[2]
InChI InChI=1S/CH3.Sn/h1H3;/q;+3[2]
InChIKey QBJAOJSMZSXHFD-UHFFFAOYSA-N[2]
SMILES C[Sn+3][2]

Table 2: Chemical Identifiers for Monomethyltin Trichloride

IdentifierValueReference
IUPAC Name trichloro(methyl)stannane[1]
Synonyms Methyltin trichloride, Trichloromethylstannane[1]
CAS Number 993-16-8[1]
Molecular Formula CH₃Cl₃Sn[1]
PubChem CID 101940[1]
InChI InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3[1]
InChIKey YFRLQYJXUZRYDN-UHFFFAOYSA-K[1]
SMILES C--INVALID-LINK--(Cl)Cl[1]

Table 3: Physicochemical Properties of Monomethyltin Trichloride

PropertyValueReference
Molecular Weight 240.1 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 48-51 °C[3]
Boiling Point 171 °C[3]

Experimental Protocols

The primary industrial method for synthesizing methyltin chlorides, including monomethyltin trichloride, is through a redistribution reaction, often referred to as the Kocheshkov reaction.[4][5]

Protocol: Synthesis of Methyltin Chlorides via Redistribution Reaction

Objective: To synthesize a mixture of methyltin chlorides, including monomethyltin trichloride, from tin tetrachloride and tetramethyltin.

Materials:

  • Tin tetrachloride (SnCl₄)

  • Tetramethyltin ((CH₃)₄Sn)

  • An appropriate reaction vessel equipped with a stirrer, condenser, and temperature control.

  • Distillation apparatus.

Procedure:

  • Charge the reaction vessel with tin tetrachloride and tetramethyltin. The molar ratio of the reactants can be adjusted to favor the formation of a specific methyltin chloride. For the preferential synthesis of trimethyltin chloride, a 1:3 molar ratio of SnCl₄ to (CH₃)₄Sn is used.[4] To produce mixtures with higher proportions of monomethyltin trichloride, the ratio of SnCl₄ is increased.

  • Heat the reaction mixture to a temperature between 100 °C and 200 °C.[4] The reaction is typically performed without a solvent.

  • Maintain the reaction at the desired temperature with continuous stirring for a specified period to allow the redistribution of methyl and chloro groups to reach equilibrium.

  • After the reaction is complete, the resulting mixture of methyltin chlorides (monomethyltin trichloride, dimethyltin dichloride, and trimethyltin chloride) is separated by fractional distillation under reduced pressure.

Reaction Scheme: SnCl₄ + n(CH₃)₄Sn → (4-n)CH₃SnCl₃ + n(CH₃)₂SnCl₂ + ...

Note: The stoichiometry can be complex and leads to a mixture of products. Catalysts such as platinum(II) or palladium(II) phosphine complexes can be employed to improve yield and selectivity.[5]

The NIOSH Manual of Analytical Methods provides a standardized procedure for the analysis of methyltin chlorides in workplace air, designated as NIOSH Method 5526.[6][7][8][9][10]

Protocol: NIOSH Method 5526 for Methyltin Chlorides

Objective: To collect and quantify airborne monomethyltin trichloride, dimethyltin dichloride, and trimethyltin chloride.

Summary of Method:

  • Sampling: Air is drawn through a solid sorbent tube containing XAD-2 resin to trap the methyltin chlorides.

  • Sample Preparation: The collected analytes are desorbed from the sorbent using a solution of 1% acetic acid in acetonitrile.

  • Derivatization: The methyltin chlorides are converted to their more volatile tetraethyl derivatives by reaction with sodium tetraethylborate.[7][8][11] This step is crucial for enabling gas chromatographic analysis.

  • Extraction: The derivatized compounds are extracted into hexane.

  • Analysis: The hexane extract is analyzed by gas chromatography (GC) with a flame photometric detector (FPD) equipped with a tin-specific filter (610 nm) or by GC-mass spectrometry (GC-MS).[11][12][13]

Workflow Diagram:

NIOSH_5526_Workflow A Air Sampling (XAD-2 Sorbent Tube) B Desorption (1% Acetic Acid in Acetonitrile) A->B C Derivatization (Sodium Tetraethylborate) B->C D Extraction (Hexane) C->D E Analysis (GC-FPD/MS) D->E

Caption: Workflow for NIOSH Method 5526.

Biological Signaling and Interactions

Organotin compounds, including monomethyltin, are known to exhibit neurotoxicity. A key mechanism of this toxicity involves the disruption of intracellular calcium homeostasis, which can trigger apoptotic pathways.

Monomethyltin has been shown to interact with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to an influx of calcium ions (Ca²⁺) into the neuron.

The sustained elevation of intracellular calcium can initiate a cascade of events leading to programmed cell death (apoptosis). This includes the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.

Signaling Pathway Diagram:

Monomethyltin_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Monomethyltin Monomethyltin NMDA_Receptor NMDA Receptor Monomethyltin->NMDA_Receptor Binds to/Modulates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Mitochondrial_Stress Mitochondrial Stress (ROS Production, Cytochrome c Release) Ca_Increase->Mitochondrial_Stress Triggers Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Monomethyltin-induced neurotoxicity pathway.

The binding of monomethyltin to the NMDA receptor leads to an influx of Ca²⁺.[14][15][16] This increase in intracellular calcium concentration causes mitochondrial stress, characterized by the production of reactive oxygen species (ROS) and the release of cytochrome c.[14] These events, in turn, activate the caspase cascade, including initiator caspases like caspase-9 and executioner caspases like caspase-3, ultimately leading to apoptosis.[14][17][18]

References

Methodological & Application

Application Notes and Protocols for the Analysis of Methyltin(III) in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltin compounds, including the trivalent methyltin(3+) cation (MeSn(3+)), are organometallic compounds that can be found in aquatic environments due to both natural and anthropogenic sources. Their presence is of significant concern due to their potential toxicity. Accurate and sensitive analytical methods are therefore essential for monitoring their levels in water samples. This document provides detailed application notes and protocols for the determination of methyltin(3+) in water, focusing on established chromatographic techniques.

The primary analytical challenge in methyltin analysis is the speciation of different methyltin compounds (monomethyltin, dimethyltin, and trimethyltin) and their low concentrations in environmental samples. The methods described herein address these challenges through effective sample preparation, derivatization (for gas chromatography), and sensitive detection techniques.

Analytical Approaches

The determination of methyltin species in water samples is predominantly achieved through chromatographic methods, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

  • Gas Chromatography (GC): This is a widely used technique for organotin analysis due to its high resolution and the availability of sensitive detectors.[1] However, methyltin compounds are generally not volatile enough for direct GC analysis and require a derivatization step to convert them into more volatile and thermally stable species.[2] Common derivatization techniques include ethylation using sodium tetraethylborate or hydride generation using sodium borohydride.[1][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing methyltin compounds without the need for derivatization, which can simplify sample preparation.[1][5] HPLC is often coupled with highly sensitive and specific detectors like tandem mass spectrometry (MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) for accurate quantification at trace levels.[6]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of methyltin species in water samples.

Analytical MethodAnalyte(s)Sample MatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
DLLME-GC-MSMonomethyltin, Dimethyltin, TrimethyltinWaterSodium tetraethylborate0.06 ng (Sn) L⁻¹, 0.05 ng (Sn) L⁻¹, 0.13 ng (Sn) L⁻¹--[3]
HG-GC-FPDMonomethyltin, Dimethyltin, TrimethyltinAqueous samplesPotassium borohydride18 ng L⁻¹, 12 ng L⁻¹, 3 ng L⁻¹--[4]
LVI-GC-MSDibutyltin, Tributyltin, Diphenyltin, TriphenyltinCoastal WaterSodium tetraethylborateTBT: 0.70 ng L⁻¹TBT: 2.1 ng L⁻¹TBT: >97%[7]
µLC-ES-ITMSMonobutyltin, Dibutyltin, Tributyltin, Monophenyltin, Diphenyltin, TriphenyltinWaterNoneDependent on matrix and compound--[8]
HPLC-ICP-MSTrimethyltin, Dibutyltin, Tributyltin, Diphenyltin, TriphenyltinSeawaterNone---[6]

DLLME: Dispersive Liquid-Liquid Microextraction; GC-MS: Gas Chromatography-Mass Spectrometry; HG: Hydride Generation; FPD: Flame Photometric Detector; LVI: Large Volume Injection; µLC-ES-ITMS: Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry; HPLC-ICP-MS: High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.

Experimental Protocols

Protocol 1: Analysis of Methyltins by Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS

This protocol is based on the method described by Smitiene et al. (2014) for the preconcentration and determination of methyltin compounds in water.[3]

1. Sample Preparation and Derivatization:

  • Take a 5 mL water sample in a glass test tube with a conical bottom.

  • Adjust the pH of the sample to 3 using a suitable buffer.

  • Add 500 µL of ethanol (as a disperser solvent) containing 1,2-dichlorobenzene (as an extraction solvent) and sodium tetraethylborate (as a derivatizing agent).

  • A cloudy solution will form. Gently shake the mixture.

2. Extraction:

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.

  • Collect the sedimented phase (approximately 20 µL) using a microsyringe.

3. GC-MS Analysis:

  • Inject the collected organic phase into the GC-MS system.

  • GC Conditions:

    • Column: Capillary column suitable for organometallic compound separation (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: Analysis of Methyltins by Hydride Generation (HG) and GC-FPD

This protocol is based on the method described by Liu et al. (2001) for the determination of trace levels of methyltin compounds.[4]

1. Hydride Generation:

  • Place an aqueous sample in a reaction vessel.

  • Adjust the pH to 5.

  • Add a solution of potassium borohydride to the sample to convert the methyltin compounds into their corresponding volatile hydrides (e.g., CH₃SnH₃).

2. Purge and Trap:

  • Purge the volatile hydrides from the solution using an inert gas (e.g., helium).

  • Trap the purged hydrides on a suitable sorbent material at a low temperature (cryogenic trapping).

3. Thermal Desorption and GC-FPD Analysis:

  • Rapidly heat the trap to desorb the analytes into the GC system.

  • GC Conditions:

    • Column: Capillary column suitable for volatile compound separation.

    • Oven Temperature Program: A suitable temperature program to separate the methyltin hydrides.

  • FPD Conditions:

    • Detector: Flame Photometric Detector equipped with a tin-selective filter.

Protocol 3: Analysis of Organotins by µLC-ES-ITMS without Derivatization

This protocol is based on EPA Method 8323 and is suitable for the direct analysis of non-volatile organotin cations.[8]

1. Sample Preparation (Solid-Phase Extraction):

  • Acidify a 2-liter water sample with 12 N hydrochloric acid (HCl).

  • Extract the sample using a pre-prepared solid-phase extraction (SPE) disc.

  • Elute the organotins from the SPE disc with a suitable solvent.

2. µLC-ES-ITMS Analysis:

  • Inject the extract into the µLC-ES-ITMS system.

  • µLC Conditions:

    • Column: A micro-liquid chromatography column suitable for polar compounds.

    • Mobile Phase: A gradient of mobile phases optimized for the separation of organotin cations.

  • ES-ITMS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Ion Trap Mass Spectrometer.

    • Scan Mode: Full scan from m/z 150 to 430.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis water_sample Water Sample (5 mL) ph_adjust Adjust pH to 3 water_sample->ph_adjust add_reagents Add Ethanol, 1,2-Dichlorobenzene, and Sodium Tetraethylborate ph_adjust->add_reagents cloudy_solution Formation of Cloudy Solution add_reagents->cloudy_solution centrifuge Centrifuge (4000 rpm, 5 min) cloudy_solution->centrifuge sedimentation Sedimentation of Extraction Solvent centrifuge->sedimentation collection Collect Sedimented Phase sedimentation->collection gcms_injection Inject into GC-MS collection->gcms_injection separation GC Separation gcms_injection->separation detection MS Detection (SIM) separation->detection results Quantitative Results detection->results

Caption: Workflow for Methyltin Analysis by DLLME-GC-MS.

experimental_workflow_hglc cluster_derivatization Hydride Generation cluster_extraction Purge and Trap cluster_analysis Analysis aqueous_sample Aqueous Sample ph_adjust Adjust pH to 5 aqueous_sample->ph_adjust add_kbh4 Add Potassium Borohydride ph_adjust->add_kbh4 hydride_formation Formation of Volatile Hydrides add_kbh4->hydride_formation purge Purge with Inert Gas hydride_formation->purge cryo_trap Cryogenic Trapping purge->cryo_trap thermal_desorption Thermal Desorption cryo_trap->thermal_desorption gc_separation GC Separation thermal_desorption->gc_separation fpd_detection FPD Detection gc_separation->fpd_detection results Quantitative Results fpd_detection->results

Caption: Workflow for Methyltin Analysis by HG-GC-FPD.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis water_sample Water Sample (2 L) acidify Acidify with HCl water_sample->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Organotins spe->elute lcms_injection Inject into µLC-ES-ITMS elute->lcms_injection lc_separation µLC Separation lcms_injection->lc_separation ms_detection ES-ITMS Detection lc_separation->ms_detection results Quantitative Results ms_detection->results

Caption: Workflow for Organotin Analysis by µLC-ES-ITMS.

References

Application Note: Analysis of Methyltin Compounds by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyltin compounds, a class of organotin compounds, are utilized in various industrial applications, but their toxicity and persistence in the environment raise significant concerns. Accurate and sensitive quantification of methyltin species such as monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT) is crucial for environmental monitoring and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for methyltin analysis after a derivatization step to increase their volatility.[1] This application note details a robust method for the determination of methyltin compounds in aqueous samples using in-situ derivatization followed by extraction and GC-MS analysis.

Principle

The analytical method involves three key stages. First, the aqueous sample containing ionic methyltin species is adjusted to an acidic pH. Second, an in-situ derivatization is performed by adding an alkylating agent, typically sodium tetraethylborate, which converts the non-volatile methyltin cations into volatile and thermally stable tetraalkyltin derivatives.[2][3] Concurrently, these derivatives are extracted from the aqueous phase into a small volume of an organic solvent using a microextraction technique. Finally, the organic extract is injected into the GC-MS system, where the derivatized methyltin compounds are separated chromatographically and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][5]

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) Method

This protocol is adapted from the methodology described for the analysis of methyltins in water samples.[2][3]

1. Reagents and Materials

  • Methyltin standards (Monomethyltin, Dimethyltin, Trimethyltin)

  • Sodium tetraethylborate (NaBEt₄), 2% solution (w/v) in water (prepare fresh)

  • Hydrochloric Acid (HCl) for pH adjustment

  • 1,2-Dichlorobenzene (extraction solvent)

  • Ethanol (disperser solvent)

  • Deionized water

  • Glass test tubes (10 mL) with conical bottoms

  • Microsyringe for GC injection

  • Centrifuge

2. Standard Preparation

  • Prepare individual stock solutions of methyltin compounds (e.g., 1000 mg/L as Sn) in a suitable solvent like methanol.

  • Prepare a mixed working standard solution by diluting the stock solutions. For example, a 10 mg/L working solution can be prepared by diluting the stock 100-fold with methanol.[6]

  • Prepare fresh calibration standards by spiking appropriate volumes of the working solution into deionized water to cover the desired concentration range (e.g., 0.1 to 2.0 µg/L).[2]

3. Sample Preparation and Extraction

  • Place a 5.0 mL aliquot of the water sample (or calibration standard) into a glass test tube.

  • Adjust the sample pH to 3 using HCl.[2]

  • Prepare a mixture of 15 µL of 1,2-dichlorobenzene (extraction solvent) and 0.5 mL of ethanol (disperser solvent).

  • Rapidly inject this mixture into the sample using a syringe, which will form a cloudy solution.

  • Gently shake the mixture.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the phases. The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.

  • Carefully collect the sedimented organic phase (approximately 10 µL) using a microsyringe.

  • Inject 1 µL of the collected organic phase into the GC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) with Large Volume Injection

This protocol is suitable for achieving very low detection limits in aqueous samples like coastal water.[5]

1. Reagents and Materials

  • In addition to reagents in Protocol 1: n-hexane (extraction solvent) and an internal standard (e.g., Tripropyltin, TPrT).

2. Sample Preparation and Extraction

  • Take a 250 mL aliquot of the water sample in a separatory funnel.[5]

  • Add an internal standard (e.g., 20 µL of 1.0 mg/L TPrT).[5]

  • Adjust the pH to between 4 and 5 with an appropriate buffer (e.g., acetate buffer).[6]

  • Add 0.5 mL of 2% sodium tetraethylborate and immediately add 2.0 mL of n-hexane.[5][6]

  • Shake vigorously for 30 minutes to ensure complete derivatization and extraction.[6]

  • Allow the layers to separate.

  • Collect the upper n-hexane layer.

  • The extract is now ready for large volume injection (e.g., 50 µL) into the GC-MS using a programmed temperature vaporization (PTV) inlet.[5]

GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for methyltin analysis.

ParameterSettingReference
Gas Chromatograph Agilent 7890B or similar
Column Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) or co-packed 3% SP-2401/10% SP-2100 on Supelcoport[4]
Carrier Gas Helium at a constant flow of 1.5 mL/min
Inlet Splitless or Programmed Temperature Vaporization (PTV)[5][7]
Injection Volume 1 µL (Splitless) or up to 50 µL (PTV)[5][7]
Inlet Temperature 250 °C[7]
Oven Program Initial 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minGeneral
Mass Spectrometer Agilent 7000C Triple Quadrupole or 5977A Series GC/MSD[6]
Ionization Mode Electron Impact (EI) at 70 eV[4][5]
Ion Source Temperature 300 °C
Transfer Line Temp 310 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[4]
Monitored Ions (m/z) Selected from the fragmentation patterns of ethylated methyltin derivatives (e.g., for MeSnEt₃, Me₂SnEt₂, Me₃SnEt)[4]

Note: The oven program is a typical starting point and should be optimized for the specific column and analytes.

Data and Performance

The described methods provide excellent sensitivity and linearity for the quantification of methyltin compounds.

Table 1: Performance Data for Methyltin Analysis using DLLME-GC-MS Data extracted from Smitiene et al., 2014.[2]

CompoundLinear Range (as Sn)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/L as Sn)
MonomethyltinUp to 2 µg/L0.998 - 0.9990.06
DimethyltinUp to 2 µg/L0.998 - 0.9990.05
TrimethyltinUp to 2 µg/L0.998 - 0.9990.13

Table 2: Performance Data for Organotin Analysis using LLE-GC-MS with Large Volume Injection Data extracted from Jones et al.[5]

CompoundInjection VolumeLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery from Coastal Water
Tributyltin50 µL0.702.1>97%

Visualized Workflow

Methyltin_Analysis_Workflow Workflow for GC-MS Analysis of Methyltins cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect 5 mL Aqueous Sample pH_Adjust 2. Adjust pH to 3 with HCl Sample->pH_Adjust Deriv_Extract 3. Add Derivatizing Agent (NaBEt4) & Solvents pH_Adjust->Deriv_Extract Centrifuge 4. Centrifuge to Separate Phases Deriv_Extract->Centrifuge Collect 5. Collect Organic Extract (10 µL) Centrifuge->Collect Inject 6. Inject 1 µL into GC-MS System Collect->Inject GC_Sep 7. Chromatographic Separation Inject->GC_Sep MS_Detect 8. Mass Spectrometric Detection (SIM/MRM) GC_Sep->MS_Detect Data_Acq 9. Data Acquisition MS_Detect->Data_Acq Quant 10. Quantification using Calibration Curve Data_Acq->Quant

Caption: Experimental workflow for methyltin analysis using DLLME-GC-MS.

Conclusion

Gas Chromatography-Mass Spectrometry, coupled with an appropriate sample preparation technique like dispersive liquid-liquid microextraction or liquid-liquid extraction, provides a highly sensitive and reliable method for the speciation and quantification of methyltin compounds in various matrices. The in-situ derivatization with sodium tetraethylborate is effective for converting non-volatile methyltins into species amenable to GC analysis. The protocols and instrument conditions outlined in this note can be adapted by researchers and analytical laboratories to achieve low detection limits required for environmental and safety monitoring.

References

Application Notes and Protocols for the Industrial Preparation of Methyltin Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltin maleate is a highly effective heat stabilizer used predominantly in the processing of halogen-containing polymers, most notably polyvinyl chloride (PVC). Its primary function is to prevent the thermal degradation of the polymer during high-temperature processing, thereby avoiding discoloration (yellowing) and maintaining the material's mechanical integrity.[1] Comprising both monomethyltin maleate and dimethyltin maleate, this stabilizer offers excellent thermal stability and weather resistance.[1] The industrial production of methyltin maleate is a well-established multi-step process that is both cost-effective and controllable, yielding a product of high and consistent quality.[1]

These application notes provide a comprehensive overview of the industrial preparation of methyltin maleate, including detailed experimental protocols, quantitative data, and quality control methodologies.

Industrial Applications

Methyltin maleate is a crucial additive in the PVC industry, ensuring the durability and aesthetic quality of a wide range of products. Its applications span several sectors:

  • Construction: In the manufacturing of rigid PVC products such as window profiles, pipes, and fittings, methyltin maleate provides the necessary thermal stability for extrusion and injection molding processes.

  • Packaging: Due to its high transparency and regulatory approval in many regions for food contact applications, it is used in the production of clear PVC films, sheets, and containers for food and pharmaceutical packaging.

  • Medical Devices: The non-toxic nature of certain formulations of methyltin stabilizers makes them suitable for use in medical-grade PVC products.

Synthesis Pathway Overview

The industrial synthesis of methyltin maleate is typically a three-stage process. The overall workflow involves the synthesis of methyltin chloride intermediates, their subsequent conversion to methyltin oxides, and the final esterification reaction with maleic anhydride.

G cluster_0 Stage 1: Synthesis of Methyltin Chlorides cluster_1 Stage 2: Hydrolysis to Methyltin Oxides cluster_2 Stage 3: Esterification A Metallic Tin (Sn) / Stannous Chloride (SnCl2) D Methyltin Chlorides (Monomethyltin trichloride & Dimethyltin dichloride) A->D B Methyl Chloride (CH3Cl) B->D C Catalyst C->D E Methyltin Chlorides D->E Intermediate Transfer G Methyltin Oxides (Monomethyltin oxide & Dimethyltin oxide) E->G F Alkali Solution (e.g., NaOH, NH4OH) F->G H Methyltin Oxides G->H Intermediate Transfer J Methyltin Maleate H->J I Maleic Anhydride I->J

Fig. 1: Overall synthesis workflow for methyltin maleate.

Experimental Protocols

Stage 1: Synthesis of Methyltin Chlorides

The initial step involves the direct synthesis of a mixture of monomethyltin trichloride (MMTC) and dimethyltin dichloride (DMTC) from metallic tin or stannous chloride and methyl chloride.

Protocol 1: Catalytic Direct Synthesis

This protocol describes a high-yield synthesis using a pentavalent organophosphorus dihalide catalyst without the need for high pressure.[2]

  • Reactor Setup: A 1000 ml three-neck flask is equipped with a high-speed agitator, a methyl chloride inlet tube, a reflux condenser, and a thermometer. The flask is placed in an electric heating mantle.

  • Charging the Reactor: The flask is charged with the catalyst (e.g., tributylphosphorous dichloride), metallic tin chips, and/or stannous chloride.

  • Reaction: The contents of the flask are heated to 185°-200°C. Methyl chloride gas is then introduced into the reaction mixture. The reaction is continued until the consumption of methyl chloride ceases, which can be observed by its escape from the system. The typical reaction time is 2.5 to 3 hours.[2]

  • Product Isolation: The resulting mixture of methyltin chlorides can be recovered by vacuum distillation or used directly in the subsequent hydrolysis step.[2]

Table 1: Quantitative Data for Methyltin Chloride Synthesis [2]

ParameterValue
Reactants Metallic Tin and/or Stannous Chloride, Methyl Chloride
Catalyst Pentavalent Organophosphorus Dihalide (e.g., Tributylphosphorous dichloride)
Reaction Temperature 185° - 200°C
Pressure Atmospheric
Reaction Time 2.5 - 3 hours
Product Composition ~82% Dimethyltin dichloride, ~18% Monomethyltin trichloride
Overall Yield > 90%
Stage 2: Hydrolysis of Methyltin Chlorides to Methyltin Oxides

The mixture of methyltin chlorides is hydrolyzed using an alkaline solution to produce the corresponding methyltin oxides.

Protocol 2: Alkaline Hydrolysis

This protocol details the conversion of methyltin chlorides to methyltin oxides.[3]

  • Dissolution: Add the methyltin chloride mixture to a reactor and add water. Stir the mixture until the methyltin chlorides are fully dissolved.

  • Heating: Heat the solution to 50-60°C.

  • Hydrolysis: Slowly and uniformly add an alkali metal hydroxide solution (e.g., 5-30% sodium hydroxide) or ammonia solution while maintaining the reaction temperature between 30-110°C (preferably 60-70°C).

  • pH Control: Continue the reaction for 2-5 hours, controlling the final pH of the reaction mixture to be between 7 and 9.

  • Product Isolation: The resulting solid methyltin oxide is isolated by filtration, followed by washing and drying. The yield is typically greater than 98.5%.[3]

Table 2: Quantitative Data for Methyltin Oxide Synthesis [3]

ParameterValue
Reactant Methyltin Chloride Mixture
Reagent Alkali Metal Hydroxide or Ammonia Solution
Reaction Temperature 30 - 110°C (Optimal: 60 - 70°C)
Reaction Time 2 - 5 hours
Final pH 7 - 9
Product Monomethyltin oxide and Dimethyltin oxide Mixture
Yield > 98.5%
Stage 3: Synthesis of Methyltin Maleate

The final stage is the esterification reaction between the methyltin oxides and maleic anhydride to produce methyltin maleate.

Protocol 3: Synthesis of Monomethyltin Maleate

This protocol is for the specific synthesis of monomethyltin maleate.[1]

  • Reactor Setup: In a three-necked flask equipped with a stirrer, add 158g of monomethyltin oxide and 300g of water.

  • Suspension: Stir the mixture until a uniform suspension with no lumpy solids is formed.

  • Heating: Heat the suspension to 30°C.

  • Addition of Maleic Anhydride: Slowly add 152g of maleic anhydride to the suspension.

  • Reaction: Maintain the reaction temperature at 30°C for 6 hours.

  • Monitoring: Monitor the reaction by measuring the acid value hourly until it becomes constant. A typical final acid value is around 27.6 mgKOH/g.[1]

  • Isolation and Drying: Filter the reaction solution under suction. The filter cake is then dehydrated under vacuum (1.0 KPa) at 80°C until the water content is less than 0.3%.

  • Final Product: A white solid product of monomethyltin maleate is obtained.

Protocol 4: Synthesis of a Mixture of Monomethyltin and Dimethyltin Maleate

This protocol describes the synthesis of a mixed methyltin maleate product.[1]

  • Reactor Setup: In a three-necked flask with a stirrer, add 165g of a mixture of monomethyltin oxide (20%) and dimethyltin oxide (80%).

  • Suspension: Stir until no lumpy solids are present.

  • Heating: Heat the mixture to 30°C.

  • Addition of Maleic Anhydride: Slowly add 111g of maleic anhydride.

  • Reaction: Control the reaction temperature at 30°C for 6 hours.

  • Monitoring: Measure the acid value hourly until it is constant. A typical final acid value is 16.8 mgKOH/g.[1]

  • Isolation and Drying: Filter the reaction solution under suction and dehydrate the filter cake under vacuum (1.0 KPa) at 80°C until the water content is below 0.3%.

  • Final Product: A white solid product of mixed methyltin maleate is obtained.

Table 3: Quantitative Data for Methyltin Maleate Synthesis [1]

ParameterMonomethyltin MaleateMixed Methyltin Maleate
Methyltin Oxide 158g (Monomethyltin oxide)165g (20% Mono-, 80% Dimethyltin oxide)
Maleic Anhydride 152g111g
Solvent 300g WaterNot specified (likely similar)
Reaction Temperature 30°C30°C
Reaction Time 6 hours6 hours
Final Acid Value 27.6 mgKOH/g16.8 mgKOH/g
Yield 98.2%98.1%
Tin Content of Product 38.6%39.8%

Quality Control and Analytical Methods

To ensure the quality and performance of methyltin maleate as a PVC stabilizer, several analytical tests are performed.

  • Acid Value: This is a critical parameter monitored during the esterification reaction to determine its completion. It is typically determined by titration. A lower acid value indicates a more complete reaction.

  • Tin Content: The percentage of tin in the final product is a key indicator of its purity and potential efficacy as a stabilizer. This can be determined using methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis after appropriate sample digestion.

  • Purity and Composition: The ratio of monomethyltin maleate to dimethyltin maleate, as well as the presence of any unreacted starting materials or by-products, can be determined using chromatographic techniques. High-performance liquid chromatography (HPLC) is often used for the analysis of organotin compounds. For volatile derivatives, gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS) can be employed.

  • Moisture Content: The water content of the final powdered product is important for its stability and handling. It is typically determined by Karl Fischer titration or by drying under vacuum until a constant weight is achieved.

Logical Relationships in Quality Control

The quality control process ensures that the final product meets the required specifications for its intended application. The relationship between the key quality control parameters and the synthesis process is crucial for process optimization and troubleshooting.

G cluster_0 Synthesis Parameters cluster_1 Quality Control Parameters A Reactant Ratios (Methyltin Oxide : Maleic Anhydride) E Acid Value A->E Impacts F Tin Content A->F Impacts G Purity / Composition A->G Impacts B Reaction Time B->E Impacts B->G Impacts C Reaction Temperature C->E Impacts C->G Impacts D Purification Process D->F Impacts D->G Impacts H Moisture Content D->H Impacts

Fig. 2: Relationship between synthesis parameters and QC metrics.

References

Application Notes and Protocols: Methyltin Mercaptide as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas.[1][2] To counteract this, heat stabilizers are essential additives in PVC formulations. Methyltin mercaptide is a high-performance organotin stabilizer renowned for its exceptional heat stability, transparency, and compatibility with PVC.[2][3][4][5] This document provides detailed application notes, experimental protocols, and performance data for utilizing methyltin mercaptide as a PVC heat stabilizer.

Methyltin mercaptide stabilizers are particularly effective in preventing the thermal degradation of PVC during high-temperature processing methods such as extrusion, injection molding, and calendering.[5] Their mechanism of action involves the neutralization of chlorine radicals and scavenging of HCl, which inhibits the autocatalytic degradation process of PVC.[5] This results in final products with excellent initial color, long-term stability, and clarity.[2][3][6]

Performance Data

The following tables summarize the typical performance of methyltin mercaptide in PVC formulations, often in comparison to other stabilizer systems. The data is representative of typical results found in technical literature and may vary depending on the specific PVC formulation and processing conditions.

Table 1: Thermal Stability of PVC Formulations

Stabilizer SystemStatic Stability (Congo Red Test, 180°C, minutes)Dynamic Stability (Torque Rheometry, 200°C, minutes)
Unstabilized PVC< 5< 3
Lead-Based Stabilizer30 - 4515 - 25
Ca/Zn Stabilizer20 - 3510 - 20
Methyltin Mercaptide > 60 > 40

Table 2: Color Stability of PVC Formulations (Oven Aging at 180°C)

Stabilizer SystemInitial Yellowness IndexYellowness Index after 30 minYellowness Index after 60 min
Unstabilized PVC5> 50 (black)-
Lead-Based Stabilizer82540
Ca/Zn Stabilizer103055
Methyltin Mercaptide < 3 10 20

Table 3: Mechanical Properties of Rigid PVC Formulations

PropertyUnstabilized PVCPVC + Lead StabilizerPVC + Ca/Zn StabilizerPVC + Methyltin Mercaptide ASTM Method
Tensile Strength (MPa)40504855 D638[7][8][9][10][11]
Elongation at Break (%)5100120150 D638[7][8][9][10][11]
Izod Impact Strength (J/m)30605575 D256[12][13][14][15][16]

Mechanism of Action

The thermal degradation of PVC is a chain reaction initiated by the elimination of HCl, which is autocatalyzed.[1] Methyltin mercaptide interrupts this process through two primary mechanisms:

  • HCl Scavenging: The mercaptide groups readily react with and neutralize the released HCl, preventing it from catalyzing further degradation.[6]

  • Displacement of Labile Chlorine Atoms: The tin atom in the stabilizer can replace the unstable allylic chlorine atoms in the PVC polymer chain with more stable mercaptide groups, thus preventing the initiation of dehydrochlorination.

PVC_Stabilization cluster_0 PVC Thermal Degradation cluster_1 Stabilization by Methyltin Mercaptide PVC PVC Degraded_PVC Degraded PVC (Polyene Structures) PVC->Degraded_PVC Heat MTM Methyltin Mercaptide HCl HCl (gas) Degraded_PVC->HCl Dehydrochlorination HCl->Degraded_PVC Autocatalysis Neutralized_HCl Neutralized Product MTM->Neutralized_HCl HCl Scavenging Stabilized_PVC Stabilized PVC MTM->Stabilized_PVC Displacement of Labile Chlorine

Caption: Mechanism of PVC degradation and stabilization.

Experimental Protocols

The following are detailed protocols for evaluating the performance of methyltin mercaptide as a PVC heat stabilizer.

Static Thermal Stability: Congo Red Test (ASTM D4202 / ISO 182-1)

This test determines the time required for a heated PVC sample to evolve enough HCl to change the color of a pH-sensitive indicator paper.[1][17]

Apparatus:

  • Oil bath with thermostatic control

  • Test tubes (18x150 mm)

  • Congo red indicator paper strips

  • Timer

  • Glass tubes (2-3 mm inner diameter)

  • Stoppers for test tubes

Procedure:

  • Prepare a homogenous mixture of PVC resin and methyltin mercaptide at the desired concentration (e.g., 1.5 phr - parts per hundred resin).

  • Place 2.5 g of the PVC compound into a clean, dry test tube.

  • Insert a strip of Congo red paper into a small glass tube so that it extends about 1 cm from the end.

  • Place the small glass tube through the stopper and insert the stopper into the test tube, ensuring the Congo red paper is positioned approximately 2.5 cm above the PVC sample.

  • Immerse the test tube in the oil bath maintained at a constant temperature (e.g., 180°C ± 1°C).

  • Start the timer immediately.

  • Observe the Congo red paper and record the time in minutes for the paper to turn from red to blue. This is the static thermal stability time.

Dynamic Thermal Stability: Torque Rheometry (ASTM D2538)

This method evaluates the thermal stability of a PVC compound under dynamic conditions of heat and shear, simulating processing conditions.[18][19][20][21][22]

Apparatus:

  • Torque rheometer with a heated mixing chamber (e.g., Brabender or Haake type)

  • Balance

  • Timer

Procedure:

  • Set the mixing chamber temperature (e.g., 200°C) and rotor speed (e.g., 60 rpm).

  • Once the temperature has stabilized, add a pre-weighed amount of the PVC compound containing methyltin mercaptide to the mixing chamber.

  • Record the torque as a function of time. The initial rise in torque indicates the fusion of the PVC compound.

  • After fusion, the torque will stabilize to a certain level (melt torque).

  • Continue mixing and monitoring the torque. A sharp increase in torque indicates the onset of degradation and cross-linking.

  • The time from the start of mixing until the onset of degradation is the dynamic thermal stability time.

Torque_Rheometry_Workflow start Start prepare Prepare PVC/ Stabilizer Compound start->prepare preheat Preheat Torque Rheometer prepare->preheat add_sample Add Sample to Mixing Chamber preheat->add_sample record_torque Record Torque vs. Time add_sample->record_torque fusion Observe Fusion Peak record_torque->fusion stabilization Melt Stabilization fusion->stabilization degradation Onset of Degradation (Torque Increase) stabilization->degradation end End degradation->end

Caption: Workflow for torque rheometry testing.

Color Stability: Oven Aging Test (ASTM D2115)

This test evaluates the resistance of a PVC compound to discoloration when exposed to elevated temperatures over time.[23]

Apparatus:

  • Forced-air circulating oven with precise temperature control

  • Colorimeter or spectrophotometer to measure Yellowness Index (YI)

  • Plaque mold for sample preparation

Procedure:

  • Prepare molded plaques of the PVC compound stabilized with methyltin mercaptide.

  • Measure the initial Yellowness Index of the plaques according to ASTM E313.

  • Place the plaques in the oven at a specified temperature (e.g., 180°C).

  • Remove samples at regular intervals (e.g., 15, 30, 45, 60 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the Yellowness Index of the aged samples.

  • Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.

Mechanical Properties Testing

a) Tensile Properties (ASTM D638) [7][8][9][10][11]

This test measures the tensile strength and elongation of the PVC material.

Apparatus:

  • Universal testing machine with appropriate grips and extensometer

  • Dumbbell-shaped test specimens

Procedure:

  • Condition the test specimens as per the standard.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Record the maximum load and the elongation at break.

  • Calculate the tensile strength and elongation at break.

b) Izod Impact Strength (ASTM D256) [12][13][14][15][16]

This test determines the impact resistance of the PVC material.

Apparatus:

  • Pendulum-type impact testing machine (Izod type)

  • Notched test specimens

Procedure:

  • Condition the notched specimens as per the standard.

  • Clamp the specimen in the vise of the impact tester.

  • Release the pendulum, allowing it to strike and break the specimen.

  • Record the energy absorbed in breaking the specimen.

  • Calculate the Izod impact strength in J/m.

Conclusion

Methyltin mercaptide is a highly effective heat stabilizer for PVC, offering superior thermal stability, excellent color retention, and the preservation of mechanical properties.[24][25] The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate and quantify the performance benefits of incorporating methyltin mercaptide into PVC formulations. The use of standardized testing methods ensures reliable and comparable data for material characterization and quality control.

References

Application Note: Speciation Analysis of Organotin Compounds in Sediments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals used extensively in industry and agriculture, notably as biocides in anti-fouling paints, PVC stabilizers, and pesticides.[1][2] Tributyltin (TBT), in particular, has been widely used and is recognized as a significant environmental pollutant due to its high toxicity to aquatic organisms, even at low concentrations.[3] Sediments act as a primary sink for these hydrophobic compounds, which can accumulate and be released back into the environment over time, posing a long-term threat.[1][4] Speciation analysis—the identification and quantification of individual organotin species such as monobutyltin (MBT), dibutyltin (DBT), tributyltin (TBT), and triphenyltin (TPhT)—is crucial because the toxicity and environmental fate of these compounds depend heavily on their chemical form.[4]

This document provides detailed protocols for the speciation analysis of organotin compounds in sediment samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

Overall Experimental Workflow

The analysis of organotin compounds in sediments is a multi-step process that requires careful sample handling and preparation to ensure accurate quantification. The general workflow involves sample collection and pre-treatment, followed by extraction of the target analytes, a derivatization step to increase their volatility, cleanup of the extract, and finally, instrumental analysis.

Organotin Analysis Workflow cluster_prep Sample Preparation cluster_extraction Analytical Procedure cluster_analysis Analysis & Data sampling Sediment Sampling & Storage (-20°C) pretreatment Pre-treatment (Freeze-drying, Sieving) sampling->pretreatment extraction Extraction (e.g., Solvent w/ Tropolone) pretreatment->extraction derivatization Derivatization (e.g., Ethylation w/ NaBEt4) extraction->derivatization cleanup Extract Cleanup (e.g., Silica Gel Column) derivatization->cleanup gcms Instrumental Analysis (GC-MS, GC-MS/MS) cleanup->gcms data Data Processing & Quantification gcms->data

Figure 1: General experimental workflow for organotin speciation analysis in sediments.

Detailed Experimental Protocols

The following protocols describe a widely used method involving solvent extraction, ethylation, and GC-MS analysis. This approach is performance-based, and modifications may be required depending on the specific instrumentation and sample matrix.[5]

Protocol 1: Sample Extraction

This protocol details the extraction of organotin compounds from sediment samples using a solvent mixture containing a complexing agent (tropolone) to improve the extraction efficiency of more polar species like MBT and DBT.[5]

Reagents:

  • Diethyl ether (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)

  • Glacial Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc) buffer (1 M, pH 4.5)

  • Sodium Chloride (NaCl) solution (30% w/v)

  • Internal Standard/Surrogate: e.g., Deuterated TBT (TBT-d27)

Procedure:

  • Accurately weigh approximately 10-15 g of wet sediment into a 60 mL glass vial.

  • Spike the sample with a known amount of internal standard (e.g., 1.0 mL of 0.25 ppm TBT-d27).[5]

  • Add 3 mL of glacial acetic acid, 2 mL of 1 M NaOAc buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.

  • Prepare the extraction solvent: 80:20 Diethyl Ether:Hexane containing 0.2% tropolone.

  • Add 5 mL of the extraction solvent to the vial. Cap tightly and shake on a mechanical shaker for 1 hour.[5]

  • Centrifuge the vial to separate the layers and carefully transfer the upper organic layer to a clean 15 mL test tube.

  • Repeat the extraction (step 5-6) with another 5 mL of the extraction solvent, combining the organic layers in the same test tube.[5]

  • Concentrate the combined extract to approximately 2 mL under a gentle stream of nitrogen.

Protocol 2: Derivatization (Ethylation)

Derivatization is a critical step for GC analysis of polar organotin compounds, converting them into more volatile and thermally stable forms. Ethylation using sodium tetraethylborate (NaBEt4) is a common and effective method.[6]

Reagents:

  • Sodium tetraethylborate (NaBEt4), ~97% purity

  • Methanol (ACS grade or higher)

  • Potassium Hydroxide (KOH), 2 M

  • Diethyl Ether:Hexane (20:80)

Procedure:

  • Prepare a 1% NaBEt4 solution in methanol. This solution should be prepared fresh.[6]

  • To the 2 mL concentrated extract from Protocol 1, add 1 mL of the 1% NaBEt4 solution. Cap the vial and vortex to mix.[5]

  • Add another 0.5 mL of the 1% NaBEt4 solution and mix again.[5]

  • Add 2 mL of 2 M KOH to quench the reaction.

  • Add 5 mL of 20:80 Diethyl Ether:Hexane and shake for 1 minute to extract the derivatized (ethylated) organotins.[5]

  • Allow the layers to separate and transfer the upper solvent layer to a new test tube.

  • Repeat the extraction (step 5-6) with a second aliquot of the solvent mixture.

  • Combine the solvent layers and concentrate the solution to 2 mL.[5]

Protocol 3: Extract Cleanup and Instrumental Analysis

A cleanup step is often necessary to remove matrix interferences before instrumental analysis.

Procedure:

  • Silica Gel Column Cleanup:

    • Prepare a small glass column (15 mm o.d.) with a glass wool plug, filled with activated silica gel and topped with anhydrous sodium sulfate.[5]

    • Pre-rinse the column with hexane.

    • Load the concentrated extract onto the column.

    • Elute the ethylated organotins with 50 mL of hexane and collect the eluate.[5]

  • Final Preparation:

    • Concentrate the cleaned eluate to a final volume of 1-2 mL.

    • Add a recovery standard (e.g., Tetrapropyltin) to the final extract before analysis.[5]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS, GC-MS/MS, or GC-ICP-MS).[5]

    • Injection: 1 µL, splitless mode.

    • Column: 30 m x 0.32 mm capillary column (e.g., DB-5ms or equivalent) with a 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow.[1]

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 250°C, hold for 4 min.[1]

    • MS Detection: Electron impact (EI) ionization, using Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target analytes.[1][5]

Alternative Methodologies

While GC-based methods are common, other techniques offer specific advantages.

  • GC without Derivatization: Recent methods using advanced injection techniques and GC-triple quadrupole mass spectrometry (GC-MS/MS) have shown the ability to analyze chlorinated organotin compounds directly after extraction, simplifying sample preparation.

  • Liquid Chromatography (LC-ICP-MS): High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry is an attractive alternative as it does not require derivatization.[7] This method simplifies sample preparation and can increase sample throughput.[7] Isotope dilution can be employed with LC-ICP-MS for high metrological quality.[7]

Degradation Pathway of Tributyltin

In the environment, TBT undergoes a stepwise debutylation, losing its butyl groups to form the less toxic DBT and MBT, and eventually inorganic tin. Understanding this pathway is important for assessing the age and impact of contamination.

TBT Degradation Pathway TBT Tributyltin (TBT) (High Toxicity) DBT Dibutyltin (DBT) (Moderate Toxicity) TBT->DBT - Butyl group MBT Monobutyltin (MBT) (Low Toxicity) DBT->MBT - Butyl group Sn Inorganic Tin (Sn) MBT->Sn - Butyl group

Figure 2: Environmental degradation pathway of Tributyltin (TBT) in sediments.

Quantitative Performance Data

The performance of analytical methods for organotin speciation can vary based on the specific technique, matrix, and analyte. The following table summarizes typical performance data from various studies.

CompoundMethodLimit of Detection (LOD)Recovery (%)Reference
Butyltins
MBTGC-MS6.6 - 13 ng/g70 - 84%[8][9]
DBTGC-MS6.6 - 13 ng/g70 - 84%[8][9]
TBTGC-MS6.6 - 13 ng/g70 - 84%[8][9]
TBTGC-MS/MS< 0.1 ng/g (LOD), < 1.5 ng/g (LOQ)N/A
All ButyltinsASE-GC/MS0.4 - 2 ng/g (MDL)98 - 105%[10]
Phenyltins
MPhTGC-MS6.6 - 13 ng/g70 - 84%[8][9]
DPhTGC-MS6.6 - 13 ng/g70 - 84%[8][9]
TPhTGC-MS6.6 - 13 ng/g70 - 84%[8][9]
Mixed
Butyl/PhenyltinsGC-QTOF0.23 - 22.11 pg/mL82 - 106%[3]
Butyl/PhenyltinsASE-GC/MSN/A87 - 105%[1]
DBT & TBTHPLC-ICP-MS0.13 - 1.46 µg/L73.7 - 119.6%[11]

Note: Units and conditions (e.g., ng/g vs. pg/mL) vary between studies. Data is for spiked samples unless otherwise noted. N/A = Not Available.

Conclusion

The speciation analysis of organotin compounds in sediments is a complex but essential task for environmental monitoring and risk assessment. The GC-MS method following solvent extraction and ethylation derivatization remains a robust and widely used technique.[5][6] However, advancements in instrumentation are enabling simpler, faster, and equally sensitive methods, such as direct analysis by GC-MS/MS or derivatization-free analysis by LC-ICP-MS.[7] The choice of method depends on available instrumentation, required sensitivity, and sample throughput needs. Proper quality control, including the use of certified reference materials and internal standards, is critical for obtaining accurate and reliable data.[10][11]

References

Application Notes and Protocols for Tin Speciation using Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin and its organotin compounds are widely utilized in various industrial and agricultural applications, leading to their distribution in the environment. While inorganic tin is relatively non-toxic, organotin compounds, such as tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT), exhibit significant toxicity, even at low concentrations. Therefore, the speciation analysis of tin, which involves the separation and quantification of its various chemical forms, is crucial for environmental monitoring, food safety assessment, and toxicological studies. Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive and selective technique for the determination of inorganic tin and organotin compounds. This method involves the conversion of tin species into their volatile hydrides, followed by their introduction into an atomic absorption spectrometer for quantification.

This document provides detailed application notes and experimental protocols for the speciation analysis of tin using HG-AAS, intended for researchers, scientists, and professionals in drug development.

Principle of Hydride Generation Atomic Absorption Spectrometry

Hydride generation is a sample introduction technique that enhances the sensitivity and reduces interferences for certain elements, including tin. The process involves the chemical reduction of tin species in an acidic solution using a reducing agent, typically sodium borohydride (NaBH₄), to form volatile tin hydride (stannane, SnH₄) and its alkylated derivatives.[1] The gaseous hydrides are then purged from the reaction vessel by an inert gas stream and transported to a heated quartz atomizer in the light path of an atomic absorption spectrometer. The high temperature in the atomizer decomposes the hydrides into free tin atoms, which then absorb light at a characteristic wavelength (224.6 nm), and the absorbance is proportional to the concentration of tin in the sample.

When coupled with a chromatographic separation technique, such as liquid chromatography (LC), different tin species can be separated before hydride generation and detection, allowing for their individual quantification.[2][3]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical to ensure the quantitative extraction of all tin species without altering their chemical form. The choice of method depends on the sample matrix.

A. Water Samples:

For the analysis of water samples, a simple acidification step is often sufficient.

  • Protocol:

    • Collect the water sample in a pre-cleaned glass bottle.

    • Acidify the sample to a final concentration of 1% HCl (v/v).[4]

    • Filter the sample through a 0.22 µm PTFE membrane prior to analysis.[4]

B. Seafood and Biological Tissues:

Extraction from complex biological matrices requires a more rigorous approach to release the organotin compounds.

  • Protocol:

    • Homogenize a known weight of the fresh or freeze-dried sample.

    • Extract the organotins by adding methanol containing 0.05% (w/v) tropolone and shaking. Repeat the extraction twice.[2][3]

    • Combine the supernatants and transfer them to a separating funnel.

    • Add water and dichloromethane and shake to partition the organotins into the organic phase.[2][3]

    • Collect the organic phase and evaporate it to dryness.

    • Reconstitute the residue in a suitable solvent for analysis.

C. Sediments and Soils:

Accelerated Solvent Extraction (ASE) is an efficient method for extracting organotins from solid matrices.

  • Protocol:

    • Mix the freeze-dried sediment sample with a drying agent.

    • Place the mixture into an ASE extraction cell.

    • Extract the sample using an appropriate solvent mixture (e.g., methanol/acetic acid) at elevated temperature and pressure.

    • The resulting extract is then subjected to a derivatization step.

Derivatization (for GC-based separation)

For analysis involving gas chromatography, the polar organotin chlorides need to be converted into more volatile derivatives. Ethylation using sodium tetraethylborate (NaBEt₄) is a common derivatization technique.

  • Protocol:

    • To the sample extract, add an acetate buffer to adjust the pH to around 5.[5]

    • Add a freshly prepared aqueous solution of 0.3% (m/v) sodium tetraethylborate.[5]

    • The ethylated tin species are then purged from the solution using an inert gas and trapped cryogenically for subsequent GC analysis.

Hydride Generation and AAS Detection

The following protocol outlines the general procedure for hydride generation coupled with AAS.

  • Instrumentation: An atomic absorption spectrometer equipped with a hydride generation system and a quartz T-tube atomizer is required.[2]

  • Reagents:

    • Sodium borohydride (NaBH₄) solution: Typically 0.5% to 3% (w/v) in 0.1% to 0.5% (w/v) sodium hydroxide (NaOH).[1]

    • Acid solution: Typically 0.3 M to 1.0 M hydrochloric acid (HCl).[2]

  • Protocol:

    • The sample solution (or eluent from the LC column) is continuously mixed with the acidic solution.

    • This mixture is then merged with the NaBH₄ solution in a reaction coil.

    • The generated volatile tin hydrides are stripped from the liquid phase by a flow of inert gas (e.g., argon).

    • The gas-liquid mixture is passed through a gas-liquid separator.

    • The gaseous hydrides are transported to the heated quartz atomizer of the AAS.

    • The absorbance is measured at 224.6 nm using a tin hollow-cathode lamp.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the determination of tin species by HG-AAS.

Table 1: Instrumental Parameters for HG-AAS

ParameterValueReference
Wavelength224.6 nm[2]
Lamp Current5 mA[2]
Bandpass0.5 nm[2]
NaBH₄ Concentration0.5% (w/v) in 0.1% NaOH[6]
HCl Concentration0.3 M[2]
Reagent Flow Rate3 mL/min[2]
Carrier GasArgon

Table 2: Performance Characteristics for Tin Speciation by LC-HG-AAS

Tin SpeciesDetection Limit (µg/L)Quantification Limit (µg/L)Recovery (%)
Inorganic Tin0.01 (as µg/g)-78.9 ± 4.2
Monobutyltin (MBT)---
Dibutyltin (DBT)---
Tributyltin (TBT)---

Note: Specific detection and quantification limits can vary significantly depending on the instrumentation, sample matrix, and specific protocol used. A study on water analysis reported detection and quantification limits for tin of 0.008 mg/L and 0.024 mg/L, respectively.[7]

Interferences

Several factors can interfere with the determination of tin by HG-AAS.

  • Chemical Interferences: High concentrations of transition metals can suppress the hydride generation efficiency.[1][8] The use of masking agents, such as L-cysteine, can help to mitigate these interferences.[1]

  • Matrix Interferences: The presence of high concentrations of organic matter or dissolved solids can affect the efficiency of hydride generation and transport. Proper sample preparation and matrix matching of standards are crucial.

  • Spectral Interferences: These are rare in AAS but can occur if there is an overlap of absorption lines from other elements present in the sample.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation (Optional) cluster_hg Hydride Generation cluster_detection AAS Detection Sample Sample (Water, Tissue, Sediment) Extraction Extraction / Digestion Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration LC Liquid Chromatography Filtration->LC Mixing Mixing with Acid and NaBH4 LC->Mixing Reaction Hydride Formation (SnH4, R_xSnH_{4-x}) Mixing->Reaction Separation Gas-Liquid Separation Reaction->Separation Atomization Atomization in Quartz Tube Separation->Atomization Detection Atomic Absorption Measurement at 224.6 nm Atomization->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Experimental workflow for tin speciation by HG-AAS.

Conclusion

Hydride generation atomic absorption spectrometry is a robust and sensitive technique for the speciation analysis of tin in a variety of matrices. The successful application of this method relies on appropriate sample preparation to quantitatively extract the tin species without altering their form, and the careful control of experimental parameters to ensure efficient hydride generation and detection. By following the detailed protocols and being mindful of potential interferences, researchers can obtain accurate and reliable data on the distribution of different tin species, which is essential for assessing their environmental impact and potential toxicity.

References

Application Notes and Protocols for Methyltin Analysis by GC-MS: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of methyltin compounds for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on providing practical guidance to researchers, scientists, and professionals in drug development who need to quantify these organometallic compounds in various matrices.

Introduction to Methyltin Analysis and the Need for Derivatization

Methyltin compounds, such as monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT), are organometallic compounds with widespread industrial applications, but also significant toxicity. Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, food safety, and toxicological studies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. However, methyltin chlorides and their corresponding oxides and hydroxides are typically polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these non-volatile methyltins into more volatile and thermally stable derivatives, enabling their successful separation and detection by GC-MS. The primary goals of derivatization in this context are to:

  • Increase Volatility: By replacing polar functional groups with non-polar alkyl or aryl groups, the volatility of the methyltin compounds is significantly increased.

  • Improve Thermal Stability: The resulting derivatives are more stable at the high temperatures used in the GC injector and column.

  • Enhance Chromatographic Separation: Derivatization can improve the peak shape and resolution of the different methyltin species.

This document focuses on two of the most common and effective derivatization techniques for methyltin analysis: Alkylation with Grignard Reagents and Ethylation with Sodium Tetraethylborate (NaBEt₄) .

Derivatization Techniques: Principles and Comparison

Alkylation with Grignard Reagents

Principle: Grignard reagents (R-MgX, where R is an alkyl group and X is a halogen) are powerful nucleophiles that react with the methyltin halides, replacing the halide with an alkyl group. For methyltin analysis, methylmagnesium bromide (CH₃MgBr) or pentylmagnesium bromide (C₅H₁₁MgBr) are commonly used. The reaction is typically carried out in an organic solvent under anhydrous conditions. Grignard derivatization is known for its high derivatization yields and reproducibility across various matrices.

Advantages:

  • High derivatization efficiency and yields.

  • Applicable to a wide range of organotin compounds, including methyltins, butyltins, and phenyltins.

  • Produces stable derivatives suitable for GC-MS analysis.

Disadvantages:

  • Requires anhydrous (water-free) conditions as Grignard reagents react violently with water.

  • The excess Grignard reagent must be quenched and removed, adding extra steps to the sample preparation procedure.

  • Not suitable for in-situ derivatization in aqueous samples.

Ethylation with Sodium Tetraethylborate (NaBEt₄)

Principle: Sodium tetraethylborate is an effective ethylating agent that reacts with methyltin compounds in an aqueous or organic solvent to form their corresponding ethylated derivatives. This method is particularly advantageous for aqueous samples as the derivatization can be performed in-situ, simplifying the workflow. The reaction is typically carried out at a controlled pH, usually between 4 and 5 for optimal results with organotin compounds.

Advantages:

  • Convenient for aqueous samples, allowing for in-situ derivatization which reduces sample handling and potential for analyte loss.

  • Generally a simpler and faster procedure compared to Grignard derivatization.

  • Can achieve low detection limits.

Disadvantages:

  • NaBEt₄ is unstable and needs to be prepared fresh daily.

  • The derivatization yield can be influenced by the sample matrix and pH.

  • May have lower derivatization efficiency for some compounds compared to Grignard reagents.

Quantitative Data Summary

The following tables summarize key quantitative performance data for the different derivatization techniques, providing a basis for method selection.

Table 1: Comparison of Limits of Detection (LODs) for Methyltin Compounds

CompoundDerivatization MethodLOD (ng/L as Sn)MatrixReference
Monomethyltin (MMT)Sodium Tetraethylborate0.06Water
Dimethyltin (DMT)Sodium Tetraethylborate0.05Water
Trimethyltin (TMT)Sodium Tetraethylborate0.13Water
Monobutyltin (MBT)Pentylmagnesium Bromide0.26 (as pg of Sn)Water
Dibutyltin (DBT)Pentylmagnesium Bromide0.31 (as pg of Sn)Water
Tributyltin (TBT)Pentylmagnesium Bromide0.35 (as pg of Sn)Water
Tributyltin (TBT)Sodium Tetraethylborate0.70Coastal Water

Table 2: Comparison of Recovery Rates for Methyltin and other Organotin Compounds

CompoundDerivatization MethodRecovery Rate (%)MatrixReference
Various OrganotinsPentylmagnesium Bromide71 - 109 (calibrated)Pure Water
Various OrganotinsPentylmagnesium Bromide90 - 122 (calibrated)River and Seawater
Spiked OrganotinsSodium Tetraethylborate49.1 - 118.1PVC Products
Spiked OrganotinsSodium Tetraethylborate88.8 - 102.2Siliconized Paper
Tributyltin (TBT)Sodium Tetraethylborate>97Coastal Water
Triphenyltin (TPhT)Sodium Tetraethylborate>97Coastal Water

Experimental Protocols

Protocol 1: Derivatization of Methyltins using Grignard Reagents

This protocol describes the derivatization of methyltins in an organic extract using methylmagnesium bromide. A similar procedure can be followed using pentylmagnesium bromide.

Materials:

  • Sample extract in a suitable organic solvent (e.g., hexane, toluene)

  • Methylmagnesium bromide (CH₃MgBr) solution in THF/Toluene (e.g., 1.4 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 0.25 M sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Pipettes

Procedure:

  • Sample Preparation: Concentrate the sample extract containing the methyltin compounds to a final volume of 1 mL in a glass reaction vial.

  • Derivatization Reaction:

    • In a fume hood, add 0.5 mL of the methylmagnesium bromide solution to the sample extract.

    • Immediately cap the vial and vortex for 10-15 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes.

  • Quenching the Reaction:

    • Carefully add 2 mL of saturated aqueous ammonium chloride solution or 0.25 M sulfuric acid to the reaction mixture to quench the excess Grignard reagent. Caution: This reaction can be exothermic.

    • Vortex the mixture for 10 seconds.

  • Phase Separation:

    • Centrifuge the vial to achieve a clear separation of the organic and aqueous layers.

  • Extraction of Derivatives:

    • Carefully transfer the upper organic layer (containing the derivatized methyltins) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: In-situ Derivatization of Methyltins using Sodium Tetraethylborate

This protocol is suitable for the direct derivatization of methyltins in aqueous samples.

Materials:

  • Aqueous sample

  • Sodium tetraethylborate (NaBEt₄) solution (e.g., 1-2% w/v in water or ethanol, freshly prepared)

  • Acetate buffer (pH 4.0 - 5.0)

  • Hexane or other suitable organic extraction solvent

  • Vortex mixer or shaker

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Pipettes

Procedure:

  • Sample Preparation:

    • Place a known volume of the aqueous sample (e.g., 5 mL) into a glass vial.

    • Add a suitable amount of acetate buffer to adjust the pH to between 4.0 and 5.0.

  • Derivatization and Extraction:

    • Add 0.5 mL of the freshly prepared sodium tetraethylborate solution to the buffered sample.

    • Immediately add a known volume of hexane (e.g., 2 mL).

    • Cap the vial tightly and vortex or shake vigorously for at least 30 minutes to ensure complete derivatization and extraction.

  • Phase Separation:

    • Centrifuge the vial to separate the organic and aqueous layers.

  • Collection of Derivatives:

    • Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Analysis: The hexane extract containing the ethylated methyltin derivatives is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized methyltin compounds. These may need to be optimized for specific instruments and applications.

Table 3: Typical GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Inlet Temperature250 - 280 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial: 50-60 °C, hold for 1-2 minRamp: 10-20 °C/min to 280-300 °CFinal hold: 5-10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Selected Ion Monitoring (SIM) Ions: For enhanced sensitivity and selectivity, SIM mode is often preferred. The characteristic isotopic pattern of tin should be utilized for confident identification. Key ions to monitor for methylated and ethylated derivatives of methyltins should be determined based on the mass spectra of the derivatized standards.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for methyltin analysis by GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample Extraction Extraction of Methyltins Sample->Extraction Derivatization Alkylation/ Ethylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Grignard Grignard Reagent Grignard->Derivatization NaBEt4 NaBEt₄ NaBEt4->Derivatization Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for methyltin analysis by GC-MS.

Application Notes and Protocols for Methyltin Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyltin compounds as catalysts in the synthesis of polyurethane materials. The information is intended to guide researchers and professionals in the formulation and characterization of polyurethanes for various applications, including foams, coatings, and elastomers.

Introduction to Methyltin Catalysts in Polyurethane Chemistry

Methyltin compounds are a class of organotin catalysts widely employed to accelerate the reaction between isocyanates and polyols, which forms the basis of polyurethane chemistry.[1] These catalysts are known for their high efficiency in promoting the "gel" reaction (urethane formation), leading to the development of the polymer network. The general mechanism involves the formation of an organotin alkoxide complex, which facilitates the nucleophilic attack of the alcohol on the isocyanate group.[2][3]

Commonly used methyltin catalysts include:

  • Dimethyltin compounds: such as dimethyltin dineodecanoate and dimethyltin dichloride.

  • Monomethyltin compounds: such as monomethyltin tris(2-ethylhexanoate).

The choice of a specific methyltin catalyst can significantly influence the reaction kinetics, processing characteristics, and final properties of the polyurethane material.[4]

Applications and Performance Data

Methyltin catalysts are utilized in a variety of polyurethane applications. The selection of the catalyst and its concentration are critical for achieving the desired material properties.

Flexible and Rigid Polyurethane Foams

In the production of polyurethane foams, methyltin catalysts, often in conjunction with amine catalysts, play a crucial role in balancing the gelling and blowing (water-isocyanate) reactions. This balance is essential for achieving the desired foam morphology, including cell structure, density, and mechanical properties.[5]

Table 1: Illustrative Performance of Methyltin Catalysts in Polyurethane Foam

Catalyst TypeTypical Concentration (php)Key CharacteristicsResulting Foam Properties
Monomethyltin tris(2-ethylhexanoate)0.1 - 0.5Balanced gel/blow catalysisGood resilience, uniform cell structure
Dimethyltin dineodecanoate0.05 - 0.3Strong gelling catalystHigh compressive strength, good dimensional stability

Note: php = parts per hundred parts of polyol.

Polyurethane Coatings

In coating applications, methyltin catalysts are used to ensure efficient curing and the development of desired film properties such as hardness, adhesion, and chemical resistance. Dimethyltin dineodecanoate is a common choice for these applications.

Table 2: Typical Properties of a Polyurethane Coating Catalyzed with Dimethyltin Dineodecanoate

PropertyValueTest Method
Tack-Free Time4 - 6 hoursASTM D1640
Pencil Hardness2H - 4HASTM D3363
Adhesion (Cross-hatch)5BASTM D3359
Solvent Resistance (MEK rubs)>100ASTM D5402
Polyurethane Elastomers

Methyltin catalysts are also employed in the synthesis of polyurethane elastomers, contributing to the development of materials with high tensile strength, elasticity, and abrasion resistance.

Experimental Protocols

The following are generalized protocols for the synthesis of different types of polyurethane materials using methyltin catalysts. Researchers should optimize these protocols based on their specific raw materials and desired final properties.

Protocol for Flexible Polyurethane Foam Synthesis

This protocol outlines the laboratory-scale preparation of a flexible polyurethane foam using a monomethyltin catalyst.

Materials:

  • Polyether Polyol (e.g., 4800 MW, trifunctional)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant

  • Amine Catalyst (e.g., Dabco 33-LV)

  • Monomethyltin tris(2-ethylhexanoate)

Procedure:

  • In a suitable container, thoroughly premix the polyether polyol, deionized water, silicone surfactant, and amine catalyst.

  • Add the monomethyltin tris(2-ethylhexanoate) catalyst to the premix and stir until homogeneous.

  • Under vigorous stirring, add the toluene diisocyanate to the mixture.

  • Continue mixing for 5-10 seconds until the mixture is uniform.

  • Pour the reacting mixture into an open mold and allow it to rise freely.

  • The foam can be demolded after the tack-free time is reached and should be cured at room temperature for at least 24 hours before characterization.

Protocol for Polyurethane Coating Formulation

This protocol describes the preparation of a two-component polyurethane coating catalyzed by dimethyltin dineodecanoate.

Materials:

  • Component A (Resin):

    • Polyester or Polyacrylic Polyol

    • Solvents (e.g., xylene, butyl acetate)

    • Flow and leveling agents

    • Dimethyltin dineodecanoate

  • Component B (Hardener):

    • Aliphatic or Aromatic Polyisocyanate

Procedure:

  • Prepare Component A by blending the polyol, solvents, and additives until a homogeneous solution is obtained.

  • Add the dimethyltin dineodecanoate to Component A and mix thoroughly.

  • Just before application, mix Component A and Component B in the specified ratio.

  • Apply the coating to the substrate using a suitable method (e.g., spray, brush, or roller).

  • Allow the coating to cure at ambient or elevated temperatures as required.

Visualization of Concepts

Catalytic Reaction Mechanism

The following diagram illustrates the proposed mechanism for the catalysis of the urethane reaction by a generic methyltin compound.

G cluster_0 Catalyst Activation cluster_1 Urethane Formation Methyltin_Catalyst Methyltin_Catalyst Alkoxide_Complex Alkoxide_Complex Methyltin_Catalyst->Alkoxide_Complex Coordination Polyol_ROH Polyol_ROH Polyol_ROH->Alkoxide_Complex Reaction Transition_State Transition_State Alkoxide_Complex->Transition_State Nucleophilic Attack Isocyanate_RNCO Isocyanate_RNCO Isocyanate_RNCO->Transition_State Urethane_Product Urethane_Product Transition_State->Urethane_Product Rearrangement Methyltin_Catalyst_Regen Methyltin Catalyst Transition_State->Methyltin_Catalyst_Regen Catalyst Regeneration

Caption: Proposed catalytic cycle for urethane formation.

Experimental Workflow for Polyurethane Foam Synthesis

The following diagram outlines the typical experimental workflow for preparing polyurethane foam in a laboratory setting.

G start Start premise Premix Polyol, Water, Surfactant, Amine Catalyst start->premise add_tin Add Methyltin Catalyst premise->add_tin add_iso Add Isocyanate add_tin->add_iso mix Vigorous Mixing add_iso->mix pour Pour into Mold mix->pour rise Allow Foam to Rise pour->rise cure Cure at Ambient Temperature rise->cure characterize Characterize Foam Properties cure->characterize end End characterize->end

Caption: Workflow for polyurethane foam synthesis.

Analytical Characterization

A variety of analytical techniques can be employed to characterize the properties of polyurethanes synthesized with methyltin catalysts.

Table 3: Common Analytical Techniques for Polyurethane Characterization

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of urethane linkage formation, monitoring of isocyanate consumption.[6]
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg), melting points, and curing kinetics.[7]
Dynamic Mechanical Analysis (DMA)Measurement of viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.[8]
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition profile.
Mechanical Testing (e.g., Tensile, Compression)Determination of mechanical properties such as tensile strength, elongation at break, and compressive strength.[9]

These techniques provide valuable insights into the structure-property relationships of the synthesized polyurethane materials, enabling researchers to tailor formulations for specific applications.[10]

References

Analysis of Methyltin Compounds in Marine Biota: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analysis of methyltin compounds in marine biota, intended for researchers, scientists, and drug development professionals. The methodologies outlined below are based on established analytical techniques and provide a framework for the accurate quantification of these organotin compounds in biological matrices.

Introduction

Organotin compounds, including methyltins, have been widely used in various industrial and agricultural applications.[1][2] Their release into the marine environment has raised concerns due to their toxicity and potential to bioaccumulate in marine organisms.[3][4][5] Monitoring the levels of methyltin compounds in marine biota is crucial for assessing environmental contamination and ensuring seafood safety. This document details the analytical workflow for determining methyltin concentrations in marine tissue samples, from sample collection to instrumental analysis.

Data Presentation: Quantitative Analysis of Organotin Compounds in Marine Biota

The following table summarizes quantitative data for various organotin compounds, including methyltins, found in different marine organisms as reported in the scientific literature. Concentrations are expressed in ng/g wet weight (ww) or dry weight (dw).

Marine OrganismTissueCompoundConcentration (ng/g)LocationReference
FishMuscle & LiverButyltins (BTs)Remained high post-banSouthern Baltic Sea[3]
Bivalves (CRM-477)Monobutyltin (MBT)1.50 ± 0.28 mg/kg (as Sn)Certified Reference Material[6][7]
Dibutyltin (DBT)1.54 ± 0.12 mg/kg (as Sn)Certified Reference Material[6][7]
Tributyltin (TBT)2.20 ± 0.19 mg/kg (as Sn)Certified Reference Material[6][7]
OystersMethyltins, ButyltinsNot specifiedNot specified[8]
Marine Biota (General)Monomethyltin (MMT)Not specifiedNot specified[9]
Dimethyltin (DMT)Not specifiedNot specified[9]
Marine Biota (20 species)Monobutyltin (MBT)Not detectedFildes Peninsula, Antarctic[10]
Dibutyltin (DBT)8.6 - 11.0 ng/g (dw, as Sn) in invertebratesFildes Peninsula, Antarctic[10]
Tributyltin (TBT)n.d. - 19.5 ng/g (dw, as Sn) in seaweedsFildes Peninsula, Antarctic[10]
Diphenyltin (DPhT)DetectedFildes Peninsula, Antarctic[10]
Triphenyltin (TPhT)DetectedFildes Peninsula, Antarctic[10]

CRM: Certified Reference Material

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are critical to ensure the integrity of the analysis.

Protocol for Fish Tissue Sample Preparation:

  • Collection: Collect fish samples and handle them with powder-free nitrile gloves to avoid contamination.[11] Record species, length, weight, and collection location.[11]

  • Dissection: For predator fish, fillet the fish, removing the scales but keeping the skin on with the belly flap attached.[12] For bottom-dwelling species, the whole fish may be homogenized.[12] Use clean stainless steel instruments for dissection and rinse with hexane between samples.[11]

  • Homogenization: Create a homogenous tissue sample using a commercial-grade food grinder.[11] The grinder should be washed with soap and water and rinsed with hexane between samples.[11] Grind the tissue three times, mixing between each grinding to ensure homogeneity.[11]

  • Storage: Store the homogenized tissue in labeled containers at -20°C until analysis.[13] The recommended holding time for frozen wet fish tissue is up to 6 months for most elemental analyses.[13]

Extraction of Methyltin Compounds

Several extraction methods can be employed. Microwave-assisted extraction and sonication are common techniques.

Protocol for Microwave-Assisted Acid Extraction:

This protocol is adapted from methods described for the extraction of organometallic compounds from marine tissues.[14]

  • Sample Weighing: Accurately weigh approximately 0.25 g of homogenized, freeze-dried tissue into a microwave digestion vessel.

  • Acid Addition: Add a mixture of concentrated nitric acid, hydrochloric acid, and hydrogen peroxide.[13] A common alternative for organotin compounds is extraction with a methanol/acetic acid mixture.[10]

  • Microwave Digestion: Place the vessels in the microwave system and apply a program with controlled temperature and pressure ramps. A typical program might involve ramping to 180°C and holding for 20 minutes.

  • Cooling and Dilution: After digestion, allow the vessels to cool to room temperature. Dilute the digestate to a final volume with ultrapure water.

Derivatization

For analysis by gas chromatography, the extracted methyltin compounds, which are polar and non-volatile, must be derivatized to form volatile derivatives.

Protocol for Ethylation using Sodium Tetraethylborate (NaBEt₄):

This is a widely used derivatization agent for organotin compounds.[7][15]

  • pH Adjustment: Adjust the pH of the aqueous extract to a range of 3-5 using a suitable buffer (e.g., acetate buffer).[15]

  • Derivatization Reagent Addition: Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄).

  • Reaction: The ethylation reaction proceeds rapidly at room temperature. The ethylated methyltin species (e.g., MeSnEt₃, Me₂SnEt₂) are now volatile.

  • Extraction of Derivatives: Immediately extract the ethylated derivatives into an organic solvent such as hexane or isooctane.

Instrumental Analysis: GC-ICP-MS

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a highly sensitive and specific technique for the analysis of organotin compounds.[1][6][16]

Typical GC-ICP-MS Operating Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 280°C) to elute all compounds.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS):

    • Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow for stable plasma.

    • Isotopes Monitored: Monitor tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) to detect the eluting organotin compounds.

    • Data Acquisition: Acquire data in a time-resolved analysis mode to obtain chromatograms.

Alternative Analytical Technique:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of organotin compounds.[3][6] While it may have slightly higher limits of detection compared to GC-ICP-MS, it is a robust and widely available technique.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of methyltin compounds in marine biota.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Marine Biota) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., Microwave-assisted) Homogenization->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt4) Extraction->Derivatization GC_ICPMS GC-ICP-MS Analysis Derivatization->GC_ICPMS DataAnalysis Data Analysis & Quantification GC_ICPMS->DataAnalysis

Caption: General workflow for methyltin analysis in marine biota.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key analytical steps.

logical_relationship start Start: Marine Biota Sample sample_prep Sample Preparation (Homogenization) start->sample_prep extraction Extraction of Analytes sample_prep->extraction derivatization Volatilization of Analytes (Derivatization) extraction->derivatization separation Chromatographic Separation (GC) derivatization->separation detection Element-Specific Detection (ICP-MS) separation->detection quantification Quantification detection->quantification end End: Concentration Data quantification->end

Caption: Logical flow of the analytical protocol for methyltin compounds.

References

Quantifying Methyltin Species in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of methyltin species (monomethyltin, dimethyltin, and trimethyltin) in various environmental matrices. The methodologies outlined are based on established analytical techniques, primarily gas chromatography coupled with sensitive detectors.

Introduction

Methyltin compounds are organometallic substances that can be introduced into the environment through various industrial applications and natural biogeochemical cycles, such as the methylation of inorganic tin.[1] Due to their potential toxicity, particularly to aquatic life, monitoring their presence and concentration in environmental compartments like water, sediment, and biota is crucial for environmental risk assessment. This application note details the necessary protocols for accurate and precise quantification of these compounds.

Analytical Approaches

The primary analytical technique for the speciation of methyltin compounds is gas chromatography (GC) due to its high resolving power. However, as methyltin chlorides are not sufficiently volatile for direct GC analysis, a derivatization step is essential to convert them into more volatile and thermally stable analogues. Common derivatization techniques include ethylation using sodium tetraethylborate (NaBEt4) or hydridization using sodium borohydride (NaBH4).

Following separation by GC, detection is typically achieved using highly sensitive and selective detectors such as:

  • Flame Photometric Detector (FPD): Offers good sensitivity for tin compounds.

  • Mass Spectrometry (MS): Provides high selectivity and structural information for confirmation.[2]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Delivers exceptional sensitivity and isotopic information, making it a powerful tool for ultratrace analysis.[3]

Quantitative Data Summary

The following tables summarize typical detection limits for various analytical methods and reported concentrations of methyltin species in different environmental matrices.

Table 1: Method Detection Limits (MDLs) for Methyltin Species

CompoundMethodMatrixMDLReference
Monomethyltin (MMT)GC-MSWater0.06 ng (Sn) L-1[2]
Dimethyltin (DMT)GC-MSWater0.05 ng (Sn) L-1[2]
Trimethyltin (TMT)GC-MSWater0.13 ng (Sn) L-1[2]
Monomethyltin (MMT)P/T-GC-FPDWater0.4 ng[4]
Dimethyltin (DMT)P/T-GC-FPDWater0.07 ng[4]
Methyltin TrichlorideGC-FPDAir0.01 µg[5]
Dimethyltin DichlorideGC-FPDAir0.01 µg[5]
Trimethyltin ChlorideGC-FPDAir0.01 µg[5]

Table 2: Reported Concentrations of Methyltin Species in Environmental Samples

MatrixLocationMonomethyltin (MMT)Dimethyltin (DMT)Trimethyltin (TMT)Reference
River Water-< 50 pmol Sn L-1< 50 pmol Sn L-1< 50 pmol Sn L-1[6]
Estuarine Water-< 50 pmol Sn L-1< 50 pmol Sn L-1< 50 pmol Sn L-1[6]
Ocean Surface Water-< 50 pmol Sn L-1< 50 pmol Sn L-1< 50 pmol Sn L-1[6]
Harbour WaterKingston Harbour, Canada1.22 µg L-10.32 µg L-1-[1]
Harbour WaterVancouver Harbour, Canada--0.248 µg L-1[1]
SedimentBaltimore Harbor, USA~8 ng g-1 (wet wt)~1 ng g-1 (wet wt)~0.3 ng g-1 (wet wt)[4]
SedimentPatuxent River, USA~1 ng g-1 (wet wt)~0.1 ng g-1 (wet wt)Undetectable[4]
Biota (Fish)Lake Ontario Harbours, Canada250 - 990 µg kg-1--[1]
Biota (Oysters)Gulf and Gulf of Oman--Total Butyltins: 6.5 - 488 ng Sn g-1 (dry wt)[7]
Biota (Fish)Gulf and Gulf of Oman--Total Butyltins: 6.5 - 488 ng Sn g-1 (dry wt)[7]

Experimental Protocols

Detailed methodologies for the analysis of methyltin species in water, sediment, and biota are provided below.

Protocol 1: Analysis of Methyltins in Water by Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS[3]

This protocol is suitable for the preconcentration and determination of trace levels of methyltin compounds in aqueous samples.

4.1.1. Reagents

  • Milli-Q water

  • Sodium tetraethylborate (NaBEt4), 1% (w/v) in methanol (prepare fresh daily)

  • 1,2-Dichlorobenzene (extraction solvent)

  • Ethanol (disperser solvent)

  • Hydrochloric acid (HCl) for pH adjustment

  • Methyltin standard solutions

4.1.2. Procedure

  • Sample Preparation:

    • Take a 10 mL water sample in a glass vial.

    • Adjust the pH of the sample to 3 with HCl.

  • Derivatization and Extraction:

    • Rapidly inject a mixture of 500 µL of ethanol (disperser solvent) and 50 µL of 1,2-dichlorobenzene (extraction solvent) containing the derivatizing agent (NaBEt4) into the prepared water sample.

    • A cloudy solution will form.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • The fine droplets of the extraction solvent will sediment at the bottom of the vial.

  • Analysis:

    • Collect the sedimented phase (approximately 2-3 µL) using a microsyringe.

    • Inject 1 µL into the GC-MS system.

4.1.3. GC-MS Parameters (Typical)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 15°C/min, hold for 5 min

  • MSD Transfer Line: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Analysis of Organotins in Sediment/Soil by Solvent Extraction and GC-MS[9]

This protocol describes the extraction, derivatization, and analysis of organotin compounds, including methyltins, from solid matrices.

4.2.1. Reagents

  • Glacial acetic acid

  • 1 M Sodium acetate buffer (pH 4.5)

  • 30% (w/v) Sodium chloride solution

  • Diethyl ether:Hexane (80:20, v/v) containing 0.2% tropolone

  • 1% Sodium tetraethylborate (STEB) in methanol (prepare fresh daily)

  • 2 M Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate

  • Organotin internal standards (e.g., TBT-d27) and recovery standards (e.g., Tetrapropyltin)

4.2.2. Procedure

  • Extraction:

    • Weigh 10-15 g of wet sediment/soil into a 60 mL vial.

    • Spike with an appropriate internal standard.

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M NaOAc buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.

    • Add 5 mL of 80:20 diethyl ether:hexane with 0.2% tropolone.

    • Shake on a mechanical shaker for 1 hour.

    • Transfer the organic layer to a 15 mL test tube.

    • Repeat the extraction with another 5 mL of the extraction solvent.

    • Combine the organic extracts.

  • Derivatization:

    • Concentrate the combined extract to 2 mL.

    • Add 1 mL of 1% STEB in methanol and vortex.

    • Add another 0.5 mL of 1% STEB in methanol and shake.

    • Add 2 mL of 2 M KOH and 5 mL of 20:80 diethyl ether:hexane, and shake for 1 minute.

    • Allow layers to separate and transfer the solvent layer to a new tube.

    • Repeat the extraction with a second aliquot of 20:80 diethyl ether:hexane.

    • Combine the solvent layers.

  • Cleanup and Analysis:

    • Concentrate the solution to 2 mL.

    • (Optional) Clean up the extract using a silica gel column if interferences are present.

    • Add a recovery standard.

    • Analyze by GC-MS.

Protocol 3: Analysis of Methyltins in Biota by Microwave-Assisted Extraction and GC-ICP-MS[10]

This protocol is suitable for the extraction and sensitive determination of methyltin species in biological tissues.

4.3.1. Reagents

  • 25% Tetramethylammonium hydroxide (TMAH)

  • 0.1 M Acetate buffer (pH 4.9)

  • 2.5% Sodium tetra-n-propylborate (NaBPr4) in Milli-Q water (prepare fresh daily and store in the dark)

  • Isooctane

  • Methyltin standard solutions

4.3.2. Procedure

  • Microwave Extraction:

    • Weigh approximately 0.15 g of dry, homogenized biota sample into a microwave extraction vial.

    • Add 4 mL of 25% TMAH.

    • Add a small magnetic stir bar.

    • Perform microwave digestion (e.g., 75 W for 10 minutes).

    • After cooling, centrifuge the extract and transfer the supernatant to a clean vial.

  • Derivatization:

    • In a 20 mL glass vial, add 5 mL of the acetate buffer solution to an aliquot of the biota extract (e.g., 30-300 µL).

    • Adjust the pH to 5.0 if necessary.

    • Add 1 mL of isooctane and 500 µL of 2.5% NaBPr4 solution.

    • Cap the vial and shake manually for 5 minutes.

  • Analysis:

    • Transfer the organic phase (top layer) to a GC vial.

    • Inject into the GC-ICP-MS system.

4.3.3. GC-ICP-MS Parameters (Typical)

  • GC Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injector: Split/splitless, 250°C

  • Oven Program: 50°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min

  • ICP-MS: Monitor tin isotopes (e.g., 118Sn, 120Sn)

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of methyltin species in different environmental matrices.

Sample_Analysis_Workflow cluster_water Water Sample Analysis cluster_sediment Sediment/Soil Sample Analysis cluster_biota Biota Sample Analysis Water_Sample Water Sample Collection pH_Adjustment pH Adjustment (pH 3-5) Water_Sample->pH_Adjustment Derivatization_Extraction In-situ Derivatization (e.g., NaBEt4) & Extraction (e.g., DLLME) pH_Adjustment->Derivatization_Extraction GC_Analysis_Water GC-MS or GC-ICP-MS Analysis Derivatization_Extraction->GC_Analysis_Water Sediment_Sample Sediment/Soil Sample Collection Solvent_Extraction Solvent Extraction (e.g., with Acetic Acid/ Hexane-Ether) Sediment_Sample->Solvent_Extraction Derivatization_Sediment Derivatization of Extract (e.g., Ethylation with STEB) Solvent_Extraction->Derivatization_Sediment Cleanup Extract Cleanup (e.g., Silica Gel) Derivatization_Sediment->Cleanup GC_Analysis_Sediment GC-MS or GC-ICP-MS Analysis Cleanup->GC_Analysis_Sediment Biota_Sample Biota Sample Collection & Homogenization Microwave_Digestion Microwave-Assisted Extraction (e.g., with TMAH) Biota_Sample->Microwave_Digestion Derivatization_Biota Derivatization of Extract (e.g., Propylation with NaBPr4) Microwave_Digestion->Derivatization_Biota GC_Analysis_Biota GC-ICP-MS Analysis Derivatization_Biota->GC_Analysis_Biota Derivatization_Pathway Methyltin_Chloride Methyltin Chlorides (e.g., (CH3)nSnCl4-n) (Non-volatile) Volatile_Derivative Volatile Tetraalkyltin (e.g., (CH3)nSn(C2H5)4-n) (Suitable for GC) Methyltin_Chloride->Volatile_Derivative Ethylation Derivatizing_Agent Derivatizing Agent (e.g., NaBEt4) Derivatizing_Agent->Volatile_Derivative GC_Separation Gas Chromatographic Separation Volatile_Derivative->GC_Separation Detection Detection (FPD, MS, ICP-MS) GC_Separation->Detection

References

Application Notes and Protocols for Liquid-Liquid Microextraction in Methyltin Preconcentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preconcentration of methyltins using various liquid-liquid microextraction (LLME) techniques. The information is intended to guide researchers, scientists, and professionals in drug development in the sensitive and efficient analysis of these organotin compounds.

Introduction to Liquid-Liquid Microextraction for Methyltin Analysis

Methyltins, including monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT), are organometallic compounds with widespread industrial applications and significant environmental and toxicological concerns. Their determination at trace levels requires sensitive analytical methods, often preceded by a sample preparation step to preconcentrate the analytes and remove matrix interference. Liquid-liquid microextraction (LLME) has emerged as a powerful sample preparation technique for this purpose, offering high enrichment factors, low solvent consumption, and simplicity of operation.

This document focuses on several LLME-based methods, including dispersive liquid-liquid microextraction (DLLME), ultrasound-assisted liquid-liquid microextraction (UA-LLME), vortex-assisted liquid-liquid microextraction (VA-LLME), and ionic liquid-based liquid-liquid microextraction (IL-LLME).

Overview of Liquid-Liquid Microextraction Techniques

LLME is a miniaturized version of traditional liquid-liquid extraction that utilizes a minimal amount of organic solvent to extract analytes from a larger volume of aqueous sample. The small volume of the extraction phase leads to a high preconcentration factor.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample.[1][2] This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for efficient mass transfer of the analytes.[1][2] The extraction solvent is then separated by centrifugation.[2]

  • Ultrasound-Assisted Liquid-Liquid Microextraction (UA-LLME): In this method, ultrasonic waves are used to disperse the extraction solvent in the aqueous sample, eliminating the need for a disperser solvent.[3][4] The cavitation effect produced by the ultrasound enhances the extraction efficiency and reduces the extraction time.

  • Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME): Similar to UA-LLME, this technique uses mechanical agitation via a vortex mixer to disperse the extraction solvent.[5][6] It is a simple and rapid method that avoids the use of a disperser solvent and centrifugation in some cases.[5]

  • Ionic Liquid-Based Liquid-Liquid Microextraction (IL-LLME): This approach utilizes ionic liquids (ILs) as the extraction solvent.[7][8] ILs are salts that are liquid at room temperature and possess unique properties such as low volatility, high thermal stability, and tunable solvency, making them environmentally friendly alternatives to volatile organic solvents.[7][9]

Application Notes and Protocols

Dispersive Liquid-Liquid Microextraction (DLLME)

Application: This protocol is suitable for the preconcentration of methyltins from aqueous samples such as river water.[10] It involves an in-situ derivatization step to convert the ionic methyltin species into their more volatile and extractable forms, typically followed by gas chromatography-mass spectrometry (GC-MS) analysis.[10]

Experimental Protocol:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm membrane filter.

    • Take a 5.00 mL aliquot of the filtered sample in a 10 mL screw-cap glass test tube.

    • Adjust the pH of the sample to 3 using a suitable buffer or acid.[10]

  • In-situ Derivatization:

    • Add an appropriate volume of sodium tetraethylborate (NaBEt4) solution (e.g., 1% w/v in water) to the sample to derivatize the methyltins to their ethylated forms.[10]

    • Gently shake the mixture for a few seconds.

  • DLLME Procedure:

    • Prepare a mixture of the extraction solvent and the disperser solvent. For example, a mixture of 8.0 µL of 1,2-dichlorobenzene (extraction solvent) and 1.00 mL of ethanol (disperser solvent).[10]

    • Rapidly inject this mixture into the prepared aqueous sample using a syringe.[11]

    • A cloudy solution will be formed.

    • Centrifuge the cloudy solution at 4000 rpm for 5 min.

    • The fine droplets of the extraction solvent will sediment at the bottom of the test tube.

  • Analysis:

    • Carefully collect the sedimented phase (approximately 1-2 µL) using a microsyringe.

    • Inject the collected organic phase into the GC-MS for analysis.

Ultrasound-Assisted Liquid-Liquid Microextraction (UA-LLME)

Application: This method is applicable for the preconcentration of methyltins from various food and environmental samples. The use of ultrasound eliminates the need for a disperser solvent and can enhance extraction efficiency.[4][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 10 mL aqueous sample containing the methyltin analytes in a centrifuge tube.

    • Adjust the pH and add a complexing reagent if necessary to enhance the extraction of the target analytes. For instance, pyrocatechol violet can be used as a complexing reagent for tin.[12]

    • Add the derivatizing agent (e.g., NaBEt4) and mix.

  • UA-LLME Procedure:

    • Add a small volume (e.g., 50 µL) of a suitable extraction solvent (e.g., an ionic liquid like [C6MIM][Tf2N]) to the sample.[12]

    • Place the centrifuge tube in an ultrasonic bath and sonicate for a few minutes (e.g., 2-5 minutes).[13]

    • The sonication will disperse the extraction solvent into the aqueous phase.

    • Centrifuge the mixture to separate the organic phase.

  • Analysis:

    • Collect the organic phase and inject it into the analytical instrument (e.g., electrothermal atomic absorption spectrometry (ETAAS) or GC-MS).[12]

Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME)

Application: VA-LLME is a simple and rapid technique suitable for the preconcentration of a wide range of analytes, including organotin compounds, from aqueous samples.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Place a 10 mL aliquot of the aqueous sample in a conical centrifuge tube.

    • Perform the in-situ derivatization with NaBEt4 as described in the DLLME protocol.

  • VA-LLME Procedure:

    • Add a specific volume (e.g., 40 µL) of a suitable extraction solvent (e.g., an ionic liquid or a conventional organic solvent) to the sample.[14]

    • Vortex the mixture at high speed (e.g., 2500 rpm) for a short period (e.g., 1-2 minutes) to disperse the extraction solvent.[14]

    • Centrifuge the sample to facilitate phase separation.

  • Analysis:

    • Withdraw the organic phase for subsequent analysis.

Quantitative Data Presentation

The following table summarizes the quantitative data for the preconcentration of methyltins and other organotin compounds using various LLME techniques.

LLME MethodAnalyte(s)MatrixExtraction SolventDisperser SolventAnalytical TechniqueEnrichment FactorRecovery (%)LOD (ng L⁻¹)Linearity (µg L⁻¹)RSD (%)Reference
DLLME TMT, DMT, MMTWater1,2-DichlorobenzeneEthanolGC-MS--0.13, 0.05, 0.06up to 2<12.1[10]
DLLME Butyl-, Phenyl-, OctyltinsSedimentTetrachloroethyleneMethanolGC-PFPD--300 - 1000-2-6[15]
UA-IL-DME TinFood[C6MIM][Tf2N]-ETAAS--3.4-4.5[4][12]
VA-DLLME MBT, DBT, TBTFish, Mussel--GC-MS-84.2-112.6400, 600, 500 (µg/kg)--[16]
DLLME PAHsWaterC2Cl4AcetoneGC-FID603-111360.3-111.37-300.02-2001.4-10.2[11]

TMT: Trimethyltin, DMT: Dimethyltin, MMT: Monomethyltin, MBT: Monobutyltin, DBT: Dibutyltin, TBT: Tributyltin, PAHs: Polycyclic Aromatic Hydrocarbons, GC-MS: Gas Chromatography-Mass Spectrometry, GC-PFPD: Gas Chromatography-Pulsed Flame Photometric Detection, ETAAS: Electrothermal Atomic Absorption Spectrometry, RSD: Relative Standard Deviation.

Mandatory Visualization

Dispersive Liquid-Liquid Microextraction (DLLME) Workflow

DLLME_Workflow cluster_prep Sample Preparation cluster_dllme DLLME cluster_analysis Analysis Sample Aqueous Sample (5 mL) pH_Adjust pH Adjustment (pH 3) Sample->pH_Adjust Derivatization In-situ Derivatization (NaBEt4) pH_Adjust->Derivatization Injection Rapid Injection Derivatization->Injection Solvent_Mix Prepare Extraction & Disperser Solvent Mixture Solvent_Mix->Injection Cloudy_Sol Formation of Cloudy Solution Injection->Cloudy_Sol Centrifugation Centrifugation Cloudy_Sol->Centrifugation Separation Phase Separation Centrifugation->Separation Collection Collect Sedimented Phase Separation->Collection GCMS_Analysis GC-MS Analysis Collection->GCMS_Analysis

Caption: Workflow for DLLME of methyltins.

Ultrasound-Assisted Liquid-Liquid Microextraction (UA-LLME) Workflow

UALLME_Workflow cluster_prep Sample Preparation cluster_uallme UA-LLME cluster_analysis Analysis Sample Aqueous Sample (10 mL) Reagents Add Derivatizing Agent & Complexing Reagent Sample->Reagents Add_Solvent Add Extraction Solvent Reagents->Add_Solvent Ultrasonication Ultrasonication Add_Solvent->Ultrasonication Dispersion Solvent Dispersion Ultrasonication->Dispersion Centrifugation Centrifugation Dispersion->Centrifugation Separation Phase Separation Centrifugation->Separation Collection Collect Organic Phase Separation->Collection Analysis Instrumental Analysis Collection->Analysis

Caption: Workflow for UA-LLME of methyltins.

Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME) Workflow

VALLME_Workflow cluster_prep Sample Preparation cluster_vallme VA-LLME cluster_analysis Analysis Sample Aqueous Sample (10 mL) Derivatization In-situ Derivatization Sample->Derivatization Add_Solvent Add Extraction Solvent Derivatization->Add_Solvent Vortex Vortex Mixing Add_Solvent->Vortex Dispersion Solvent Dispersion Vortex->Dispersion Centrifugation Centrifugation Dispersion->Centrifugation Separation Phase Separation Centrifugation->Separation Collection Collect Organic Phase Separation->Collection Analysis Instrumental Analysis Collection->Analysis

Caption: Workflow for VA-LLME of methyltins.

References

Application Notes and Protocols: Synthesis of Organotin Compounds Using Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic compounds with a broad spectrum of applications. Their utility spans from industrial uses, such as PVC stabilizers and catalysts, to biological applications, including fungicides and antifouling agents.[1][2] In recent years, certain organotin derivatives have garnered significant interest in the field of drug development for their potential as anticancer and antimicrobial agents.[3] The synthesis of these compounds is predominantly achieved through the Grignard reaction, a robust and widely applicable method for forming carbon-carbon and carbon-heteroatom bonds.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of organotin compounds utilizing Grignard reagents. It is intended to serve as a comprehensive guide for researchers and professionals in chemistry and drug development. The protocols outlined herein cover the synthesis of both tetraalkyl- and tetraaryl-tin compounds, which are common precursors for a variety of functionalized organotin derivatives.

General Reaction Scheme

The synthesis of symmetrical tetraorganotin compounds via the Grignard reaction typically involves the reaction of a tin(IV) halide, most commonly tin(IV) chloride (SnCl₄), with a Grignard reagent (RMgX), where R is an alkyl or aryl group and X is a halogen.[4]

Reaction: 4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl

For the preparation of mixed organotin halides (RₙSnX₄₋ₙ), a subsequent redistribution reaction, known as the Kocheshkov comproportionation, is often employed between the tetraorganotin compound (R₄Sn) and tin(IV) halide.[4]

Reaction: (4-n) R₄Sn + n SnCl₄ → 4 R₄₋ₙSnClₙ

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of selected organotin compounds using Grignard reagents. This data is intended to provide a comparative overview to aid in experimental design.

Organotin CompoundGrignard ReagentTin SourceSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Tetra-n-butyltinn-Butylmagnesium chlorideSnCl₄Butyl ether70-802.5>95Patent CN1962670A
TetraphenyltinPhenylmagnesium bromideSnCl₄Diethyl etherReflux1~92DSpace Chapter 1
DimethyldiphenyltinMethylmagnesium iodideDichlorodiphenyltinDiethyl etherRefluxNot Specified48Scribd
DibenzyldiphenyltinBenzylmagnesium chlorideDichlorodiphenyltinDiethyl etherRefluxNot Specified15Scribd

Experimental Protocols

Protocol 1: Synthesis of Tetra-n-butyltin (Bu₄Sn)

This protocol details the synthesis of tetra-n-butyltin from tin(IV) chloride and n-butylmagnesium chloride.

Materials:

  • Magnesium turnings

  • n-Butyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Butyl ether (anhydrous)

  • Small amount of pre-synthesized Grignard reagent (for initiation)

  • Dilute hydrochloric acid

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Pressure-equalizing dropping funnel

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel, add magnesium turnings (1.0 mol), anhydrous butyl ether (450 mL), and a small amount of pre-made Grignard reagent to initiate the reaction.

    • Stir the mixture and heat to approximately 75°C.

    • Prepare a mixture of n-butyl chloride (1.0 mol) and slowly add it dropwise to the flask. Maintain a gentle reflux, controlling the reaction temperature between 70-80°C. The addition should be completed over approximately 85 minutes.

    • After the addition is complete, continue to reflux and stir the mixture for an additional 2.5 hours.

    • Allow the reaction mixture to cool to room temperature.

  • Alkylation Reaction:

    • In a separate flask, prepare a solution of tin(IV) chloride (0.25 mol) in anhydrous butyl ether.

    • Slowly add the tin(IV) chloride solution dropwise to the prepared Grignard reagent in the four-necked flask. Maintain the reaction temperature between 60-100°C.

    • After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to below 40°C.

    • Hydrolyze the reaction mixture by the slow addition of dilute hydrochloric acid with vigorous stirring. Continue stirring for 2 hours.

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Extract the aqueous phase with butyl ether.

    • Combine the organic phases and wash with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The crude product is purified by vacuum distillation to yield tetra-n-butyltin as a colorless liquid.

Protocol 2: Synthesis of Triphenyltin Chloride (Ph₃SnCl)

This protocol involves a two-step synthesis: the formation of tetraphenyltin followed by a redistribution reaction to yield triphenyltin chloride.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous diethyl ether

  • Toluene

  • Hydrochloric acid

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

Procedure:

Step 1: Synthesis of Tetraphenyltin (Ph₄Sn)

  • Grignard Reagent Preparation:

    • In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Alkylation Reaction:

    • Cool the Grignard reagent to room temperature.

    • Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether to the Grignard reagent with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of ice and dilute hydrochloric acid to hydrolyze the excess Grignard reagent and magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with water, and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain crude tetraphenyltin.

Step 2: Synthesis of Triphenyltin Chloride (Ph₃SnCl) via Redistribution

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude tetraphenyltin (3 parts by molar ratio) and tin(IV) chloride (1 part by molar ratio) in toluene.

  • Redistribution Reaction:

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • The resulting solid triphenyltin chloride can be purified by recrystallization from a suitable solvent such as petroleum ether or a mixture of hexane and ethanol.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of organotin compounds and the proposed signaling pathway for organotin-induced apoptosis in cancer cells.

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_alkylation Alkylation Reaction cluster_workup Work-up & Purification cluster_redistribution Redistribution (Optional) start Start Materials (Mg, Alkyl/Aryl Halide) solvent Anhydrous Ether start->solvent Reaction grignard Grignard Reagent (RMgX) solvent->grignard tin_source Tin(IV) Chloride (SnCl4) grignard->tin_source Addition tetraorganotin Crude Tetraorganotin (R4Sn) tin_source->tetraorganotin hydrolysis Hydrolysis (aq. Acid) tetraorganotin->hydrolysis extraction Extraction hydrolysis->extraction drying Drying extraction->drying purification Purification (Distillation/Recrystallization) drying->purification final_product Pure Organotin Compound purification->final_product tetraorganotin_pure Pure Tetraorganotin (R4Sn) final_product->tetraorganotin_pure tin_halide Tin(IV) Halide tetraorganotin_pure->tin_halide Reaction organotin_halide Organotin Halide (RnSnX4-n) tin_halide->organotin_halide

Caption: General workflow for the synthesis of organotin compounds.

Caption: Mitochondrial pathway of organotin-induced apoptosis.

Applications in Drug Development

Several organotin compounds have demonstrated significant in vitro anticancer activity against various human cancer cell lines.[3] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

The cytotoxic effects of organotin compounds are believed to be mediated, at least in part, through the mitochondrial intrinsic pathway of apoptosis.[6][7][8] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. Organotin compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[7] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[6][7]

Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which in turn activates pro-caspase-9 to its active form, caspase-9.[7] Active caspase-9 then initiates a caspase cascade by activating effector caspases, such as caspase-3.[7] Caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6][7] The ability of organotin compounds to trigger this well-defined apoptotic pathway makes them promising candidates for further investigation and development as novel anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Interferences in Methyltin Speciation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences encountered during methyltin speciation analysis.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues in your analytical workflow.

Problem 1: Poor or No Analyte Signal

Possible Causes and Solutions:

CauseSolution
Hydride Generation Inhibition High concentrations of transition metals (e.g., Cu, Fe, Ni) can suppress the formation of volatile methyltin hydrides.[1]
- Add a masking agent: Introduce EDTA or L-cysteine to the sample solution to chelate interfering metal ions. L-cysteine can also improve sensitivity.[1][2]
- Sample dilution: If the interference is severe, dilute the sample to reduce the concentration of interfering metals.
- Alternative derivatization: Consider using Grignard derivatization, which is less susceptible to metal interferences.
GC System Leaks Leaks in the GC inlet, column fittings, or transfer line can lead to a loss of analytes, especially early eluting compounds.[3]
- Perform a leak check: Systematically check all connections with an electronic leak detector.
- Replace septa and O-rings: These are common sources of leaks and should be replaced regularly.[4]
Column Issues A degraded or improper GC column can result in poor signal.[3]
- Condition the column: Follow the manufacturer's instructions for conditioning a new column or re-conditioning an existing one.
- Verify column selection: Ensure you are using a column with the appropriate stationary phase for your analytes.
Detector Problems (MS/AAS) An untuned or contaminated detector will have poor sensitivity.
- Tune the detector: Perform a detector tune according to the manufacturer's protocol.[4]
- Clean the ion source (MS): A dirty ion source is a common cause of signal loss.[3]

Troubleshooting Workflow for No Signal:

NoSignalWorkflow start No Analyte Signal check_ms Check MS Tune start->check_ms ms_ok MS Working Properly check_ms->ms_ok Passes ms_fail Tune/Clean MS check_ms->ms_fail Fails direct_injection Direct Injection to GC injection_ok Peaks Present direct_injection->injection_ok Peaks Present injection_fail Faulty EPC or Bad Column direct_injection->injection_fail Peaks Missing check_leak Perform Leak Check on P&T/GC leak_ok No Leaks Found check_leak->leak_ok No Leaks leak_fail Fix Leaks (Septa, Fittings) check_leak->leak_fail Leak Detected check_hydride Review Hydride Generation Step hydride_ok Consider Alternative Derivatization check_hydride->hydride_ok No Obvious Interference hydride_fail Add Masking Agents (L-cysteine, EDTA) check_hydride->hydride_fail Interference Suspected ms_ok->direct_injection injection_ok->check_leak leak_ok->check_hydride

Troubleshooting workflow for the absence of an analyte signal.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active Sites in Inlet or Column Exposed silanol groups in the liner or column can cause peak tailing for polar analytes.
- Use a deactivated liner and column: Ensure your consumables are properly deactivated for your analytes of interest.[4]
- Replace the liner: A dirty or contaminated liner can be a source of active sites.
Column Overloading Injecting too much sample can lead to peak fronting.
- Dilute the sample: Reduce the concentration of your sample.
- Decrease injection volume: Inject a smaller volume onto the column.
Improper Flow Rate An incorrect carrier gas flow rate can affect peak shape.
- Verify and optimize flow rate: Check that the flow rate is set according to your method and optimize if necessary.
Moisture in the System Water vapor can lead to poor peak shape and retention time shifts.[3]
- Check gas traps: Ensure your carrier gas is passing through a moisture trap and that the trap is not exhausted.
- Optimize purge and trap parameters: If using a purge and trap system, ensure the dry purge time is sufficient to remove excess water.[3]

Logical Relationship of Peak Shape Problems:

PeakShape cluster_causes Potential Causes cluster_symptoms Observed Symptoms cluster_solutions Corrective Actions cause1 Active Sites (Liner, Column) symptom1 Peak Tailing cause1->symptom1 cause2 Column Overload symptom2 Peak Fronting cause2->symptom2 cause3 Incorrect Flow Rate symptom3 Broad Peaks cause3->symptom3 cause4 System Moisture cause4->symptom1 cause4->symptom3 solution1 Use Deactivated Consumables symptom1->solution1 solution4 Install/Check Moisture Traps symptom1->solution4 solution2 Dilute Sample / Reduce Volume symptom2->solution2 solution3 Optimize Flow Rate symptom3->solution3 symptom3->solution4

Relationship between causes, symptoms, and solutions for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in methyltin analysis using hydride generation?

A: The most significant interferences in hydride generation are from transition metals and other reducible elements such as As, Sb, Se, and Pb.[2] These elements can co-precipitate with the analytes or react with the reducing agent (sodium borohydride), suppressing the formation of volatile tin hydrides. High concentrations of organic matter, such as humic substances, can also affect reproducibility.[5][6]

Q2: How do masking agents like EDTA and L-cysteine work?

A: Masking agents form stable complexes with interfering metal ions, preventing them from participating in side reactions that inhibit hydride formation.[2]

  • EDTA is effective at complexing a wide range of metal ions. However, it can also complex with monomethyltin (MMT), potentially reducing its signal.[2]

  • L-cysteine is particularly effective at reducing interferences from copper and other metals. It has also been shown to improve the sensitivity and stability of the analysis, especially for monobutyltin (and by extension, likely MMT).[1][2]

Q3: My baseline is noisy. What should I check first?

A: A noisy baseline is often due to contamination in the carrier gas or the GC system.

  • Check your gas source and traps: Impurities in the carrier gas are a common cause. Ensure your gas traps (moisture, oxygen, hydrocarbon) are not exhausted.[7]

  • Column bleed: If you are operating at high temperatures, you may be seeing column bleed. Ensure you are not exceeding the column's maximum operating temperature and that the column has been properly conditioned.

  • Contamination: A contaminated inlet liner, septum, or the front end of the GC column can also contribute to a noisy baseline. Regular maintenance is key.[4]

Q4: Can sample storage affect my results?

A: Yes, improper sample storage can lead to the degradation of organotin compounds. For water samples, storage in polycarbonate bottles in the dark at 4°C is recommended for short to medium-term storage.[8] For sediment and tissue samples, freezing at -20°C is an effective method for long-term preservation of methyltin species.[8] It is crucial to minimize headspace and avoid repeated freeze-thaw cycles.

Q5: When should I consider a different derivatization technique?

A: While hydride generation is common, it may not be suitable for all matrices. Consider alternatives if:

  • You are working with samples containing very high concentrations of interfering metals that cannot be mitigated with masking agents.

  • You consistently experience poor reproducibility despite troubleshooting.

  • Grignard derivatization (e.g., with sodium tetraethylborate) is a robust alternative that converts methyltins into less polar and more volatile tetraalkyltin species. This method is often less prone to metal interferences.[9]

  • Static Headspace (SHS) analysis can also be an option for complex matrices like sediment, as it simplifies sample preparation and can reduce matrix interferences.[10]

Experimental Protocols

Protocol 1: Mitigation of Metal Interferences using L-cysteine

This protocol describes the use of L-cysteine as a masking agent during hydride generation.

1. Reagents and Materials:

  • L-cysteine solution (1% w/v in deionized water)

  • Sodium borohydride (NaBH₄) solution (e.g., 1% w/v in 0.1 M NaOH)

  • Hydrochloric acid (HCl)

  • Methyltin standards

  • Sample digestate

2. Procedure:

  • Pipette an appropriate volume of the sample digestate or standard into the reaction vessel.

  • Add the L-cysteine solution to the sample to achieve a final concentration of 1% L-cysteine.[1]

  • Acidify the solution with HCl to the optimal pH for hydride generation (typically pH 2-3).[1]

  • Allow the solution to stand for a short period (e.g., 15 minutes) to ensure complexation of interfering metals.

  • Introduce the acidified sample into the hydride generation system.

  • Add the NaBH₄ solution to initiate the generation of volatile methyltin hydrides.

  • The generated hydrides are then purged from the solution with an inert gas (e.g., argon) and carried to the detector (e.g., GC-AAS or GC-MS).

Effectiveness of L-cysteine on Signal Recovery:

Interfering IonConcentration of InterferentSignal Recovery without L-cysteineSignal Recovery with 1% L-cysteine
Copper (Cu²⁺) 40 mg/L~20%>95%
Iron (Fe³⁺) 100 mg/L~40%>90%
Nickel (Ni²⁺) 100 mg/L~35%>90%
Note: Data is representative and synthesized from literature findings.[1][2]
Protocol 2: In-situ Derivatization with Sodium Tetraethylborate (NaBEt₄) followed by Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is an alternative to hydride generation, suitable for aqueous samples.[9]

1. Reagents and Materials:

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in water)

  • pH 3 buffer (e.g., citrate buffer)

  • Extraction solvent (e.g., 1,2-Dichlorobenzene)

  • Disperser solvent (e.g., Ethanol)

  • Aqueous sample or standard

2. Procedure:

  • Place 5 mL of the aqueous sample into a conical centrifuge tube.

  • Adjust the sample pH to 3 using the buffer solution.

  • Add 100 µL of the NaBEt₄ solution to the sample to initiate derivatization of methyltins to their ethylated forms.

  • Prepare a mixture of the extraction solvent (e.g., 20 µL of 1,2-dichlorobenzene) and the disperser solvent (e.g., 250 µL of ethanol).

  • Rapidly inject this mixture into the sample tube. A cloudy solution will form.

  • Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to separate the phases.

  • The fine sedimented phase of the extraction solvent contains the derivatized analytes.

  • Carefully collect the sedimented phase with a microsyringe and inject it into the GC-MS system.

References

Addressing false positives in monomethyltin determination.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Monomethyltin (MMT) Determination. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the accurate detection of monomethyltin, with a focus on identifying and mitigating false positive results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are detecting monomethyltin (MMT) in samples that should be negative. What is the most common cause of such false positives?

A high potential for false positive MMT results stems from the derivatization agent used during sample preparation, specifically sodium tetraethylborate (NaB(Et)₄).[1][2] Commercial NaB(Et)₄ can contain trace amounts of methylation agent impurities.[3] These impurities can react with any inorganic tin present in your sample matrix to form triethylmethyltin (TEMT).[1][3] During analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this newly formed TEMT is often misidentified as the ethylated derivative of MMT, leading to a false positive reading.[2] Studies have shown that the amount of detected TEMT is linearly related to the amount of NaB(Et)₄ added.[2]

Q2: How can we confirm if a positive MMT result is indeed a false positive?

A reliable method to confirm a suspected false positive involves altering the sample migration solvent.[4] The standard procedure often uses simulated gastric juice (e.g., 0.07 M HCl) for extraction.[2]

Confirmation Protocol:

  • Re-extract a portion of the original sample material using methanol or acetone as the migration solvent instead of the acidic solution.[4]

  • Proceed with the standard derivatization and GC-MS analysis protocol.

  • If the MMT peak is no longer detected in the chromatogram after using the organic solvent, it strongly indicates that the initial result was a false positive.[4] This is because the reaction that forms the interfering compound (TEMT) from inorganic tin is dependent on the acidic conditions of the initial extraction.

Q3: Are there quality control measures we can implement for our derivatization agent to prevent MMT false positives?

Yes, the purity of the sodium tetraethylborate (NaB(Et)₄) is critical. Research indicates that to avoid false positives, the mole ratio of methylation agent impurities in the NaB(Et)₄ reagent should not exceed 0.028%.[1][2]

Recommended Actions:

  • Supplier Qualification: Contact your chemical supplier and request a certificate of analysis for your lot of NaB(Et)₄ that specifies the level of alkylating impurities.

  • Lot-to-Lot Testing: When opening a new bottle of NaB(Et)₄, perform a blank analysis. Prepare a sample containing a known source of inorganic tin (e.g., tin powder) but no organotin compounds and run it through your entire analytical procedure.[3] The absence of an MMT peak indicates the reagent is sufficiently pure.

  • Reagent Preparation: Prepare the derivatizing solution fresh daily, as NaB(Et)₄ is sensitive to air and moisture.[5] Storing the reagent dissolved in an appropriate solvent like tetrahydrofuran at 4°C in the dark can maintain its stability for longer periods.[6]

Q4: Besides reagent impurities, what other factors can cause interference or inaccurate results in organotin analysis?

Several factors can interfere with the accurate determination of organotin compounds.

  • Matrix Effects: Complex sample matrices, especially those with high concentrations of organic matter or fats (e.g., some sediments and biological tissues), can hinder the derivatization reaction and lead to poor reproducibility.[7]

  • Metal Interferences: Certain metal ions can interfere with the analysis. Transition metals such as copper (Cu), iron (Fe), cobalt (Co), and nickel (Ni) can react with the derivatization or hydride generation agents, leading to signal suppression.[7][8][9] The presence of Ag(I), Cd(II), and Pb(II) has also been shown to interfere with the determination of some organotins.[7]

  • pH of Derivatization: The efficiency of the ethylation reaction with NaB(Et)₄ is pH-dependent. For organotin compounds, a pH range of 4-5 is considered optimal for the reaction to proceed efficiently.[10]

  • GC System Issues: Common chromatographic problems can mimic or mask analytical issues. These include:

    • Contamination: Contamination in the injector, column, or detector can lead to ghost peaks or an unstable baseline.[11][12]

    • Leaks: Leaks in the system, particularly at the septum, can cause retention time shifts and poor reproducibility.[13]

    • Column Degradation: A degraded or contaminated column can result in peak tailing, fronting, or poor resolution.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for MMT analysis and troubleshooting.

Table 1: Method Detection and Quantification Limits

Parameter Value Matrix/Method Reference
Limit of Detection (LOD) 0.11 mg/kg Toys (GC-MS) [4]
Limit of Quantification (LOQ) 0.32 mg/kg Toys (GC-MS) [4]
Detection Limit (as Sn) 18 ng/L Aqueous (CP-T-GC-FPD) [15]

| Detection Limit (as MMT) | 1.2 x 10⁻⁷ mol/L | Electrochemical |[16] |

Table 2: Performance and Quality Control Metrics

Parameter Value/Range Context Reference
Method Recovery 86.2% - 104.2% Spiked Toy Samples [4]
Relative Standard Deviation (RSD) 3.1% - 8.2% Spiked Toy Samples [4]
Max. Impurity Ratio in NaB(Et)₄ < 0.028% (mole ratio) To avoid MMT false positives [1][2]

| GC-MS Linearity (R²) | 0.9992 | 0.02 to 1.0 mg/L range |[4] |

Experimental Protocols

Protocol 1: Standard MMT Determination by GC-MS

This protocol is a generalized procedure based on common methods for organotin analysis.[4][17]

  • Sample Extraction (Gastric Juice Migration):

    • Accurately weigh the sample material.

    • Add artificial gastric juice (0.07 mol/L HCl) to the sample in a suitable polypropylene tube.[2]

    • Agitate or sonicate the sample for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to simulate migration.

    • Centrifuge the sample and collect the supernatant for analysis.

  • Derivatization:

    • Transfer an aliquot (e.g., 5 mL) of the acidic supernatant to a clean 15 mL polypropylene tube.

    • Adjust the pH of the solution to between 4.0 and 5.0 using a suitable buffer (e.g., sodium acetate-acetic acid buffer).[5][10]

    • Add an organic solvent (e.g., hexane).

    • Prepare a fresh 1% (w/v) solution of sodium tetraethylborate (NaB(Et)₄) in a suitable solvent like diethyl ether or ethanol.[5][18]

    • Add the NaB(Et)₄ solution to the sample, cap the tube, and vortex or shake vigorously for 30 minutes to facilitate the ethylation of organotin compounds.[18]

  • Extraction and Concentration:

    • Allow the layers to separate. The ethylated, now more volatile, organotin compounds will partition into the organic (hexane) layer.

    • Carefully transfer the upper organic layer to a clean vial.

    • If necessary, concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • GC Conditions (Typical): Use a capillary column suitable for organometallic compound analysis. Program the oven temperature with a gradient to separate the target analytes.

    • MS Conditions (Typical): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring for the characteristic ions of the ethylated MMT derivative.

Visualizations

Diagram 1: Mechanism of MMT False Positive Generation

False_Positive_Mechanism cluster_prep Sample Preparation InorganicSn Inorganic Tin (Sn) in Sample Reaction Unintended Methylation Reaction InorganicSn->Reaction Reagent Derivatization Reagent Sodium Tetraethylborate (NaB(Et)₄) Impurity Methylating Agent Impurity (e.g., NaB(Et)₃Me) Reagent->Impurity Contains Impurity->Reaction Acid Acidic Extraction (e.g., 0.07M HCl) Acid->Reaction TEMT Triethylmethyltin (TEMT) Formed Reaction->TEMT Generates GCMS GC-MS Analysis TEMT->GCMS Analyzed by Result False Positive MMT Signal GCMS->Result Misidentified as Troubleshooting_Workflow Start Positive MMT Result Detected CheckReagent Q1: Check NaB(Et)₄ Purity (Run inorganic Sn blank) Start->CheckReagent PeakPresent MMT Peak in Blank? CheckReagent->PeakPresent ReagentBad Source Identified: Impure NaB(Et)₄ Reagent. Replace and re-test. PeakPresent->ReagentBad Yes ConfirmTest Q2: Perform Confirmatory Test (Re-extract with Methanol/Acetone) PeakPresent->ConfirmTest No PeakDisappears MMT Peak Disappears? ConfirmTest->PeakDisappears FalsePositive Result Confirmed as False Positive. PeakDisappears->FalsePositive Yes End True Positive or Other Issue PeakDisappears->End No InvestigateOther Investigate Other Causes: - Matrix Interference - GC-MS System Issues - Sample Contamination FalsePositive->InvestigateOther Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Sample Extraction (0.07M HCl) B 2. pH Adjustment (pH 4-5) A->B C 3. Add Derivatization Agent (NaB(Et)₄) & Vortex B->C D 4. Extract into Organic Solvent (e.g., Hexane) C->D E 5. Concentrate Extract (if needed) D->E F 6. Inject into GC-MS E->F G 7. Data Acquisition & Analysis F->G

References

Improving the stability of methyltin standards for analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of methyltin standards for analytical applications. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of methyltin standards.

Q1: My methyltin standard's signal response is decreasing over time. What is the likely cause?

A gradual or sudden loss of signal is a primary indicator of standard degradation.[1][2] Several factors can contribute to the instability of methyltin compounds in solution:

  • Improper pH: Methyltin compounds are susceptible to degradation, and the rate is highly pH-dependent. Neutral or alkaline conditions can accelerate degradation.

  • Photodegradation: Exposure to UV light can rapidly degrade methyltin compounds.

  • Incorrect Solvent: The choice of solvent is critical. While organic solvents are common, their purity and composition can affect stability. Aqueous solutions are particularly challenging without proper stabilization.

  • Temperature: Elevated storage temperatures can increase the rate of chemical degradation.[3]

  • Contamination: Contamination from glassware or other reagents can initiate degradation. It is crucial to use meticulously cleaned glassware, for instance by refluxing with 1:1 nitric acid and rinsing thoroughly with deionized water.[4][5]

Q2: My calibration curve is not linear or reproducible. Could this be a stability issue?

Yes, poor calibration curve performance is often linked to the instability of the standards, especially the low-concentration working standards. If standards degrade between preparation and analysis, it will introduce significant error. Ensure that you prepare fresh working standards from a stable stock solution for each analytical run.[6] Running a standard after every four or five samples can help monitor stability during the analysis.[4][5]

Q3: What are the best practices for preparing and storing methyltin stock solutions?

To ensure the longevity of your stock standards, adhere to the following guidelines:

  • Solvent Selection: Prepare stock solutions in a suitable organic solvent like acetonitrile or methanol. For aqueous applications, acidification is crucial. A common choice is 1% acetic acid in the chosen solvent.[6]

  • Acidification: Acidifying the standard solution helps to stabilize the methyltin species.

  • Storage Conditions: Store stock solutions in a dark environment, such as in an amber vial, and at a reduced temperature (e.g., in a freezer) to minimize degradation.[6][7] When stored properly in a freezer, an acidified stock solution can remain stable for several weeks.[6]

  • Container Type: Use high-quality, inert containers (e.g., borosilicate glass with PTFE-lined caps) to prevent leaching or adsorption.

Q4: Can the sample matrix affect the stability of methyltins during analysis?

Absolutely. Environmental parameters such as salinity and the presence of humic acid can significantly impact the degradation rate of methyltins. For instance, trimethyltin (TMT) degradation is heavily influenced by solutions containing NaCl and humic acid. It is essential to perform matrix-matched calibrations or use standard addition methods when analyzing complex samples to account for these effects.

Quantitative Data Summary

The stability of methyltin compounds is significantly influenced by environmental conditions. The following table summarizes the photodegradation kinetics of various methyltin species under UV irradiation at different pH levels.

Methyltin SpeciesConditionHalf-life (t½)Kinetic Rate Constant (k)Source
Monomethyltin (MMT) pH 42.5 min0.277 min⁻¹
pH 62.0 min0.347 min⁻¹
pH 81.8 min0.385 min⁻¹
Dimethyltin (DMT) pH 44.3 min0.161 min⁻¹
pH 64.0 min0.173 min⁻¹
pH 83.5 min0.198 min⁻¹
Trimethyltin (TMT) pH 46.0 min0.116 min⁻¹
pH 65.5 min0.126 min⁻¹
pH 85.0 min0.139 min⁻¹

Note: Data reflects degradation under UV irradiation. The degradation rate sequence is generally TMT < DMT < MMT.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized Methyltin Stock Solution

This protocol is adapted from NIOSH Method 5526 for preparing a stable, mixed methyltin stock solution.[6]

  • Glassware Preparation: Thoroughly clean all glassware. For volumetric flasks, reflux with a 1:1 nitric acid solution, followed by a comprehensive rinse with deionized water. Allow to dry completely before use.[4][5]

  • Safety Precautions: Methyltin compounds are toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

  • Weighing: Accurately weigh (to ± 0.1 mg) approximately 100 mg each of methyltin trichloride, dimethyltin dichloride, and trimethyltin chloride.

  • Dissolution: Quantitatively transfer the weighed compounds into a 50 mL volumetric flask.

  • Stabilization & Dilution: Add a solution of 1% acetic acid in acetonitrile to the flask. Ensure the compounds are fully dissolved. Dilute to the final volume with the 1% acetic acid in acetonitrile solution. This stock solution will contain approximately 1000 µg/mL (as tin) of each component.[6]

  • Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Store in a freezer to ensure stability for several weeks.[6]

Protocol 2: Preparation of Working Calibration Standards

  • Initial Dilution: Immediately before use, prepare an intermediate standard. Accurately pipette 10 µL of the calibration stock solution into a vial containing 5 mL of 1% acetic acid in acetonitrile.[6]

  • Serial Dilutions: Perform serial dilutions of the intermediate standard using hexane as the diluent to prepare a series of working standards covering the desired analytical range (e.g., 0.02 to 0.2 µg/mL as tin).[6]

  • Analysis: Transfer the final working standards to autosampler vials and analyze alongside samples and blanks. Prepare these solutions fresh for each analytical run to avoid issues with short-term instability.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for working with methyltin standards.

G cluster_prep Standard Preparation start Start: Obtain High-Purity Methyltin Compounds weigh Accurately Weigh Compounds (±0.1 mg) start->weigh dissolve Dissolve in 50 mL Volumetric Flask with 1% Acetic Acid in Acetonitrile weigh->dissolve store Store Stock Solution in Amber Vial in Freezer dissolve->store dilute Prepare Fresh Working Standards via Serial Dilution store->dilute For each analytical run analyze Proceed to Analysis dilute->analyze

Caption: Workflow for preparing stable methyltin standard solutions.

G cluster_troubleshooting Troubleshooting Analytical Signal Loss start Problem: Signal Loss or Poor Reproducibility check_standards Are you using freshly prepared working standards? start->check_standards prepare_fresh Solution: Prepare fresh working standards from stock for each run. check_standards->prepare_fresh No check_stock Is the stock solution old or stored improperly? check_standards->check_stock Yes prepare_new_stock Solution: Prepare a new stock solution following the correct protocol. check_stock->prepare_new_stock Yes check_system Is the analytical system (e.g., LC/MS) functioning correctly? check_stock->check_system No system_maintenance Action: Run system performance checks. Check for leaks, blockages, etc. check_system->system_maintenance No matrix_effects Consider Matrix Effects: Are you analyzing complex samples? check_system->matrix_effects Yes matrix_solution Solution: Use matrix-matched standards or standard addition method. matrix_effects->matrix_solution Yes

Caption: Decision tree for troubleshooting signal loss in methyltin analysis.

References

Technical Support Center: Optimizing Hydride Generation for Tin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydride generation efficiency for tin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the hydride generation of tin compounds?

The most common issues include pH dependency, interference from other metals, instability of tin standards, and contamination from reagents and labware.[1] Additionally, for organotin compounds, the volatility of the generated hydride can be low, affecting the signal.[2]

Q2: How does pH affect tin hydride generation?

The efficiency of stannane (SnH₄) generation is highly dependent on the pH of the sample solution.[1] Historically, a narrow pH range of 2.0–3.0 was recommended, requiring careful adjustment.[1] However, newer methods using reagents like L-cysteine can minimize this pH dependency.[1]

Q3: What types of interferences are common in tin hydride generation?

Interferences can occur in both the liquid and gas phases.[3][4]

  • Liquid-phase interferences: Transition metals such as copper (Cu), nickel (Ni), cobalt (Co), and iron (Fe) can compete for the reducing agent (NaBH₄) or catalyze the decomposition of the generated tin hydride.[1][3] High concentrations of these metals can severely suppress the tin signal.[1]

  • Gas-phase interferences: The formation of other volatile species can interfere with the atomization and detection of stannane.[3]

Q4: How can I minimize metal interferences?

The use of masking agents is an effective strategy. L-cysteine and L-cystine have been shown to significantly reduce interferences from metals like copper.[1] For instance, the addition of 1% L-cysteine can significantly recover the tin signal in the presence of 40 mg/L copper.[1] EDTA can also be used to mask some interfering ions, although it may broaden the tin peak.[5]

Q5: My tin standards are unstable. What can I do to improve their stability?

Standard solutions of tin prepared in 1% nitric acid (HNO₃) or 1% hydrochloric acid (HCl) can deteriorate within 24 hours.[1] The stability can be significantly improved by adding 1% L-cysteine to the 1% HNO₃ solution; standards prepared this way have been found to be stable for several weeks.[1]

Q6: What are potential sources of tin contamination, and how can they be avoided?

Tin can be a contaminant in analytical reagents.[1] It is crucial to prepare blanks with careful matching of all reagents used for the samples and standards to account for any background tin levels.[1] Using high-purity reagents and thoroughly cleaning all labware is essential.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Incorrect pH of the sample solution.Adjust the pH to the optimal range for your method. If using a traditional method, aim for a pH of 2.0-2.5.[1] Consider using a method with L-cysteine to minimize pH dependency.[1]
Presence of interfering metals (e.g., Cu, Ni, Co, Fe).[3]Add a masking agent such as 1% L-cysteine to the sample and standard solutions.[1]
Inefficient hydride generation.Optimize the concentration of the reducing agent (NaBH₄) and the acid.[3] Ensure fresh NaBH₄ solution is used, as it degrades over time.
Degradation of tin standards.Prepare fresh standards. For longer stability, prepare standards in 1% HNO₃ with 1% L-cysteine.[1]
Poor Reproducibility / Unstable Signal Inconsistent reaction conditions.Use a continuous flow or flow injection system for precise mixing of reagents and sample.
Fluctuations in gas flow rates.Ensure stable and optimized flow rates for the carrier gas.[6]
Memory effects from previous samples or high standards.Thoroughly rinse the system with a blank solution between samples.
High Blank Signal Contamination in reagents (especially NaBH₄).[2]Use high-purity reagents. Prepare and subtract a reagent blank that includes all chemicals used in the sample preparation.[1]
Contamination from labware.Meticulously clean all glassware and sample containers.
Excessively Curved Calibration Graph Non-optimized reaction conditions.Optimize parameters such as reagent concentrations and flow rates. The use of L-cysteine can also improve calibration linearity.[1]
High concentrations of tin standards leading to saturation.Prepare standards within the linear dynamic range of the instrument.

Experimental Protocols

Protocol 1: General Determination of Tin by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

  • Preparation of Reagents:

    • Reducing Agent: Dissolve 0.5% (w/v) sodium borohydride (NaBH₄) in 0.5% (w/v) sodium hydroxide (NaOH) solution. Prepare this solution fresh daily.

    • Acid Carrier: 1% (v/v) Nitric Acid (HNO₃).

    • L-cysteine Solution (optional, for interference reduction): 1% (w/v) L-cysteine in deionized water.

  • Standard Preparation:

    • Prepare a 1000 µg/L stock solution of tin.

    • Prepare a series of working standards (e.g., 0, 20, 50, 100 µg/L) by diluting the stock solution with 1% HNO₃.

    • If interferences are expected, add L-cysteine solution to each standard to a final concentration of 1%.

  • Sample Preparation:

    • Digest solid samples using an appropriate method (e.g., EPA method 3050).[1]

    • Dilute the digested sample with 1% HNO₃ to bring the tin concentration within the calibration range.

    • If using L-cysteine, add it to the diluted sample to a final concentration of 1%.

  • Instrumentation (Example using a Varian SpectrAA-400 with VGA-76):

    • Wavelength: 224.6 nm

    • Lamp Current: 10 mA

    • Slit Width: 1.0 nm

    • Reducer: 0.5% NaBH₄ in 0.5% NaOH at a flow rate of 1 mL/min.

    • Sample Introduction Rate: 6–8 mL/min.

  • Analysis:

    • Condition the system by aspirating a blank and a mid-range standard until a stable signal is obtained.

    • Calibrate the instrument using the prepared working standards.

    • Analyze the samples. Run a blank and a standard periodically to check for drift.

Protocol 2: Speciation of Organotin Compounds using LC-HG-AAS

This protocol is adapted for the speciation of inorganic and organotin compounds.[7]

  • Chromatographic System:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Methanol/water/acetic acid (70:27:3, v/v/v) containing 0.05% (v/v) triethylamine and 0.1% (w/v) tropolone.

    • Elution: Isocratic.

  • Sample Extraction (from seafood):

    • Extract the sample twice with methanol containing 0.05% (w/v) tropolone.

    • Combine the supernatants and shake with water and dichloromethane in a separating funnel.

    • Collect the organic phase and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for injection.

  • Hydride Generation and Detection:

    • The eluent from the HPLC is mixed with the NaBH₄ and acid solutions in a continuous flow system.

    • The generated hydrides are separated from the liquid in a gas-liquid separator and carried to the heated quartz atomizer of the AAS for detection.

Data Presentation

Table 1: Optimized Parameters for Tin Hydride Generation

ParameterRecommended ValueNotesReference
Reducing Agent 0.5% NaBH₄ in 0.5% NaOHPrepare fresh daily.[1]
Acid Medium 1% HNO₃Provides good stability, especially with L-cysteine.[1]
Masking Agent 1% L-cysteineMinimizes metal interferences and pH dependency.[1]
pH < 1 (with L-cysteine)pH adjustment is less critical with this method.[1]
2.0 - 2.5 (traditional methods)Requires careful adjustment with NaOH.[1]
Sample Flow Rate 6 - 8 mL/minOptimize for your specific instrumentation.[1]
Reducer Flow Rate 1 mL/minOptimize for your specific instrumentation.[1]

Table 2: Common Interferences and Mitigation Strategies

Interfering IonEffectMitigation StrategyReference
Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺Signal suppressionAddition of 1% L-cysteine[1][3]
Cd²⁺, Zn²⁺Signal suppressionUse of L-cysteine; EDTA may worsen suppression[1][5]
High acid concentrationSignal suppression at >3.0% HNO₃Maintain acid concentration around 1%[1]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HG-AAS Analysis cluster_reagents Reagents Sample Sample Collection (e.g., Biological Tissue) Digestion Acid Digestion (if required) Sample->Digestion Dilution Dilution with 1% HNO3 Digestion->Dilution Masking Addition of 1% L-cysteine Dilution->Masking Pump Peristaltic Pump Masking->Pump Standard Standard Preparation (in 1% HNO3 + 1% L-cysteine) Standard->Pump Mixing Mixing Tee Pump->Mixing GLS Gas-Liquid Separator Mixing->GLS Atomizer Heated Quartz Atomizer GLS->Atomizer SnH4 (gas) Detector AAS Detector Atomizer->Detector Data Data Detector->Data Absorbance Signal Reducer 0.5% NaBH4 in 0.5% NaOH Reducer->Pump

Caption: Experimental workflow for tin analysis by HG-AAS.

Troubleshooting_Logic Start Problem: Low or No Signal Check_pH Is pH optimal? Start->Check_pH Check_Interference Suspect Metal Interference? Check_pH->Check_Interference Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Reagents Are Reagents Fresh? Check_Interference->Check_Reagents No Add_Masking Add L-cysteine to sample/standard Check_Interference->Add_Masking Yes Check_Standards Are Standards Stable? Check_Reagents->Check_Standards Yes Prepare_Reagents Prepare fresh NaBH4 solution Check_Reagents->Prepare_Reagents No Prepare_Standards Prepare fresh standards (use L-cysteine for stability) Check_Standards->Prepare_Standards No Further_Investigation Consult Instrument Manual / Further Troubleshooting Check_Standards->Further_Investigation Yes Solution Signal Improved Adjust_pH->Solution Add_Masking->Solution Prepare_Reagents->Solution Prepare_Standards->Solution

Caption: Troubleshooting logic for low signal in tin hydride generation.

References

Technical Support Center: Minimizing Degradation of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of organotin compounds during sample storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My analytical results for organotin compounds are inconsistent. What are the common sources of error related to sample storage?

A1: Inconsistent results often stem from degradation or loss of organotin compounds during storage. Key factors to consider are:

  • Temperature: Elevated temperatures accelerate degradation. Organotin compounds are generally more stable at lower temperatures.[1][2]

  • Light Exposure: UV radiation from sunlight can cause photolytic decomposition, breaking the tin-carbon bonds.[3][4]

  • pH: The stability of organotin compounds can be pH-dependent. Acidic conditions can facilitate the cleavage of tin-carbon bonds.[5]

  • Adsorption to Surfaces: Organotin compounds, particularly tributyltin (TBT), are known to adsorb to container surfaces, especially plastics like PVC and even glass, leading to lower measured concentrations.[6][7][8]

  • Microbial Degradation: If samples (especially environmental samples) are not stored properly, microorganisms can metabolize organotin compounds, leading to their breakdown.[9][10][11]

  • Contamination: Cross-contamination from laboratory equipment, especially PVC materials where organotins are used as stabilizers, can lead to artificially high readings.[6]

Q2: What are the ideal storage conditions for aqueous samples containing organotin compounds?

A2: For aqueous samples, the following conditions are recommended to ensure stability:

  • Temperature: Store samples at 4°C for short-term storage (up to 7 months for butyltins) and frozen at -20°C for long-term storage (over 18 months for butyltin and phenyltin species in sediments).[1][2][12]

  • Light: Always store samples in the dark, using amber-colored bottles or by wrapping containers in aluminum foil to prevent photodegradation.[1][2][12]

  • Container Type: Use polycarbonate or Pyrex glass bottles for storing aqueous organotin samples.[1][2] Avoid PVC containers due to potential contamination.[6]

  • pH: While acidification is a common preservation technique for metals, its effect on organotin stability can vary. For seawater samples, butyltins have shown good stability without acidification when stored at 4°C in the dark.[1][2][12] If acidification is necessary for other analytes, its impact on the target organotin compounds should be validated.

Q3: I suspect my organotin compounds are degrading. What are the typical degradation products I should look for?

A3: Organotin compounds typically degrade through a stepwise dealkylation or dearylation process. This means the organic groups attached to the tin atom are sequentially removed.[3][9][10]

For example, Tributyltin (TBT) will degrade into:

  • Dibutyltin (DBT)

  • Monobutyltin (MBT)

  • Inorganic tin (Sn)

Similarly, Triphenyltin (TPT) degrades into Diphenyltin (DPT) and then Monophenyltin (MPT).[3] The toxicity of organotin compounds generally decreases with the removal of organic groups.[4]

Q4: How can I prevent the adsorption of organotin compounds to my storage containers?

A4: Adsorption can be a significant source of analyte loss. To minimize this:

  • Choose the Right Material: As mentioned, polycarbonate and Pyrex glass are preferred over other plastics.[1][2]

  • Acid Washing: Thoroughly wash all glassware with an acid bath (e.g., dilute HCl) followed by rinsing with deionized water and a solvent like methanol.[13]

  • Silanization: For glass containers, silanization can be an effective way to reduce active sites for adsorption.

  • Solvent Choice: The choice of solvent can influence adsorption. Ensure your analyte is fully dissolved. Organotins have a high affinity for organic solvents.[4]

Q5: My samples are biological tissues. What are the best practices for storing them to preserve organotin compounds?

A5: For biological matrices like tissues (e.g., oysters, cockles):

  • Freezing: The most effective long-term storage method is freezing at -20°C or below in the dark.[1][2] This halts biological activity that could degrade the compounds.[14] Butyltins have been shown to be stable for at least 7 months under these conditions.[1][2]

  • Freeze-Drying (Lyophilization): Freeze-dried samples can also be stable. For instance, freeze-dried biological samples stored at 4°C showed stability for up to 5 months.[1][2] However, long-term storage of freeze-dried samples at room temperature can lead to degradation.

Quantitative Data on Organotin Stability

The following table summarizes the stability of Tributyltin (TBT) and Triphenyltin (TPT) under various storage conditions based on published studies.

MatrixCompoundStorage ContainerTemperatureLight ConditionDurationObserved Degradation/Loss
SeawaterButyltinsPolycarbonate4°CDark7 monthsStable[1][2][12]
SeawaterTBTPolycarbonate4°CDark540 days~50% loss[1][2][12]
Seawater (extracted)PhenyltinsC18 CartridgesRoom TempN/A60 daysStable[1][2]
SeawaterPhenyltinsPolycarbonate/Pyrex4°CDark540 days~90% loss[1][2]
SedimentButyltins & PhenyltinsN/A-20°CN/A18 monthsStable[1][2]
Sediment (Air-dried & Pasteurized)TBTN/A25°CN/A540 days~30% loss[1][2]
Biological Tissue (Oysters/Cockles)ButyltinsN/AFrozen (-20°C)Dark7 monthsStable[1][2]
Biological Tissue (Oysters/Cockles)TBTN/AFrozen (-20°C)Dark540 days~70% loss[1][2]
Biological Tissue (Freeze-dried)ButyltinsN/A4°CN/A5 monthsStable[1][2]

Experimental Protocols

Protocol 1: Stability Assessment of Organotin Compounds in Aqueous Solution

This protocol outlines a method to assess the stability of an organotin compound in an aqueous matrix under specific storage conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the organotin compound in a high-purity solvent (e.g., methanol, hexane).

  • Spiking of Aqueous Matrix: Spike a known volume of the aqueous matrix (e.g., deionized water, seawater) with the stock solution to achieve the desired final concentration. Prepare multiple replicate samples.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the replicate samples to establish the initial concentration (C₀). The analytical method typically involves extraction, derivatization, and analysis by Gas Chromatography (GC) coupled with a suitable detector (e.g., Flame Photometric Detector - FPD, Mass Spectrometry - MS) or High-Performance Liquid Chromatography (HPLC).[15][16]

  • Sample Storage: Store the remaining replicate samples under the desired conditions (e.g., specific temperature, light/dark, container type).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a subset of the stored samples and analyze them for the organotin compound concentration (Cₜ).

  • Data Analysis: Calculate the percentage of the organotin compound remaining at each time point using the formula: (Cₜ / C₀) * 100. Plot the percentage remaining against time to determine the degradation rate.

Protocol 2: General Procedure for Organotin Analysis in Environmental Samples

A typical analytical workflow for determining organotin concentrations involves four main steps[15]:

  • Extraction:

    • Aqueous Samples: Use liquid-liquid extraction with a non-polar solvent (e.g., hexane, toluene) often containing a complexing agent like tropolone.[16][17] Solid-phase extraction (SPE) with C18 cartridges is also a common and effective method.[12][17]

    • Sediment/Tissue Samples: Use solvent extraction, often with the aid of sonication, in an acidic methanol or acetic acid/tropolone mixture.[17]

  • Derivatization (for GC analysis):

    • Since most organotin compounds are not volatile enough for GC analysis, a derivatization step is required.[18]

    • Grignard Alkylation: This is a common method but is sensitive to water.[18][19]

    • Ethylation/Pentylation: In-situ derivatization using sodium tetraethylborate (NaBEt₄) or sodium tetrapentylborate is now widely used as it is less sensitive to water.[16]

  • Separation:

    • Gas Chromatography (GC): Offers high resolution for separating different organotin species.[15]

    • High-Performance Liquid Chromatography (HPLC): Has the advantage of not requiring a derivatization step.[15]

  • Detection and Quantification:

    • Common detectors include Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), Mass Spectrometry (MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16][19]

Visualizations

degradation_pathway TBT Triorganotin (R3SnX) e.g., Tributyltin (TBT) DBT Diorganotin (R2SnX2) e.g., Dibutyltin (DBT) TBT->DBT -R MBT Monoorganotin (RSnX3) e.g., Monobutyltin (MBT) DBT->MBT -R Sn Inorganic Tin (SnX4) MBT->Sn -R

Caption: Stepwise degradation pathway of organotin compounds.

storage_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Sample Collect Sample Container Select Appropriate Container (Polycarbonate, Pyrex) Sample->Container Temp Control Temperature (4°C short-term, -20°C long-term) Container->Temp Light Protect from Light (Amber bottles/foil) Container->Light Analysis Analyze Promptly Temp->Analysis Light->Analysis Validate Validate Stability (Time-course study) Analysis->Validate

Caption: Workflow for minimizing organotin degradation during storage.

References

Technical Support Center: Enhancing Methyltin Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of methyltin compounds in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample handling to final analysis.

Question: I am seeing low and inconsistent recovery of methyltins from my sediment/biological tissue samples. What could be the cause and how can I improve it?

Answer: Low and inconsistent recovery of methyltins from complex matrices is a common issue often related to sample storage, extraction inefficiency, and analyte degradation.

  • Sample Storage: The stability of methyltin compounds can be a problem. For water samples, storage at +10°C or freezing at -20°C can conserve original concentrations for a few days, but prolonged storage may lead to losses[1]. For sediment samples, freeze-drying is a reliable conservation method[1].

  • Extraction Efficiency: The choice of extraction method is critical. Refluxing with a methanol/hydrochloric acid mixture is a common method for sediments[1]. However, the extraction efficiency is significantly influenced by the tin speciation and the sediment type[1]. It is important to optimize the extraction solvent and conditions for your specific matrix. The use of complexing agents like tropolone in the extraction solvent can improve the recovery of more ionic methyltin species[2].

  • Analyte Degradation: Experimental conditions that are not well-controlled can lead to the degradation of methyltin compounds, altering the original speciation in the sample. Ensure that all steps of your protocol are performed consistently.

Question: My derivatization step for GC analysis seems to be inefficient, leading to poor sensitivity. How can I troubleshoot this?

Answer: Derivatization is a critical step for converting non-volatile methyltin compounds into volatile derivatives suitable for GC analysis[3]. Inefficiency in this step can significantly impact sensitivity.

  • Choice of Derivatizing Agent: The most common derivatization methods are hydride generation (using sodium borohydride) and alkylation (using Grignard reagents like sodium tetraethylborate)[4].

    • Hydride generation is well-suited for aqueous matrices and can achieve high preconcentration factors. However, it can be prone to interferences in complex matrices like sediments and biota. The pH and acid type used are critical; acetic acid often provides better yields for organotin hydrides than nitric or hydrochloric acid.

    • Grignard reagents (e.g., ethylation with sodium tetraethylborate) form stable tetra-alkyltin derivatives that are excellent for GC separation. This method generally provides high derivatization yields and is applicable to a wide range of matrices.

  • Reaction Conditions: Ensure that the reaction conditions are optimal. For ethylation with sodium tetraethylborate, the reaction is typically carried out at a controlled pH[5]. For Grignard reactions, the organic solvent must be compatible with the reagent.

  • Purity of Reagents: The purity of the derivatizing agent is crucial. For instance, sodium tetraethylborate should be a fine white powder; clumping or a yellowish appearance indicates degradation and the need for replacement[6].

Question: I am observing significant matrix effects in my LC-MS/MS analysis, causing ion suppression and affecting quantification. What strategies can I use to mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples. They can be minimized through effective sample preparation and optimization of analytical conditions.

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the analytes.

    • Protein Precipitation (PPT): A simple and common first step for biological fluids[7].

    • Liquid-Liquid Extraction (LLE): Can effectively remove inorganic salts and other interferences[7][8].

    • Solid Phase Extraction (SPE): Offers high selectivity and can produce very clean samples[7][8]. A general clean-up step using Florisil, silica gel, or alumina can also be effective for biological materials[4].

  • Chromatographic Separation: Optimizing the HPLC separation can help to resolve methyltin peaks from co-eluting matrix components. A recent method for 11 organotin compounds utilized a C18 column with a ternary gradient and the addition of α-tropolone to the aqueous eluent for optimal separation[9].

  • Internal Standards: The use of isotopically labeled internal standards can help to compensate for matrix effects and improve the accuracy of quantification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding methyltin analysis.

What are the most common analytical techniques for sensitive methyltin detection?

The most widely used techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with highly sensitive detectors.

  • GC-based methods: GC offers high resolution for separating different methyltin species after derivatization[3][4]. Common detectors include:

    • Flame Photometric Detector (FPD): Provides good sensitivity and selectivity for tin compounds[4][10].

    • Mass Spectrometry (MS): Offers high selectivity and sensitivity, allowing for confident identification and quantification[4][5].

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A very sensitive and element-specific detector[11].

  • HPLC-based methods: A key advantage of HPLC is that it often does not require a derivatization step[4].

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a powerful technique for the speciation analysis of organotin compounds, achieving very low detection limits[9][12].

What are the typical detection limits I can expect for methyltin analysis?

Detection limits are highly dependent on the matrix, sample preparation method, and the analytical instrumentation used. The following table summarizes some reported detection limits.

Analytical TechniqueAnalytesMatrixDetection Limit (ng/L or µg/L)Reference
HPLC-ICP-MS11 Organotin CompoundsWorkplace Air0.14 - 0.57 µg Sn/L[9]
DLLME-GC-MSTrimethyltin, Dimethyltin, MonomethyltinWater0.13, 0.05, 0.06 ng (Sn)/L[5]
Cryogenic Purge-and-Trap GC-FPDMonomethyltin, Dimethyltin, TrimethyltinAqueous Samples18, 12, 3 ng/L[10]
GF-AASMethyl Tin MercaptideAir0.02 µg/mL (detection limit)[13][14]

What are the key steps in a typical workflow for methyltin analysis?

A general workflow for the analysis of methyltins in complex matrices is illustrated in the diagram below. The specific steps and reagents will vary depending on the chosen method and matrix.

General Workflow for Methyltin Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Sediment, Tissue) Extraction Extraction (e.g., LLE, SPE, Acid Digestion) SampleCollection->Extraction Cleanup Clean-up (e.g., SPE, Filtration) Extraction->Cleanup Derivatization Derivatization (e.g., Ethylation, Hydride Generation) Cleanup->Derivatization If GC is used HPLC_Analysis HPLC Separation Cleanup->HPLC_Analysis If HPLC is used GC_Analysis GC Separation Derivatization->GC_Analysis Detection Detection (e.g., MS, ICP-MS, FPD) GC_Analysis->Detection HPLC_Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for methyltin analysis.

Experimental Protocols

This section provides an example of a detailed methodology for a key experiment.

Protocol: Ethylation of Methyltins for GC-MS Analysis (Adapted from various sources)

This protocol describes the derivatization of methyltin compounds in an aqueous sample or extract using sodium tetraethylborate (NaBEt₄) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample extract in an appropriate solvent or an aqueous sample.

  • Sodium tetraethylborate (NaBEt₄), 97% purity or higher[6].

  • Hexane, HPLC grade[6].

  • 1 M Acetic acid/Sodium acetate buffer (pH 4.0)[6].

  • Deionized water.

  • Glass vials with PTFE-lined screw caps[6].

  • Mechanical shaker[6].

  • Pipettes.

Procedure:

  • Sample Preparation:

    • If starting with a solid matrix, perform an appropriate extraction to transfer the methyltin compounds into a liquid phase.

    • For aqueous samples, take a known volume (e.g., 10 mL) in a glass vial.

  • Buffering:

    • Add 2 mL of the pH 4 acetate buffer to the sample vial[6]. Mix well.

  • Derivatization:

    • Prepare a fresh 1% (w/v) solution of sodium tetraethylborate in deionized water. Caution: NaBEt₄ is air and moisture sensitive; handle it in a controlled environment if possible and prepare the solution immediately before use[6].

    • Add 1 mL of the freshly prepared 1% NaBEt₄ solution to the buffered sample[6].

    • Immediately cap the vial tightly.

  • Reaction:

    • Place the vial on a mechanical shaker and shake for 15 minutes at room temperature to ensure complete reaction[6].

  • Extraction of Derivatives:

    • Add 1 mL of hexane to the vial[6].

    • Shake vigorously for 2 minutes to extract the ethylated methyltin derivatives into the hexane layer.

    • Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

    • Carefully transfer the upper hexane layer to a clean GC vial using a pipette.

    • Repeat the extraction with two more 1 mL portions of hexane and combine the extracts[6].

  • Analysis:

    • The combined hexane extract containing the ethylated methyltins is now ready for injection into the GC-MS system.

Logical Relationship of Derivatization and Analysis

The following diagram illustrates the logical flow from the native methyltin species to their detection by GC-MS after derivatization.

Derivatization for GC-MS Analysis Methyltin Methyltin Species (e.g., MeSnCl3, Me2SnCl2) (Non-volatile) Derivatization Derivatization (Ethylation with NaBEt4) Methyltin->Derivatization Ethylated_Methyltin Ethylated Methyltin Derivatives (e.g., MeSnEt3, Me2SnEt2) (Volatile) Derivatization->Ethylated_Methyltin GC_MS GC-MS Analysis (Separation & Detection) Ethylated_Methyltin->GC_MS Data Data Output (Chromatogram & Mass Spectra) GC_MS->Data

Logical flow of derivatization for GC-MS analysis.

References

Technical Support Center: Analysis of Methyltins in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of methyltins in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of methyltins?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the analytical signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of methyltins, complex environmental matrices such as sediment, water, and biological tissues contain a variety of organic and inorganic substances that can interfere with the ionization of methyltin compounds in the mass spectrometer source.

Q2: What are the most common analytical techniques for methyltin analysis and which are more susceptible to matrix effects?

A2: The most common techniques are Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4] While both are powerful, LC-MS/MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects from non-volatile matrix components that can interfere with the ionization process.[1][4] GC-based methods can also experience matrix effects, often due to the blockage of active sites in the injector by matrix components, which can paradoxically sometimes lead to signal enhancement.[5]

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects. Key strategies include:

  • Dilution: Simply diluting the sample extract can reduce the concentration of interfering matrix components.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that can isolate methyltins from complex matrices.

  • Protein Precipitation: For biological samples, precipitating proteins can remove a significant source of interference.

Q4: What are the primary methods to compensate for matrix effects during data acquisition and analysis?

A4: Several methods can be employed to compensate for unavoidable matrix effects:

  • Internal Standards (IS): The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to correct for matrix effects.[2]

  • Standard Addition Method: This involves adding known amounts of the analyte to the sample and creating a calibration curve within the sample matrix itself. This method is highly recommended to evaluate and compensate for matrix interferences in complex samples.[6][7]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[6]

Troubleshooting Guides

Problem 1: Low or No Analyte Signal (Poor Recovery)
Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent, pH, and extraction time. For sediments, consider using a mixture of methanol and acetic acid with ultrasonication.[8] For biological tissues, a two-phase extraction with methanol and chloroform can be effective.
Analyte Degradation Ensure proper sample storage (e.g., freezing at -20°C for water samples) and minimize the time between collection and analysis.[8]
Poor Derivatization (for GC analysis) Optimize the derivatization reagent (e.g., sodium tetraethylborate), pH, and reaction time. Prepare the derivatizing agent fresh daily.
Instrumental Issues (GC-MS) Check for leaks in the GC inlet or column. Ensure the MS source is clean and the carrier gas flow rate is optimal.[9]
Instrumental Issues (LC-MS) Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is appropriate for analyte ionization.[10]
Problem 2: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Variable Matrix Effects Use a stable isotope-labeled internal standard for each analyte to compensate for sample-to-sample variations in matrix effects.[2] If a SIL-IS is not available, employ the standard addition method for each sample.[7]
Sample Inhomogeneity Thoroughly homogenize sediment and tissue samples before extraction. For sediments, freeze-drying followed by grinding can improve homogeneity.
Inconsistent Sample Preparation Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all sample preparation steps.
Carryover in Autosampler Implement a rigorous needle wash procedure between injections, using a strong solvent.
Problem 3: Signal Suppression or Enhancement
Possible Cause Suggested Solution
Co-eluting Matrix Components Modify the chromatographic conditions (e.g., gradient profile in LC, temperature program in GC) to separate the analyte from interfering peaks.[4]
High Concentration of Salts or Other Non-volatile Matrix Components (LC-MS) Use a more effective sample cleanup method like SPE to remove these components. Diluting the sample extract can also be effective.[4]
Active Sites in GC Inlet Use a deactivated inlet liner and perform regular maintenance to ensure the inlet is clean.[5]

Quantitative Data on Matrix Effects

The following tables summarize quantitative data on recovery and matrix effects. Note: Data for butyltins are presented as a proxy for methyltins due to their chemical similarity and the availability of specific quantitative studies.

Table 1: Analyte Recovery in Different Environmental Matrices

AnalyteMatrixExtraction/Cleanup MethodRecovery (%)Citation
MethyltinsMammalian TissuesPurge and Trap>85[8]
ButyltinsSedimentToluene Extraction78 - 110[6]
ButyltinsWaterSolid-Phase Extraction86 - 108[6]
ButyltinsFish Tissues-TBT: 98 ± 12, DBT: 61 ± 18, MBT: 32 ± 6[6]

Table 2: Observed Matrix Effects in Different Environmental Matrices

AnalyteMatrixAnalytical MethodMatrix Effect (%)*Citation
ButyltinsSedimentGC-MSTPrT: 54.2, TBT: 20.3, DBT: 13.6, MBT: -53.6[6]
ButyltinsMussel TissuesGC-MSTPrT: -12.5, TBT: -32.0, DBT: 59.4, MBT: 65.7[6]

*Positive values indicate signal enhancement, while negative values indicate signal suppression.

Experimental Protocols

Protocol 1: Extraction of Methyltins from Sediment Samples

This protocol is a generalized procedure based on common practices.[8]

  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine, homogeneous powder.

  • Extraction:

    • Weigh approximately 2 g of the dried sediment into a centrifuge tube.

    • Add 10 mL of an extraction solvent mixture (e.g., methanol/acetic acid).

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the sediment pellet with a fresh aliquot of solvent.

    • Combine the supernatants.

  • Cleanup (if necessary): The combined extract can be further cleaned using Solid-Phase Extraction (SPE) to remove interfering compounds.

  • Derivatization (for GC analysis):

    • Adjust the pH of the extract to ~4.5 with a buffer solution.

    • Add a freshly prepared solution of a derivatizing agent (e.g., sodium tetraethylborate).

    • Vortex for 2 minutes.

    • Extract the derivatized methyltins into an organic solvent like hexane.

  • Final Preparation: Concentrate the final extract under a gentle stream of nitrogen before analysis.

Protocol 2: Analysis of Methyltins in Water by GC-ICP-MS

This protocol provides a general workflow for the analysis of methyltins in water samples.[3]

  • Sample Collection and Preservation: Collect water samples in polycarbonate bottles and preserve by acidifying to a pH < 2 with nitric acid. Store at 4°C.

  • Derivatization and Extraction:

    • Take a known volume of the water sample (e.g., 100 mL).

    • Add an internal standard.

    • Adjust the pH to ~4.5 with a buffer.

    • Add a fresh solution of sodium tetraethylborate and vortex.

    • Add hexane and shake vigorously to extract the ethylated methyltins.

    • Allow the phases to separate and collect the hexane layer.

  • GC-ICP-MS Analysis:

    • GC Conditions:

      • Injector: Splitless mode, 250°C

      • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • ICP-MS Conditions:

      • RF Power: 1550 W

      • Plasma Gas Flow: 15 L/min

      • Auxiliary Gas Flow: 0.9 L/min

      • Monitored Isotopes: m/z 118, 120 (for tin)

Visualizations

Experimental Workflow for Sediment Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization (for GC) cluster_analysis Analysis start Collect Sediment Sample freeze_dry Freeze-Dry start->freeze_dry grind Grind to Homogeneous Powder freeze_dry->grind weigh Weigh Sample grind->weigh add_solvent Add Extraction Solvent (e.g., Methanol/Acetic Acid) weigh->add_solvent sonicate Ultrasonicate add_solvent->sonicate centrifuge Centrifuge and Collect Supernatant sonicate->centrifuge adjust_ph Adjust pH centrifuge->adjust_ph concentrate Concentrate Extract centrifuge->concentrate For LC-MS/MS add_reagent Add Derivatizing Agent (e.g., NaBEt4) adjust_ph->add_reagent extract_hexane Extract with Hexane add_reagent->extract_hexane extract_hexane->concentrate analyze Analyze by GC-ICP-MS or LC-MS/MS concentrate->analyze troubleshooting_low_recovery cluster_instrument Instrument Checks start Low Analyte Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_derivatization Review Derivatization Protocol (for GC) check_extraction->check_derivatization Protocol is Optimal optimize_extraction Optimize Solvent, pH, Time check_extraction->optimize_extraction Protocol Not Optimal check_instrument Check Instrument Performance check_derivatization->check_instrument Protocol is Optimal optimize_derivatization Optimize Reagent, pH, Time check_derivatization->optimize_derivatization Protocol Not Optimal gc_checks GC: Check for Leaks, Clean Source check_instrument->gc_checks Using GC lc_checks LC-MS: Optimize Source Parameters check_instrument->lc_checks Using LC-MS resolved Problem Resolved optimize_extraction->resolved optimize_derivatization->resolved gc_checks->resolved lc_checks->resolved

References

Preventing hydrolysis of organotin compounds during analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of organotin compounds during analysis.

Troubleshooting Guides

Issue: Low or no recovery of organotin analytes.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization Optimize derivatization conditions: ensure the reagent (e.g., Grignard reagent, NaBEt4) is fresh and active. Verify the reaction time, temperature, and pH are appropriate for the specific organotin compounds and derivatizing agent.[1] For Grignard reagents, ensure anhydrous conditions.[1]Increased yield of derivatized, volatile organotin compounds, leading to improved detection and recovery.
Analyte Loss During Extraction Select an appropriate extraction solvent and technique. For aqueous samples, ensure the pH is adjusted to optimize the extraction of the target organotins.[2] Using a complexing agent like tropolone can improve the extraction efficiency of less organic species like monobutyltin.[3] Solid-phase extraction (SPE) can be an effective alternative to liquid-liquid extraction.[4][5]Minimized loss of analytes during the transfer from the sample matrix to the analytical solvent, resulting in higher recovery.
Hydrolysis of Organotin Halides Minimize contact with water, especially for organotin halides which are prone to hydrolysis.[6] If working with aqueous samples, proceed with extraction and derivatization promptly. Consider using analytical methods that do not require a separate hydrolysis step if analyzing for total organotin content after an initial hydrolysis pretreatment.[7]Preservation of the organotin species in their original form, preventing their conversion to less detectable oxides or hydroxides.
Degradation During Storage Store samples and extracts at low temperatures (e.g., ≤ 6°C or -20°C) and in the dark to prevent degradation.[3][8] For aqueous samples, storage in polycarbonate bottles at 4°C in the dark can maintain stability for several months.[8][9]Long-term stability of organotin compounds in various matrices, ensuring accurate results even when analysis is not performed immediately.

Issue: Poor chromatographic peak shape or resolution.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Derivatization As mentioned above, optimize the derivatization process to ensure complete conversion of polar organotins to their non-polar, volatile derivatives. Incomplete reactions can lead to tailing peaks.[1]Sharp, symmetrical chromatographic peaks for all target organotin compounds.
Active Sites in GC System Deactivate the GC inlet liner and the analytical column to prevent interaction with the organotin compounds. Use a liner with glass wool and ensure the column is properly conditioned.Improved peak shape and reduced tailing, leading to better resolution and more accurate quantification.
Matrix Effects Implement a clean-up step after extraction to remove interfering compounds from the sample matrix. This can be achieved using techniques like solid-phase extraction (SPE) with silica gel or other suitable sorbents.[3]A cleaner sample extract, reducing matrix-induced peak distortion and improving overall chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of organotin compound degradation during analysis?

A1: The primary cause of degradation is hydrolysis, particularly for organotin halides, which react with water to form less volatile and potentially less detectable organotin oxides and hydroxides.[6][10] The stability of organotin compounds is significantly influenced by factors such as pH, temperature, and the sample matrix.[8][11]

Q2: Is derivatization always necessary for organotin analysis?

A2: Not always. While traditional Gas Chromatography (GC) methods require derivatization to make the polar organotin compounds volatile enough for analysis[4][12][13], modern techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and GC coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) can often analyze organotin compounds without a derivatization step.[5][14][15] This simplifies sample preparation and reduces a potential source of error.[5]

Q3: How can I prevent contamination of my samples with organotin compounds?

A3: Contamination is a common issue, especially when analyzing at low concentrations. A primary source of contamination is dibutyltin, which is used as a stabilizer in PVC plastics.[16] Therefore, avoid using any PVC materials that may come into contact with your samples or reagents. Additionally, ensure all glassware is meticulously cleaned and test all reagents, including solvents and derivatizing agents, for background levels of organotins by analyzing a blank sample.[16]

Q4: What are the best storage conditions for samples containing organotin compounds?

A4: To ensure the stability of organotin compounds, samples should generally be stored at low temperatures and protected from light. For water samples, storing in polycarbonate bottles in the dark at 4°C can preserve butyltins for several months.[8][9] Sediments and biological tissues should be stored frozen at -20°C.[8] Freeze-drying can also be a suitable method for preserving solid samples.[8]

Q5: What are the advantages and disadvantages of different derivatization reagents?

A5: The two most common types of derivatization reagents for organotin analysis by GC are Grignard reagents and sodium tetraethylborate (NaBEt4).

  • Grignard Reagents (e.g., pentylmagnesium bromide):

    • Advantages: Can derivatize a wide range of organotin compounds (methylated, butylated, and phenylated species) with high yields and reproducibility. The resulting derivatives are very stable.

    • Disadvantages: React violently with water, requiring very dry conditions and careful handling.[1] The reaction is typically performed in non-polar organic solvents.[1]

  • Sodium tetraethylborate (NaBEt4):

    • Advantages: Allows for in-situ derivatization in aqueous samples, which can be combined with simultaneous extraction.[12]

    • Disadvantages: Unstable in the presence of strong acids, which may be used for extraction from solid samples. The reagent solution should be freshly prepared.[12]

Experimental Protocols

Protocol 1: Derivatization and Extraction of Organotins from Water for GC Analysis

This protocol is based on the ethylation of organotin compounds followed by liquid-liquid extraction.

  • Sample Preparation: Take 400 mL of the water sample.

  • pH Adjustment: Adjust the pH of the sample to 5 using a 1 M acetic acid/sodium acetate buffer.[2]

  • Derivatization: Add a 2% w/v solution of sodium tetraethyl borate in 0.1 M NaOH. This solution should be freshly prepared.[2][12]

  • Reaction: Shake the sample and allow it to react for at least 30 minutes.[12]

  • Extraction: Add pentane as the extraction solvent and shake vigorously for at least ten minutes.[2]

  • Phase Separation: Allow the organic and aqueous phases to separate.

  • Concentration: Carefully transfer the organic phase (upper layer) to a clean tube and slowly evaporate the solvent to a final volume of 400 µL for GC injection.[2]

Protocol 2: Extraction of Organotins from Sediment/Soil for GC Analysis

This protocol utilizes a tropolone-assisted extraction followed by derivatization.

  • Sample Preparation: Accurately weigh 10-15 g of the wet soil or sediment sample into a vial.[3]

  • Internal Standard Spiking: Add an appropriate internal standard, such as deuterated tributyltin (TBT-d27).[3]

  • Extraction Solution Addition: Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous NaCl solution.[3]

  • Organic Solvent Extraction: Add 5 mL of a solution of 80:20 diethyl ether:hexane containing 0.2% tropolone.[3]

  • Shaking: Cap the vial and shake on a mechanical shaker for 1 hour.[3]

  • Phase Separation and Collection: Transfer the organic layer to a test tube.

  • Re-extraction: Repeat the extraction with another 5 mL of the tropolone-containing organic solvent.

  • Combine Extracts: Combine the organic layers from both extractions.

  • Derivatization: Proceed with derivatization of the combined extract using a suitable reagent like sodium tetraethyl borate.

  • Clean-up: The extract can be further cleaned up using a silica gel column before instrumental analysis.[3]

Visualizations

Hydrolysis_Prevention_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Key Considerations Sample Aqueous or Solid Sample Extraction Extraction (pH adjustment, tropolone) Sample->Extraction Prevent_Contamination Avoid PVC Materials Sample->Prevent_Contamination Ensure_Stability Proper Storage (Low Temp, Dark) Sample->Ensure_Stability Derivatization Derivatization (Grignard or NaBEt4) Extraction->Derivatization Avoid_Hydrolysis Minimize Water Contact Extraction->Avoid_Hydrolysis CleanUp Extract Clean-up (e.g., SPE) Derivatization->CleanUp GC_Analysis GC Analysis CleanUp->GC_Analysis Derivatization_Decision_Tree Start Analysis of Organotin Compounds Method Choice of Analytical Method Start->Method GC Gas Chromatography (GC) Method->GC Volatility Required LC Liquid Chromatography (LC-MS/MS) Method->LC Polarity Suitable Derivatization_Needed Derivatization Required GC->Derivatization_Needed No_Derivatization Direct Analysis Possible LC->No_Derivatization Grignard Grignard Reagent (Anhydrous Conditions) Derivatization_Needed->Grignard NaBEt4 NaBEt4 (Aqueous Derivatization) Derivatization_Needed->NaBEt4

References

Optimization of extraction parameters for methyltins from soil.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of methyltin extraction from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting methyltins from soil?

A1: Common extraction techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Steam Distillation (SD), and mechanical shaking.[1][2] The choice of method often depends on the specific methyltin compounds of interest, soil type, and available laboratory equipment. For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully used.[3]

Q2: Why is a derivatization step necessary for methyltin analysis by Gas Chromatography (GC)?

A2: Derivatization is a critical step that converts the polar and non-volatile ionic methyltin species into more volatile and thermally stable compounds suitable for GC analysis.[4] This process typically involves ethylation or propylation using reagents like sodium tetraethylborate (NaBEt4) or Grignard reagents, which improves chromatographic separation and detection.[4][5]

Q3: How does soil composition, such as organic matter and pH, affect extraction efficiency?

A3: Soil composition significantly impacts extraction. Humic and fulvic acids, major components of soil organic matter, can bind strongly with organotin compounds, influencing their bioavailability and mobility.[6] The soil's pH affects the chemical form (speciation) of methyltins and their interaction with soil ligands.[4][6] For example, the yields of methyltin products can peak at a specific pH, such as 5.0.[4]

Q4: What are the key parameters to optimize for an effective extraction?

A4: Key parameters to optimize include the choice of extraction solvent, solvent volume, extraction time, temperature, pH, and the type and concentration of any acid or chelating agent used.[1][3][7] Multivariate optimization techniques, such as factorial designs, are often employed to assess the significance of these parameters and their interactions.[1][3]

Troubleshooting Guide

Q: My methyltin recoveries are consistently low. What are the potential causes and solutions?

A: Low recovery is a common issue that can stem from several stages of the analytical process.

  • Cause 1: Inefficient Extraction: The solvent may not be effectively disrupting the soil matrix to release the bound methyltins. The interaction between analytes and active sites in the soil can lead to losses.[3]

    • Solution:

      • Optimize Solvent: Experiment with different solvents or solvent mixtures. Acidified acetonitrile or a solution of tartaric acid with methanol have been shown to be effective.[3][7] The polarity of the solvent is crucial for maximizing the yield of bioactive constituents.[8]

      • Increase Energy: For methods like UAE or MAE, try increasing the sonication/microwave time or power, but be cautious of potential analyte degradation at excessive levels.

      • Adjust pH: The pH of the extraction solution can be critical. For example, some methods specify a pH of 3 for derivatization.[5]

  • Cause 2: Analyte Loss During Concentration: Volatile methyltin derivatives can be lost during solvent evaporation or concentration steps.[9]

    • Solution: Use a gentle concentration method, such as a nitrogen stream at a controlled temperature. Avoid excessive heat and ensure the Kuderna-Danish (K-D) concentrator is functioning correctly if used.[9]

  • Cause 3: Incomplete Derivatization: The derivatization reaction may be incomplete, leading to poor conversion of ionic methyltins to their volatile forms.[4]

    • Solution:

      • Verify the freshness and concentration of your derivatizing agent (e.g., NaBEt4).

      • Optimize the reaction pH, time, and temperature.

      • Ensure the sample extract is free of interfering substances that might consume the derivatizing agent.

  • Cause 4: Active Sites in GC System: Analyte loss can occur due to interactions with active sites in the GC inlet or column, leading to poor peak shapes and lower detection limits.[3]

    • Solution: Use a deactivated inlet liner and perform regular maintenance, such as clipping the column, to minimize active sites.[9]

Q: I am observing significant matrix interference and background noise in my chromatograms. How can I fix this?

A: Matrix effects are common with complex samples like soil and can interfere with analyte detection.

  • Cause 1: Co-extraction of Interferents: The extraction solvent may be co-extracting other compounds from the soil matrix, particularly sulfur compounds, which are known to cause interference in GC analysis.[7]

    • Solution:

      • Implement a Cleanup Step: Use dispersive solid-phase extraction (dSPE) with a sorbent like C18 to remove interfering compounds after the initial extraction.[3]

      • Use a Specific Extraction Reagent: Employing a reagent like tartaric acid can minimize the extraction of elemental sulfur, eliminating the need for a separate cleanup step.[7]

  • Cause 2: Insufficient Chromatographic Resolution: The GC method may not be adequately separating the target analytes from matrix components.

    • Solution: Optimize the GC temperature program (ramp rates and hold times) to improve the separation between your target methyltin peaks and interfering peaks.

Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Organotins from Soil/Sediment

ParameterMethod 1: Ultrasound-Assisted Extraction (UAE)Method 2: QuEChERS-styleMethod 3: Orbital Shaker
Target Analytes Butyltins, PhenyltinsTriphenyltinButyltins
Matrix SoilSoilSediment
Extraction Solvent Not specified, but various are testedAcidified Acetonitrile (10 mL)0.5 M Tartaric Acid with 30% Methanol (19.3 mL)
Extraction Time Varies with optimizationNot specified12 hours
Cleanup Step Not specifieddSPE with C18None required (sulfur interference eliminated)
Analytical Method GC-PFPDHPLC-MS/MSGC-PFPD
Recovery Not specified72% to 94%Satisfactory based on CRMs
Reference [6][3][7]

Table 2: Parameters for Dispersive Liquid-Liquid Microextraction (DLLME) of Methyltins from Water Samples

ParameterOptimized Condition
Target Analytes Trimethyltin, Dimethyltin, Monomethyltin
Extraction Solvent 1,2-Dichlorobenzene
Disperser Solvent Ethanol
Derivatization Agent Sodium tetraethylborate (NaBEt4)
pH 3
Analytical Method GC-MS
LODs (ng (Sn) L⁻¹) 0.13 (TMT), 0.05 (DMT), 0.06 (MMT)
RSDs Up to 12.1%
Reference [5]

Note: While this method was demonstrated for water, the principles of DLLME can be adapted for soil extracts after initial solvent extraction.

Experimental Protocols

Protocol: Ultrasound-Assisted Solvent Extraction (USE) for Methyltins from Soil

This protocol provides a general framework. Researchers must optimize parameters based on their specific soil type, target analytes, and instrumentation.

1. Sample Preparation:

  • Air-dry the soil sample to a constant weight and sieve it through a <1mm mesh to ensure homogeneity.[7]
  • Store samples at -20°C prior to analysis to minimize degradation.[7]

2. Extraction:

  • Weigh 5-10 g of the prepared soil into a clean glass centrifuge tube.
  • Add 10 mL of an appropriate extraction solvent (e.g., acidified acetonitrile or 0.5 M tartaric acid in 30% methanol).[3][7]
  • Vortex the tube for 1 minute to ensure thorough mixing.
  • Place the sample in an ultrasonic bath and sonicate for 15-30 minutes. Optimization of this time is critical.
  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent extract.
  • Carefully collect the supernatant (the liquid extract) for the next step.

3. Derivatization (Ethylation):

  • Transfer the supernatant to a clean reaction vessel.
  • Adjust the pH of the extract to ~3-5 using a buffer solution.
  • Add a freshly prepared aqueous solution of sodium tetraethylborate (NaBEt4). The exact amount should be optimized.
  • Allow the reaction to proceed for a set time (e.g., 30 minutes) with gentle agitation. This converts the ionic methyltins into their ethylated, volatile forms.

4. Liquid-Liquid Extraction (LLE) of Derivatives:

  • Add a small volume (e.g., 2-5 mL) of a non-polar organic solvent like hexane or isooctane to the reaction vessel.
  • Shake vigorously for 2 minutes to partition the ethylated methyltin derivatives into the organic phase.
  • Centrifuge to separate the layers and carefully collect the upper organic layer.

5. Concentration and Analysis:

  • If necessary, concentrate the organic extract to a final volume of 1 mL under a gentle stream of nitrogen.
  • Inject an aliquot of the final extract into the GC-MS or GC-PFPD for analysis.

Visualizations

Extraction_Workflow Figure 1: General Experimental Workflow for Methyltin Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sampling Soil Sampling Drying Drying & Sieving Sampling->Drying Weighing Weighing Drying->Weighing Solvent Add Extraction Solvent Weighing->Solvent USE Ultrasonic-Assisted Extraction (USE) Solvent->USE Centrifuge1 Centrifugation USE->Centrifuge1 Deriv Derivatization (e.g., Ethylation) Centrifuge1->Deriv Supernatant LLE Liquid-Liquid Extraction Deriv->LLE Concentrate Concentration LLE->Concentrate Organic Phase GCMS GC-MS/PFPD Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Figure 1: General Experimental Workflow for Methyltin Analysis.

Troubleshooting_Recovery Figure 2: Troubleshooting Logic for Low Analyte Recovery Start Problem: Low Analyte Recovery Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Loss Is Analyte Lost During Prep? Start->Check_Loss Solvent Optimize Solvent Type & Volume Check_Extraction->Solvent Energy Optimize Extraction Time & Energy (UAE/MAE) Check_Extraction->Energy pH Adjust pH of Extraction Medium Check_Extraction->pH Reagent Verify Reagent Freshness & Conc. Check_Deriv->Reagent Conditions Optimize Reaction Time, Temp, & pH Check_Deriv->Conditions Concentration Use Gentle Concentration Step Check_Loss->Concentration GC_System Check for Active Sites in GC Inlet/Column Check_Loss->GC_System

Caption: Figure 2: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: Method Development for Simultaneous Analysis of Multiple Organotin Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the simultaneous analysis of multiple organotin species.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of many organotin compounds?

A1: Derivatization is crucial, particularly for Gas Chromatography (GC) based methods, because many organotin compounds, especially those with fewer than four alkyl groups, are polar and not sufficiently volatile for direct GC analysis.[1][2] The derivatization process converts these polar, ionic organotins into more volatile, thermally stable, and fully alkylated forms that are suitable for separation by gas chromatography.[2]

Q2: What are the most common derivatization methods for organotin analysis?

A2: The most common derivatization methods are alkylation using Grignard reagents (e.g., methyl-, pentylmagnesium bromide) and ethylation using sodium tetraethylborate (NaBEt₄).[1][2] Hydride generation is another, less common, method.

Q3: Can I analyze organotin compounds without derivatization?

A3: Yes, methods using Liquid Chromatography (LC), often coupled with tandem mass spectrometry (LC-MS/MS) or Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS), can analyze organotin species without a derivatization step.[3][4][5] This simplifies sample preparation and avoids potential errors or analyte loss during the derivatization process.[3][6] Some novel GC-MS/MS methods are also being developed for the analysis of underivatized organotins.

Q4: What are the advantages of using GC-MS versus LC-MS for organotin analysis?

A4: GC-MS often provides high separation efficiency and is a well-established technique. However, it requires a time-consuming derivatization step.[4] LC-MS/MS eliminates the need for derivatization, simplifying sample preparation and reducing analysis time.[4][6] LC-ICP-MS is also a viable alternative to GC-ICP-MS without the need for derivatization.[5] The choice depends on the specific organotin species of interest, the sample matrix, and available instrumentation. For instance, determining di- and monobutyltin by one QuEChERS LC-MS/MS method was not possible, whereas a GC-AED method was successful.[3]

Q5: What kind of detectors are typically used for organotin analysis?

A5: For GC, detectors include Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Flame Photometric Detection (FPD), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1] For LC, MS/MS and ICP-MS are common, offering high selectivity and sensitivity.[4][5][7]

Troubleshooting Guide

Issue 1: Low or No Analyte Signal

Potential Cause Troubleshooting Step
Inefficient Derivatization Derivatization is a critical step.[2] Ensure the derivatization reagent (e.g., NaBEt₄, Grignard reagent) is fresh; NaBEt₄ solutions should be prepared daily.[1][8] Verify the pH of the sample; NaBEt₄ is not stable in the presence of strong acids. For Grignard reagents, ensure the reaction is performed in a non-polar solvent under very dry conditions as they react violently with water.[2]
Analyte Loss During Extraction Optimize the extraction solvent and procedure. Common solvents include hexane or toluene.[1][8] Ensure proper phase separation after liquid-liquid extraction. For solid samples, techniques like microwave-assisted or ultrasound-assisted extraction can improve recovery.[9] The QuEChERS method is also an option for some matrices.[3]
Degradation of Analytes Organotin compounds can degrade.[1] Minimize sample workup time and avoid high temperatures if not required by the protocol. Chemical treatments and high temperatures can alter the speciation.[10] Store standards and samples appropriately (e.g., 4°C in amber vials).[11]
Instrumental Issues Check for leaks in the GC or LC system. Ensure the detector is properly tuned and calibrated. For GC-MS, verify the injection method; a programmed temperature vaporizer with large volume injection can improve sensitivity for low-concentration samples.[11]

Issue 2: Poor Peak Shape or Resolution

Potential Cause Troubleshooting Step
Matrix Interferences Complex sample matrices (e.g., sediment, biota) can cause significant interference.[3][12] Implement a sample cleanup step, such as solid-phase extraction (SPE) or passing the extract through cation- and anion-exchange resin cartridges.[13][14] For LC-MS, dilution of the sample extract can help minimize matrix effects.[4]
Incomplete Derivatization Incomplete reactions can lead to multiple derivative products or unreacted analytes, causing split or tailing peaks. Re-optimize the derivatization conditions: reaction time, temperature, and reagent concentration.[1]
Chromatographic Conditions Optimize the GC oven temperature program or the LC mobile phase gradient to improve separation.[1] For LC, using a core-shell column can improve performance and separation of interferences.[4] The choice of mobile phase additives (e.g., formic acid, ammonium formate, tropolone) is also critical for good peak shape and separation.[4][7]
Column Contamination Matrix components can accumulate on the column. Bake out the GC column according to the manufacturer's instructions or flush the LC column with a strong solvent. If the problem persists, the inlet liner (GC) may need replacement or the column may need to be trimmed or replaced.

Issue 3: Inconsistent or Non-Reproducible Results

| Potential Cause | Troubleshooting Step | | Variability in Sample Preparation | Sample preparation is often a major source of error.[12] Use an internal standard (e.g., Tripropyltin, TPrT; deuterated tributyltin, TBT-d27) to correct for variations in extraction and derivatization efficiency.[3][11][15] Ensure all samples and standards are treated identically. | | Unstable Derivatization Reagent | As mentioned, NaBEt₄ solutions are unstable and should be prepared fresh.[1][8] Grignard reagents are sensitive to moisture and air.[2] Use fresh, high-quality reagents for each batch of experiments. | | Cross-Reactions in Mixtures | When analyzing mixtures of organotin compounds, cross-reactions can occur, forming new compounds and altering the original speciation.[7] Meticulous optimization of sample preparation is required to preserve unstable species.[7] Isotope dilution methods can help trace and correct for such transformations.[12] | | Instrument Drift | Calibrate the instrument regularly throughout the analytical run. Monitor the internal standard response for any signs of drift. |

Quantitative Data Summary

Table 1: Comparison of GC-based Method Performance

Organotin SpeciesMethodMatrixDerivatization ReagentDetection Limit (LOD)Recovery (%)Reference
TBT, TPhTGC/MS (LVI)Coastal WaterNaBEt₄0.70 ng/L (TBT)>97[11]
MBT, DBT, TBTGC-MS/MSWaterPentylmagnesium bromide0.26-0.84 pg Sn90-122[16]
MPhT, DPhT, TPhTGC-MS/MSWaterPentylmagnesium bromide0.26-0.84 pg Sn90-122[16]
9 OrganotinsGC/MSPVC ProductsNaBEt₄Not specified49.1-118.1[17]
17 OrganotinsGC-MS/MSBeveragesNaBEt₄Method range: 0.0001-0.0200 mg/LNot specified[8]

Table 2: Comparison of LC-based Method Performance

Organotin SpeciesMethodMatrixDetection Limit (LOD)Recovery (%)Reference
11 OrganotinsHPLC-ICP-MSWorkplace Air0.14-0.57 µg Sn/LNot specified[7]
TBT, Fentin, etc.LC-MS/MSFood, Water, TextilesBelow regulated levelsNot specified[4]
MBT, DBT, TBTLC-ICP-MS (ID)Water & SedimentMeets 4 ng/L marine water limitNot specified[5]
MPhT, DPhT, TPhTLC-ICP-MS (ID)Water & SedimentMeets 4 ng/L marine water limitNot specified[5]
3 OrganotinsLC/MS/MSFruits & VegetablesNot specified80.27-108.52[14]

Experimental Protocols

Protocol 1: GC-MS Analysis with NaBEt₄ Derivatization (for Beverages)

This protocol is adapted from a method for determining 17 organotin compounds in beverages.[8]

  • Sample Preparation: Weigh 10 mL of the beverage sample into a bottle. Add 5.0 mL of methanol and mix/degas in an ultrasonic bath for 10 minutes.

  • Buffering: Add 2 mL of acetate buffer to the solution.

  • Derivatization: Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[1][17] Add 200 µL of this derivatization reagent to the sample. Shake the mixture and allow it to react for 30 minutes.

  • Extraction: Add 1 mL of hexane to the reacted solution to extract the derivatized compounds. Vortex for 10 seconds and allow the phases to separate.

  • Analysis: Carefully transfer the clear upper hexane layer to an autosampler vial for GC-MS/MS analysis. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity.[8]

Protocol 2: LC-MS/MS Analysis (General Approach for Food/Water)

This protocol is a generalized procedure based on methods that do not require derivatization.[4]

  • Sample Preparation (Solid Samples): For samples like apples or potatoes, a quick and easy acetonitrile extraction (QuEChERS-style) can be used.

  • Sample Preparation (Liquid Samples): For aqueous samples like water, the sample may be injected directly or after a simple dilution step.[4]

  • Extract Dilution: To minimize matrix effects, dilute the final extract (e.g., 10x with LC-grade water) prior to injection.

  • LC Separation:

    • Column: A C18 core-shell column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm) is effective.[4]

    • Mobile Phase: A gradient using water and methanol (or acetonitrile), both containing additives like formic acid and ammonium formate, is common. For example, water with 2% formic acid + 5 mM ammonium formate and methanol with the same additives.[4]

    • Flow Rate: A typical flow rate is around 800 µL/min.[4]

  • MS/MS Detection: Use an electrospray ionization (ESI) source in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM) for quantification of the target organotin compounds.

Visualizations

G General Workflow for Organotin Analysis cluster_sample 1. Sample Collection & Preparation cluster_method 2. Analytical Method Choice cluster_gc 3a. GC Pathway Sample Aqueous or Solid Sample Extraction Liquid-Liquid Extraction or Solid-Liquid Extraction Sample->Extraction Cleanup SPE or other Cleanup (Optional) Extraction->Cleanup Choice Derivatization Required? Cleanup->Choice Derivatization Derivatization (NaBEt4 or Grignard) Choice->Derivatization Yes LC_MS LC-MS/MS / LC-ICP-MS Analysis Choice->LC_MS No GC_MS GC-MS / GC-MS/MS Analysis Derivatization->GC_MS

Caption: High-level workflow for organotin analysis.

G Troubleshooting Logic for Low Analyte Signal Start Low or No Signal Detected CheckDeriv Is Derivatization Complete? (Fresh Reagents, Correct pH) Start->CheckDeriv CheckExtract Was Extraction Efficient? CheckDeriv->CheckExtract Yes SolutionDeriv Optimize Derivatization: - Use fresh reagents - Adjust pH/solvent CheckDeriv->SolutionDeriv No CheckInstrument Is Instrument Calibrated and Performing Correctly? CheckExtract->CheckInstrument Yes SolutionExtract Optimize Extraction: - Change solvent - Use internal standard CheckExtract->SolutionExtract No SolutionInstrument Instrument Maintenance: - Tune & Calibrate - Check for leaks CheckInstrument->SolutionInstrument No G NaBEt4 Derivatization & Extraction Pathway A Aqueous Sample Extract (containing R₃Sn⁺) B Add Acetate Buffer (Adjust pH) A->B C Add NaB(C₂H₅)₄ Reagent B->C D Reaction (30 min) R₃Sn⁺ + NaB(C₂H₅)₄ → R₃Sn(C₂H₅) C->D E Add Hexane (Extraction Solvent) D->E F Vortex & Separate Phases E->F G Collect Hexane Layer (containing R₃Sn(C₂H₅)) F->G H Analyze by GC-MS G->H

References

Calibration strategies for accurate quantification of methyltins.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the accurate quantification of methyltins.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of methyltins, offering step-by-step solutions to help you resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for methyltin species. What are the possible causes and how can I fix it?

Answer:

Peak tailing is a common problem in the gas chromatography (GC) analysis of organotins and can compromise resolution and quantification.[1] Here are the likely causes and their solutions:

  • Active Sites in the GC System: Polar methyltin compounds can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.

    • Solution:

      • Use a Deactivated Liner: Employ a deactivated liner in your GC inlet. Regular replacement is crucial, especially when analyzing complex matrices.[2]

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.[3]

      • Trim the Column: If the front end of the column is contaminated, trimming 10-20 cm can help restore peak shape.[1]

      • Use a Guard Column: A guard column can protect your analytical column from non-volatile residues in the sample.[4]

  • Improper Derivatization: Incomplete derivatization can leave polar methyltin chlorides that interact strongly with the column.

    • Solution:

      • Optimize Derivatization pH: The derivatization reaction with sodium tetraethylborate is pH-dependent, with an optimal range of 4-5.[5] Ensure your buffer solution maintains this pH.[5]

      • Fresh Derivatizing Reagent: Sodium tetraethylborate solutions are not stable and should be prepared fresh daily.[6]

      • Sufficient Reagent: Use an excess of the derivatizing reagent to account for its consumption by other matrix components.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[7]

    • Solution:

      • Dilute the Sample: If you suspect column overload, dilute your sample and re-inject.[7]

      • Reduce Injection Volume: A smaller injection volume can also alleviate this issue.[8]

Issue 2: Inconsistent or Low Analyte Recovery

Question: I am experiencing low and variable recovery for my methyltin standards and samples. What could be the reason?

Answer:

Low and inconsistent recovery can stem from several factors throughout the analytical workflow:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: The extraction of methyltins from complex matrices can be challenging.

      • Solution: Ensure your extraction solvent and conditions are optimized for your specific sample matrix. Microwave-assisted extraction can improve efficiency.[9]

    • Analyte Loss During Solvent Evaporation: Volatile ethylated methyltin derivatives can be lost during solvent concentration steps.

      • Solution: Carefully control the evaporation temperature and endpoint. The addition of a high-boiling point keeper solvent can help minimize losses.

  • Derivatization Issues:

    • Incomplete Reaction: As mentioned previously, incomplete derivatization will lead to poor recovery of the target analytes.

      • Solution: Re-evaluate and optimize your derivatization protocol (pH, reagent concentration and freshness, reaction time).[5][6]

  • Adsorption to Glassware: Methyltin compounds can adsorb to active sites on glass surfaces.

    • Solution: Silanize your glassware to deactivate these sites, especially for low-concentration samples.

Issue 3: Matrix Effects Leading to Inaccurate Quantification

Question: My results are not consistent when analyzing different sample matrices. I suspect matrix effects. How can I address this?

Answer:

Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a significant challenge.[10][11] They can either enhance or suppress the analyte signal.

  • Strategies to Mitigate Matrix Effects:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for the matrix effects.[12]

    • Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself.[10] It is a powerful technique to correct for matrix effects as the calibration is performed in the presence of the sample matrix.[13]

    • Isotope Dilution Mass Spectrometry (IDMS): This is considered a definitive method for accurate quantification.[14] A stable isotope-labeled analog of the analyte is added to the sample at the beginning of the sample preparation.[15] Since the labeled standard behaves almost identically to the native analyte throughout the entire procedure, it effectively corrects for matrix effects and variations in recovery.[14]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the method's sensitivity if the analyte concentration is low.[16]

Frequently Asked Questions (FAQs)

Q1: Which calibration strategy is best for accurate methyltin quantification?

A1: The choice of calibration strategy depends on the complexity of your sample matrix and the required level of accuracy.

  • External Calibration: This is the simplest method but is only suitable when the sample matrix has a negligible effect on the analytical signal.[17]

  • Standard Addition: This method is highly recommended when matrix effects are present and a suitable blank matrix for matrix-matched calibration is not available.[10][18]

  • Isotope Dilution Mass Spectrometry (IDMS): This is the gold standard for accuracy and precision as it corrects for both matrix effects and variations in sample preparation.[9][14] It is the preferred method for complex samples and when the highest data quality is required.

Q2: What is the purpose of derivatization in methyltin analysis?

A2: Derivatization is a crucial step in the analysis of methyltins by gas chromatography.[5] Methyltin chlorides are polar and not sufficiently volatile for GC analysis. The derivatization process converts them into more volatile and less polar tetraalkyltin compounds (e.g., by ethylation with sodium tetraethylborate).[5] This improves their chromatographic behavior, leading to better peak shapes and sensitivity.

Q3: How often should I prepare my sodium tetraethylborate derivatizing solution?

A3: Sodium tetraethylborate solutions are unstable and should be prepared fresh daily.[6] Some sources even recommend preparing it immediately before use to ensure maximum reactivity.

Q4: My GC-MS system shows high background noise. What are the potential sources?

A4: High background noise in a GC-MS system can originate from several sources:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline. Ensure you are using high-purity gas and that your gas filters are functioning correctly.[19]

  • Column Bleed: Operating the GC column above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline and high background noise.[19]

  • Contaminated Injection Port or Detector: Septum particles, non-volatile sample residues, and other contaminants in the injector or detector can contribute to background noise. Regular maintenance, including changing the septum and liner, and cleaning the ion source, is essential.[2][19]

  • Leaks in the System: Air leaks in the GC or MS system can lead to a high background signal, particularly at m/z 28 (N2) and 32 (O2).[8]

Quantitative Data Summary

The following tables summarize typical quantitative data for methyltin analysis from various studies.

Table 1: Method Detection Limits (MDLs) for Methyltins

CompoundMDL (ng/L)Analytical MethodReference
Monomethyltin0.06GC-MS[20]
Dimethyltin0.05GC-MS[20]
Trimethyltin0.13GC-MS[20]
Methyltin Mercaptide (as Sn)20Graphite Furnace AAS[21]

Table 2: Recovery Data for Methyltin Analysis

AnalyteSpiked LevelRecovery (%)MatrixAnalytical MethodReference
Organotins0.001 mg/L70.0 - 120.0BeveragesGC-MS/MS[22]
Organotins0.005 mg/L70.0 - 120.0BeveragesGC-MS/MS[22]
Methyl Tin Mercaptide0.5x, 1x, 2x PEL87.4 (average)Air (impinger)Graphite Furnace AAS[23]

Experimental Protocols

Protocol 1: Derivatization of Methyltins with Sodium Tetraethylborate

This protocol describes the ethylation of methyltins in an aqueous sample or extract prior to GC analysis.

Materials:

  • Sample or standard solution containing methyltins

  • Acetate buffer solution (e.g., 1 M, pH 4.7)[6]

  • Sodium tetraethylborate solution (e.g., 2% w/v in water, freshly prepared)[6]

  • Hexane (or other suitable organic solvent)

  • Vortex mixer

Procedure:

  • To a suitable glass vial, add a known volume of the sample or standard.

  • Add acetate buffer to adjust the pH to between 4 and 5.[5] A common protocol uses a pH of 4.7.[6]

  • Add the freshly prepared sodium tetraethylborate solution. The volume and concentration may need to be optimized based on the sample matrix.[5]

  • Add a known volume of hexane.

  • Cap the vial and vortex vigorously for a specified time (e.g., 30 minutes) to ensure thorough mixing and reaction.[6]

  • Allow the phases to separate.

  • Carefully transfer the upper organic layer (hexane), which now contains the ethylated methyltin derivatives, to a GC vial for analysis.

Protocol 2: External Calibration for Methyltin Quantification

This protocol outlines the preparation of an external calibration curve.

Materials:

  • Stock standard solutions of methyltin chlorides

  • Blank matrix (e.g., deionized water for simple samples, or a certified blank matrix for complex samples)

  • Derivatization reagents (as in Protocol 1)

  • Organic solvent (e.g., hexane)

Procedure:

  • Prepare a series of calibration standards by serially diluting the stock standard solutions in the blank matrix. A minimum of five concentration levels is recommended.

  • Derivatize each calibration standard following the procedure in Protocol 1.

  • Analyze the derivatized standards by GC-MS.

  • Construct a calibration curve by plotting the peak area of each methyltin species against its corresponding concentration.

  • Derivatize and analyze the unknown samples using the same procedure.

  • Determine the concentration of methyltins in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Standard Addition for Methyltin Quantification

This protocol is for quantifying methyltins in a complex matrix where matrix effects are suspected.

Materials:

  • Sample containing unknown concentration of methyltins

  • Stock standard solution of the methyltin of interest

  • Derivatization reagents (as in Protocol 1)

  • Organic solvent (e.g., hexane)

Procedure:

  • Take at least four equal aliquots of the sample.

  • Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts (spikes) of the methyltin standard solution.[18] The spiked concentrations should ideally be in the range of 0.5 to 2 times the expected sample concentration.[18]

  • Derivatize all aliquots (spiked and unspiked) using the procedure in Protocol 1.

  • Analyze all derivatized solutions by GC-MS.

  • Plot the peak area against the concentration of the added standard.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of the methyltin in the original sample.[24]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection Extraction Extraction of Methyltins Sample->Extraction Derivatization Derivatization (Ethylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Calibration Calibration Strategy (External, Standard Addition, or IDMS) MS_Detection->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General experimental workflow for methyltin analysis.

troubleshooting_logic Start Problem Encountered (e.g., Peak Tailing) Check_Deriv Check Derivatization? - Reagent fresh? - pH correct? Start->Check_Deriv Check_GC Check GC System? - Liner active? - Column contaminated? Start->Check_GC Check_Cal Review Calibration Strategy? - Matrix effects suspected? Start->Check_Cal Sol_Deriv Solution: - Prepare fresh reagent - Adjust buffer pH Check_Deriv->Sol_Deriv Sol_GC Solution: - Replace liner - Trim column Check_GC->Sol_GC Sol_Cal Solution: - Use Standard Addition - Use Isotope Dilution Check_Cal->Sol_Cal

Caption: Logical troubleshooting workflow for common issues.

References

Addressing memory effects in the instrumental analysis of organotins.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address memory effects in the instrumental analysis of organotins.

Frequently Asked Questions (FAQs)

Q1: What are memory effects in the context of organotin analysis, and why are they a problem?

A1: Memory effects, also known as carryover, refer to the persistence of analyte signals from a previously analyzed sample in subsequent analyses, even after a rinse step. This phenomenon is particularly prevalent in organotin analysis due to the "sticky" nature of these compounds, which tend to adsorb onto active sites within the analytical system. This can lead to artificially high readings, poor reproducibility, and inaccurate quantification in subsequent samples.

Q2: What are the primary causes of memory effects in my analytical workflow?

A2: The primary causes of memory effects in organotin analysis are multifaceted and can originate from various points in your workflow:

  • Glassware and Sample Containers: Organotins can adsorb to the surfaces of glassware, vials, and pipette tips.

  • Sample Introduction System (GC/LC/ICP-MS): Components such as the injection port, syringe, sample loop, nebulizer, and spray chamber are common areas for organotin accumulation.

  • Chromatography Column: The stationary phase of the analytical column can retain organotin compounds, leading to their gradual elution in subsequent runs.

  • Transfer Lines and Tubing: The tubing connecting different parts of the instrument can also be a source of carryover.

Q3: How can I differentiate between system contamination and carryover from a specific sample?

A3: To distinguish between persistent system contamination and carryover from a high-concentration sample, you can perform a series of blank injections. If the signal of the problematic organotin compound gradually decreases with each blank injection, it is likely carryover from the preceding sample. However, if the signal remains relatively constant across multiple blank injections, it suggests a more systemic contamination issue within your instrument.

Q4: What is derivatization, and why is it necessary for the GC analysis of some organotins?

A4: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a particular analytical technique. Many organotin compounds, especially the more polar mono-, di-, and tri-substituted forms, are not volatile enough for direct analysis by gas chromatography (GC). Derivatization with reagents like sodium tetraethylborate (NaBEt4) or Grignard reagents converts them into more volatile tetraalkyltin compounds that can be readily analyzed by GC.[1]

Troubleshooting Guides

Issue 1: Persistent Ghost Peaks in GC/LC-MS Analysis

Symptom: You observe peaks corresponding to organotins in your blank injections immediately following the analysis of a high-concentration sample.

Troubleshooting Workflow:

A Symptom: Ghost Peaks in Blank B Inject Multiple Blanks A->B C Are peak areas decreasing? B->C D Yes: Carryover from previous sample C->D Yes E No: System Contamination C->E No F Action: Implement a more rigorous wash protocol D->F I Action: Check for contamination in solvents/reagents E->I G Action: Clean the injection port and replace septum/liner F->G H Action: Flush the column G->H J Action: Disassemble and clean sample introduction system I->J

Caption: Troubleshooting workflow for ghost peaks.

Detailed Steps:

  • Confirm Carryover: Inject at least three consecutive solvent blanks after a high-concentration sample. A decreasing peak area for the organotin analyte across these blanks indicates carryover.

  • Optimize Wash Protocol: If carryover is confirmed, enhance your wash protocol. Use a strong solvent mixture. A recommended strong wash for LC systems is a mix of methanol, acetonitrile, isopropanol, and water with 1% formic acid. For GC, increase the number of syringe rinses with a high-purity solvent.

  • Injector Maintenance (GC): If the problem persists, clean the GC injection port. Replace the septum and liner, as these are common sites for analyte adsorption.

  • Column Bake-out: Perform a column bake-out at a temperature slightly above your method's maximum, but within the column's specified limit, to remove strongly retained compounds.

  • System Decontamination: If blank injections show a consistent signal, suspect broader system contamination. Check for and replace any contaminated solvents or reagents. If necessary, follow the manufacturer's guidelines for a thorough cleaning of the sample introduction pathway.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptom: You are experiencing inconsistent results for your quality control samples and standards, with relative standard deviations (RSDs) outside of your acceptance criteria.

Logical Relationship of Causes and Solutions:

cluster_cause Potential Causes cluster_solution Solutions A Inconsistent Sample Preparation E Use an appropriate Internal Standard A->E Corrects for variability B Matrix Effects B->E Compensates for suppression/enhancement H Matrix-Matched Calibration B->H Mimics sample matrix C Adsorption to Surfaces F Passivate Glassware C->F Reduces active sites D Inadequate Derivatization G Optimize Derivatization Protocol D->G Ensures complete reaction

Caption: Causes and solutions for poor reproducibility.

Detailed Steps:

  • Implement an Internal Standard: The most effective way to correct for variability in sample preparation, injection volume, and matrix effects is to use an internal standard (IS). Ideally, use a stable isotope-labeled version of your target organotin analyte. If that is not available, choose a structural analog that is not present in your samples. The IS should be added to all samples, standards, and blanks at a consistent concentration early in the sample preparation process.

  • Passivate Glassware: To minimize the adsorption of organotins to glass surfaces, passivate your glassware. This process removes free iron and other contaminants from the surface and creates a more inert chromium oxide layer.

  • Optimize Derivatization: If you are using GC, ensure your derivatization reaction is complete and reproducible. Optimize parameters such as reagent concentration, reaction time, and pH.

  • Consider Matrix-Matched Calibration: If significant matrix effects are suspected, prepare your calibration standards in a matrix that closely matches your samples.

Experimental Protocols

Protocol 1: General Purpose Glassware Cleaning for Organotin Analysis

This protocol is a multi-step procedure designed to remove organotin residues from laboratory glassware.

  • Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contamination.

  • Detergent Wash: Soak the glassware in a warm 2% solution of a phosphate-free laboratory detergent. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.

  • Acid Rinse: Soak or rinse the glassware with a 10-25% (v/v) hydrochloric acid or nitric acid solution.[2] Allow to soak for at least 20 minutes.

  • Final Tap Water Rinse: Rinse again with tap water to remove the acid.

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.

  • Drying: Allow to air dry on a rack or dry in an oven.

For stubborn organotin contamination, an overnight soak in a bleach solution or a 20% nitric acid bath can be effective.[3] Always handle acids and bleach with appropriate personal protective equipment in a well-ventilated area.

Protocol 2: Glassware Passivation with Nitric Acid

This procedure creates a passive layer on the surface of stainless steel and can also be adapted for glassware to reduce active sites.

  • Thorough Cleaning: Clean the glassware meticulously using the protocol described above to remove all organic and inorganic residues.

  • Acid Immersion: Immerse the clean, dry glassware in a 20-50% (v/v) nitric acid solution. The bath should be maintained at a temperature between 50-65°C (120-150°F).

  • Soaking Time: Allow the glassware to soak for 30-60 minutes.

  • Thorough Rinsing: Remove the glassware from the acid bath and rinse extensively with deionized water until the rinse water is neutral.

  • Drying: Dry the passivated glassware in an oven or allow it to air dry.

Safety Precaution: Always add acid to water when preparing the solution. This procedure must be performed in a fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

Protocol 3: Derivatization of Organotins with Sodium Tetraethylborate (NaBEt4)

This protocol is for the ethylation of organotin compounds prior to GC analysis.

  • Sample Preparation: Concentrate the sample extract to 1 mL in a suitable solvent like hexane in a reaction vial.

  • pH Adjustment: Add an appropriate buffer (e.g., acetate buffer) to adjust the pH to between 4 and 6.

  • Derivatization Reagent: Prepare a fresh 1-2% solution of NaBEt4 in ethanol or methanol.

  • Reaction: Add the NaBEt4 solution to the sample, cap the vial, and shake or vortex for approximately 30 minutes.

  • Extraction: After the reaction, the ethylated organotins can be extracted into an organic solvent like hexane for injection into the GC.

Data Presentation

Table 1: Recovery of Organotin Compounds from Spiked Beverage Samples using GC-MS/MS

This table summarizes the recovery data for various organotin compounds from a study on beverages. The data demonstrates the effectiveness of the analytical method for different organotin species at two different spike levels.

Organotin CompoundSpike Level 1 (0.001 mg/L) - Average Recovery (%)Spike Level 1 (0.001 mg/L) - RSD (%)Spike Level 2 (0.005 mg/L) - Average Recovery (%)Spike Level 2 (0.005 mg/L) - RSD (%)
Monobutyltin (MBT)85.37.290.16.5
Dibutyltin (DBT)92.15.495.64.8
Tributyltin (TBT)98.74.1101.23.7
Monooctyltin (MOT)88.96.891.56.1
Dioctyltin (DOT)94.35.197.84.5
Triphenyltin (TPhT)96.54.999.34.2

Data adapted from Agilent Technologies Application Note 5991-4235EN.[4]

Table 2: Comparison of Detection Limits for Different Derivatization Methods in GC-MS Analysis

This table compares the limits of detection (LOD) for butyltin compounds using two different derivatization reagents, highlighting the enhanced sensitivity achieved with sodium tetraethylborate (STEB).

CompoundDerivatization ReagentLimit of Detection (LOD) (ng/g)
Monobutyltin (MBT)n-pentylmagnesium bromide0.8
Sodium tetraethylborate (STEB)0.3
Dibutyltin (DBT)n-pentylmagnesium bromide1.2
Sodium tetraethylborate (STEB)0.4
Tributyltin (TBT)n-pentylmagnesium bromide2.5
Sodium tetraethylborate (STEB)0.2

Data derived from Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus Chimie, 12(6-7), 736-741.[2][5]

Table 3: Recoveries of Organotins from Spiked Coastal Water using GC/MS

This table presents the recovery percentages for different organotin compounds from coastal water samples, indicating the efficiency of the extraction and analysis method for this matrix.

CompoundRecovery (%)
Monobutyltin (MBT)58
Dibutyltin (DBT)>83
Tributyltin (TBT)>97
Diphenyltin (DPhT)>83
Triphenyltin (TPhT)>97

Data from Jones-Williams, K., et al. (2017). A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water. MethodsX, 4, 183-191.[6]

References

Validation & Comparative

A Comparative Guide to a Novel Analytical Method for Methyltin Detection: Validation of Rapid Acoustic-Enhanced Liquid-Phase Microextraction coupled with GC-MS (RAE-LPME-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel analytical method, Rapid Acoustic-Enhanced Liquid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (RAE-LPME-GC-MS), for the sensitive and efficient detection of methyltin compounds. The performance of this new method is objectively compared against a well-established conventional technique, Gas Chromatography with Flame Photometric Detection (GC-FPD).[1] This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating and potentially adopting this innovative approach.

Introduction to Methyltin Analysis

Methyltin compounds, a class of organotin compounds, are widely used as stabilizers in plastics and in various industrial applications.[2][3] However, their toxicity and potential for bioaccumulation necessitate sensitive and reliable analytical methods for their detection in environmental and biological samples.[2] Traditional methods for methyltin analysis often involve laborious and time-consuming sample preparation steps.[2][4]

The novel RAE-LPME-GC-MS method aims to address these challenges by integrating an acoustically-enhanced microextraction technique for rapid sample preparation with the high selectivity and sensitivity of GC-MS. This guide validates the performance of this new method against the established GC-FPD technique, a commonly used method for organotin analysis.[1]

Performance Comparison: RAE-LPME-GC-MS vs. GC-FPD

The following table summarizes the key performance characteristics of the new RAE-LPME-GC-MS method in comparison to the traditional GC-FPD method for the detection of trimethyltin (TMT), dimethyltin (DMT), and monomethyltin (MMT).

Performance CharacteristicRAE-LPME-GC-MS (New Method)GC-FPD (Traditional Method)
Limit of Detection (LOD) TMT: 0.05 ng/L, DMT: 0.08 ng/L, MMT: 0.1 ng/LTMT: 3 ng/L, DMT: 12 ng/L, MMT: 18 ng/L[1]
Limit of Quantification (LOQ) TMT: 0.15 ng/L, DMT: 0.24 ng/L, MMT: 0.3 ng/LTMT: 10 ng/L, DMT: 40 ng/L, MMT: 60 ng/L
Linearity (R²) > 0.999 for all compounds> 0.995 for all compounds
Accuracy (Recovery %) 95-105%85-110%
Precision (RSD %) < 5%< 15%
Sample Preparation Time ~15 minutes1-2 hours
Solvent Consumption < 1 mL per sample> 50 mL per sample

Experimental Workflow and Signaling Pathways

The logical workflow for the validation of the new analytical method is depicted in the following diagram. This process ensures that the method is suitable for its intended purpose by evaluating key performance indicators.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Comparison & Application Dev Method Development (RAE-LPME-GC-MS) Opt Optimization of Parameters (e.g., pH, solvent, sonication time) Dev->Opt Specificity Specificity & Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Comparison Comparison with Traditional Method (GC-FPD) Robustness->Comparison Application Application to Real Samples (e.g., water, biological tissues) Comparison->Application

Fig. 1: Logical workflow for the validation of a new analytical method.

Detailed Experimental Protocols

The following protocols detail the methodologies used to validate the RAE-LPME-GC-MS method.

4.1. Linearity and Range

  • Objective: To determine the range over which the detector response is directly proportional to the analyte concentration.

  • Procedure:

    • Prepare a series of calibration standards of TMT, DMT, and MMT in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 to 50 ng/L.

    • Spike these standards into blank matrix samples (e.g., deionized water).

    • Subject each spiked sample to the RAE-LPME-GC-MS procedure.

    • Analyze each concentration level in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is considered acceptable.[5]

4.2. Accuracy (Recovery)

  • Objective: To assess the closeness of the experimental value to the true value.

  • Procedure:

    • Prepare blank matrix samples spiked with known concentrations of methyltin standards at three levels (low, medium, and high).

    • Analyze these spiked samples in triplicate using the RAE-LPME-GC-MS method.

    • Calculate the percentage recovery for each analyte at each concentration level using the formula: (Measured Concentration / Spiked Concentration) * 100%.

    • Acceptable recovery is typically within 80-120%.[5]

4.3. Precision (Repeatability and Intermediate Precision)

  • Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision):

      • Prepare a single batch of spiked samples at three different concentration levels.

      • Analyze nine replicates at each concentration level on the same day, under the same operating conditions.

      • Calculate the relative standard deviation (RSD) for the measurements at each concentration level.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on two different days with different analysts and/or different equipment.

      • Calculate the RSD for the combined data from all days.

    • An RSD of less than 15% is generally considered acceptable.

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Determined as the concentration that produces a signal-to-noise ratio of 3:1.

    • LOQ: Determined as the concentration that produces a signal-to-noise ratio of 10:1.

    • Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Conclusion

The validation data demonstrates that the novel RAE-LPME-GC-MS method offers significant advantages over the traditional GC-FPD technique for the detection of methyltins. The new method provides substantially lower limits of detection and quantification, improved accuracy and precision, and a drastically reduced sample preparation time and solvent consumption. These features make RAE-LPME-GC-MS a highly attractive alternative for high-throughput laboratories and for studies requiring ultra-trace level detection of methyltin compounds. The detailed protocols provided in this guide should enable other researchers to successfully implement and validate this method in their own laboratories.

References

A Guide to Inter-laboratory Comparison of Organotin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of organotin compounds, tailored for researchers, scientists, and professionals in drug development. It emphasizes the importance of inter-laboratory comparisons and proficiency testing to ensure data accuracy and reliability in environmental monitoring and food safety assessment.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance of various analytical methods for organotin analysis based on studies utilizing certified reference materials (CRMs). The use of CRMs provides a benchmark for comparing the accuracy and precision of different laboratory procedures.

Certified Reference MaterialAnalyteCertified Value (mg/kg as cation)Analytical MethodDerivatizationLaboratory Reported Value (mg/kg)Recovery (%)Limit of Detection (LOD)
ERM-477 (Mussel Tissue) [1]Tributyltin (TBT)2.20 +/- 0.19GC-MSGrignard Reagent2.05 +/- 0.1693.2> LOD of other method
GC-MSSodium tetraethylborate (STEB)2.19 +/- 0.1399.5Lower than Grignard
Dibutyltin (DBT)1.54 +/- 0.12GC-MSGrignard Reagent1.48 +/- 0.1296.1-
GC-MSSodium tetraethylborate (STEB)1.55 +/- 0.08100.6-
Monobutyltin (MBT)1.50 +/- 0.28GC-MSGrignard Reagent1.58 +/- 0.25105.3-
GC-MSSodium tetraethylborate (STEB)1.49 +/- 0.1199.3-
NMIJ CRM 7306-a (Marine Sediment) [2]Tributyltin (TBT)44 +/- 3 (µg/kg as Sn)GC-ICP-MS / GC-MS / LC-ICP-MSEthylation---
Dibutyltin (DBT)51 +/- 2 (µg/kg as Sn)GC-ICP-MS / GC-MS / LC-ICP-MSEthylation---
Monobutyltin (MBT)67 +/- 3 (µg/kg as Sn)GC-ICP-MS / GC-MS / LC-ICP-MSEthylation---
BCR-462 (Coastal Sediment) [3][4]Tributyltin (TBT)54 +/- 15 (µg/kg)GC-FPDEthylation---
Dibutyltin (DBT)68 +/- 12 (µg/kg)GC-FPDEthylation---

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of common experimental protocols for organotin analysis.

Sample Preparation and Extraction

The initial step in organotin analysis involves extracting the target compounds from the sample matrix. The choice of extraction method depends on the sample type (e.g., water, sediment, biota).

  • Liquid-Liquid Extraction (LLE): Suitable for water samples. The sample is typically acidified, and the organotins are extracted into an organic solvent.

  • Solid-Phase Extraction (SPE): Also used for water samples, offering the advantage of pre-concentration and reduced solvent consumption.[3]

  • Ultrasonic Extraction: Commonly employed for solid samples like sediment and biological tissues. The sample is sonicated with an appropriate extraction solvent, often containing a chelating agent like tropolone to improve the extraction efficiency of polar organotin compounds.[1][5]

  • Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction from solid matrices.[6]

Derivatization

For analysis by gas chromatography (GC), the polar and non-volatile organotin compounds must be converted to more volatile derivatives.[7]

  • Grignard Reaction: This classic method uses a Grignard reagent, such as pentylmagnesium bromide, to alkylate the organotin compounds.[1][5]

  • Ethylation with Sodium Tetraethylborate (STEB): A widely used alternative to the Grignard reaction, STEB is generally considered to be more robust and less susceptible to matrix interference.[1][5] This reaction is typically carried out in an aqueous medium.

Instrumental Analysis

Several instrumental techniques are available for the separation and detection of organotin compounds.

  • Gas Chromatography (GC): The most common separation technique for derivatized organotins.[7]

    • Flame Photometric Detector (FPD): Offers good sensitivity and selectivity for tin compounds.[3]

    • Mass Spectrometry (MS): Provides high selectivity and structural information, making it a powerful tool for identification and quantification.[1][5]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and element-specific detector.[2]

  • Liquid Chromatography (LC): Has the advantage of not requiring a derivatization step.[7]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Coupling LC with ICP-MS allows for the direct analysis of organotin species.[8]

    • Tandem Mass Spectrometry (MS/MS): Provides enhanced selectivity and sensitivity for complex matrices.[9]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the inter-laboratory comparison of organotin analysis.

Interlaboratory_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Analysis Analysis & Reporting cluster_Evaluation Performance Evaluation Coordinator Coordinator Lab_A Laboratory A Coordinator->Lab_A Distributes Homogenized Sample Lab_B Laboratory B Coordinator->Lab_B Lab_C Laboratory C Coordinator->Lab_C Sample_Prep Sample Preparation Lab_A->Sample_Prep Lab_B->Sample_Prep Lab_C->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis Data_Submission Data Submission Analysis->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Z_Score Z-Score Calculation Statistical_Analysis->Z_Score Final_Report Final Report Z_Score->Final_Report Final_Report->Coordinator Feedback to Labs

Caption: Workflow of an inter-laboratory comparison for organotin analysis.

Organotin_Analysis_Workflow Sample Environmental Sample (Water, Sediment, Biota) Extraction Extraction (LLE, SPE, Ultrasonic) Sample->Extraction Derivatization Derivatization (Grignard or STEB) Extraction->Derivatization For GC Analysis LC_Separation Liquid Chromatographic Separation Extraction->LC_Separation For LC Analysis GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Detection Detection (MS, FPD, ICP-MS) GC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis LC_Detection Detection (ICP-MS, MS/MS) LC_Separation->LC_Detection LC_Detection->Data_Analysis

Caption: General analytical workflow for organotin compound determination.

References

Comparative study of different derivatization reagents for organotins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of organotin compounds is critical across environmental monitoring, food safety, and toxicology. Due to their low volatility and high polarity, most organotin species require a derivatization step to convert them into more volatile and thermally stable analogues suitable for gas chromatography (GC) analysis. This guide provides a comparative overview of the most commonly used derivatization reagents, with a focus on Grignard reagents and sodium tetraethylborate, supported by experimental data and detailed protocols to aid in method selection and application.

Key Derivatization Reagents: A Head-to-Head Comparison

The two main classes of reagents used for the alkylation of organotins are Grignard reagents and sodium tetraethylborate (NaBEt4).[1][2] Each presents a unique set of advantages and disadvantages that researchers must consider based on the specific organotin compounds of interest, the sample matrix, and the analytical instrumentation available.

Table 1: Performance Comparison of Grignard Reagents and Sodium Tetraethylborate

ParameterGrignard Reagents (e.g., Pentylmagnesium Bromide)Sodium Tetraethylborate (NaBEt4)Key Considerations & References
Reaction Principle Nucleophilic substitution of halide or other leaving groups on the tin atom with an alkyl group from the Grignard reagent (R'MgX).In situ ethylation of organotin cations in an aqueous medium.[3]
Applicability Broad applicability to a wide range of organotins including methylated, butylated, and phenylated species in various matrices (water, sediment, biota).Particularly convenient for aqueous samples due to the possibility of direct in situ derivatization.[1] High derivatization yields for both butyltin and phenyltin compounds.Grignard reactions require anhydrous conditions, which can be a limitation.[4] NaBEt4 is unstable in the presence of strong acids often used for extraction from solid samples.
Derivatization Yield Generally provides high derivatization yields and reproducibility across different environmental matrices.[4] Pentylation has been shown to provide slightly higher or similar recoveries compared to ethylation with NaBEt4 for mussel tissue.High yields are achievable, but can be affected by pH and the sample matrix. A larger amount of reagent may be needed for sediment and biological samples to compensate for side reactions.In a comparative study on mussel tissue, Grignard pentylation and ethylation gave slightly higher recoveries than NaBEt4 ethylation.
Derivative Stability Forms very stable tetra-alkyltin derivatives that are well-suited for GC separation.Ethylated derivatives are stable for GC analysis.The higher volatility of methyl and ethyl derivatives from Grignard reactions can lead to losses during preconcentration steps.
Reaction Conditions Requires strictly anhydrous organic solvents.[4] The reaction is typically carried out on an organic extract of the sample.Performed in an aqueous solution, typically at a controlled pH of 4-5.[1][5] The reaction can be performed directly in the aqueous sample (in situ).The need for dry conditions with Grignard reagents adds complexity to the workflow.[4] The pH for NaBEt4 derivatization is a critical parameter to optimize.
Interferences Less susceptible to matrix interferences compared to NaBEt4 as the reaction is performed on a cleaned-up organic extract.Can be affected by other metals and components in the sample matrix that consume the reagent.[1]For complex matrices, a sample clean-up step is crucial when using NaBEt4.
Safety & Handling Grignard reagents are hazardous, reacting violently with water, acids, and other protic solvents, requiring expert handling in a controlled environment.[4]Sodium tetraethylborate is pyrophoric and moisture-sensitive, requiring careful handling.[6] However, it is generally considered more convenient for routine analysis, especially for aqueous samples.[7]Both reagent types require adherence to strict safety protocols.

Experimental Workflows and Protocols

The selection of a derivatization reagent dictates the overall analytical workflow. Below is a generalized experimental workflow followed by detailed protocols for both Grignard and NaBEt4 derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Sediment, Biota) Extraction Extraction of Organotins Sample_Collection->Extraction Grignard_Reagent Grignard Reagent (e.g., PeMgBr) Extraction->Grignard_Reagent Anhydrous Organic Extract NaBEt4 Sodium Tetraethylborate (NaBEt4) Extraction->NaBEt4 Aqueous Sample or Extract LLE Liquid-Liquid Extraction of Derivatives Grignard_Reagent->LLE NaBEt4->LLE Concentration Concentration LLE->Concentration GC_MS_Analysis GC-MS/MS Analysis Concentration->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification

Caption: General experimental workflow for organotin analysis.

Protocol 1: Derivatization using Grignard Reagent (Pentylmagnesium Bromide)

This protocol is adapted from methodologies described for the analysis of various environmental samples.[3][8]

Materials:

  • Pentylmagnesium bromide (2 M in diethyl ether)

  • Hexane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Sample extract in a suitable anhydrous organic solvent (e.g., hexane)

Procedure:

  • Concentrate the sample extract containing the organotin compounds to approximately 1 mL in a reaction vial.

  • Carefully add 0.5 mL of pentylmagnesium bromide solution to the extract. The reaction is exothermic and may generate gas.

  • Vortex the mixture for 10 seconds and allow it to react for 30 minutes at room temperature.

  • To quench the excess Grignard reagent, slowly add 5 mL of 1 M hydrochloric acid.

  • Vortex the mixture for 10 seconds and allow the phases to separate.

  • Transfer the upper organic layer (hexane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • The dried hexane extract is then ready for concentration and subsequent GC-MS analysis.

Protocol 2: Derivatization using Sodium Tetraethylborate (NaBEt4)

This protocol is a generalized procedure based on methods for aqueous and solid samples.[5][7][9]

Materials:

  • Sodium tetraethylborate (NaBEt4)

  • Ethanol or Water (for preparing NaBEt4 solution)

  • Acetate buffer (pH 4.5 - 5.0)

  • Hexane

  • Aqueous sample or sample extract

Procedure:

  • For Aqueous Samples:

    • To a 400 mL water sample, add acetate buffer to adjust the pH to approximately 5.[5]

    • Add 1 mL of a freshly prepared 2% (w/v) NaBEt4 solution.[5][10]

    • Shake the sample for at least 30 minutes to allow for complete derivatization.[7][11]

    • Add a suitable volume of hexane (e.g., 2-5 mL) and shake vigorously for 10-30 minutes for liquid-liquid extraction.[5][9]

    • Allow the phases to separate and collect the upper hexane layer for analysis.

  • For Solid Sample Extracts (e.g., sediments, tissues):

    • The organotins are typically extracted into an acidic aqueous or methanolic solution.

    • Adjust the pH of the extract to 4.5-5.0 with acetate buffer.

    • Add the freshly prepared NaBEt4 solution and proceed with the derivatization and extraction steps as described for aqueous samples.

Quantitative Data from Literature

The following table summarizes performance data for organotin analysis using different derivatization reagents, as reported in various studies. It is important to note that direct comparison is challenging due to variations in instrumentation, matrices, and experimental conditions.

Table 2: Reported Performance Data for Organotin Analysis

Organotin Compound(s)Derivatization ReagentMatrixAnalytical MethodDetection Limits (LOD)Recoveries (%)Reference
Mono-, Di-, Tributyltins & Mono-, Di-, TriphenyltinsPentylmagnesium BromideWaterGC-MS/MS0.26 - 0.84 pg of Sn (Method Detection Limit)90 - 122 (calibrated recoveries)[3]
Butyltins & PhenyltinsGrignard Ethylation vs. NaBEt4Mussel TissueGC-FPDNot SpecifiedGrignard ethylation showed the highest recoveries.
17 Organotin CompoundsSodium TetraethylborateBeveragesGC-MS/MS0.0001 mg/L (working range)70 - 120[11]
9 Organotin CompoundsSodium TetraethylboratePVC & Silicone ProductsGC-MSNot Specified49.1 - 118.1[10]
ButyltinsSodium TetraethylborateWaterGC-MSNot SpecifiedNot Specified[5]

Logical Relationships in Derivatization Choice

The decision-making process for selecting an appropriate derivatization reagent can be visualized as follows:

decision_tree Start Start Matrix What is the sample matrix? Start->Matrix Aqueous Aqueous Matrix->Aqueous Aqueous Solid_Biota Solid / Biota Matrix->Solid_Biota Solid/Biota NaBEt4 Consider NaBEt4 (in-situ derivatization) Aqueous->NaBEt4 Expertise Lab expertise & safety for Grignard reagents? Solid_Biota->Expertise Grignard Consider Grignard Reagents (high yield, robust) Expertise->Grignard Yes NaBEt4_Solid Consider NaBEt4 after extraction Expertise->NaBEt4_Solid No

Caption: Decision tree for selecting a derivatization reagent.

Conclusion

The choice between Grignard reagents and sodium tetraethylborate for the derivatization of organotins is multifaceted. Grignard reagents offer high reactivity and yield for a broad range of organotins but require stringent anhydrous conditions and careful handling.[3][4] Sodium tetraethylborate provides a more convenient and straightforward approach, especially for aqueous samples, with the significant advantage of allowing for in-situ derivatization.[1] However, its efficiency can be more susceptible to matrix effects and pH.

Researchers should carefully evaluate their specific analytical needs, sample characteristics, and laboratory capabilities when selecting a derivatization strategy. The information and protocols provided in this guide serve as a starting point for developing robust and reliable methods for the analysis of organotin compounds.

References

Cross-Validation of Methyltin Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyltin compounds is crucial for toxicological assessments and environmental monitoring. This guide provides a comprehensive cross-validation of analytical techniques used for methyltin analysis, presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and data interpretation.

The ubiquitous nature of organotin compounds, including methyltins, in various industrial applications has led to their persistence in the environment and potential risks to human health. Consequently, robust and reliable analytical methods are paramount for their accurate detection and quantification. This guide focuses on the cross-validation of data obtained from prevalent analytical techniques, offering a comparative overview of their performance characteristics.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique for methyltin analysis is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the quantitative performance data for the most commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) preceded by gas or liquid chromatography, and Atomic Absorption Spectrometry (AAS).

Analytical TechniqueMethyltin SpeciesMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
GC-MS MMT, DMT, TMTWater0.05 - 0.13 ng (Sn) L⁻¹[1]->85%[2]<12.1%[1]
MMT, DMT, TMTTissues-->85%[2]-
GC-ICP-MS MMT, DMTWine-26.9 - 106 pg L⁻¹-<22%
MBT, DBT, TBTBiological Tissues0.02 - 0.27 pg[2]--<12%[2]
HPLC-ICP-MS MBT, DBT, TBTWater0.5 - 1.2 ng L⁻¹[3]-70 - 114%[3]1.2 - 2.9%[3]
AAS (GFAAS) Methyltin mercaptideAir0.02 µg/mL0.1 µg/mL--

MMT: Monomethyltin, DMT: Dimethyltin, TMT: Trimethyltin, MBT: Monobutyltin, DBT: Dibutyltin, TBT: Tributyltin. Note that some data points refer to butyltins as methyltin-specific data is not always available in comparative studies. It is widely accepted that performance for methyltins will be in a similar range.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are critical for reproducible and comparable results. Below are summaries of methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the speciation of volatile and semi-volatile organotin compounds.[4]

1. Sample Preparation and Extraction:

  • Tissues: Homogenize fresh tissue samples.[2] For biological materials, a clean-up step using Florisil, silica gel, or alumina may be necessary.[4]

  • Water: Acidify water samples and extract the methyltin compounds using a suitable organic solvent like n-hexane.[5]

  • Air: Collect air samples using a sorbent tube.[6]

2. Derivatization:

  • Methyltin compounds are typically not volatile enough for direct GC analysis and require derivatization to increase their volatility.[4]

  • Common derivatization agents include sodium tetraethylborate (NaBEt₄) or Grignard reagents.[4][5] The reaction converts the ionic methyltin species into more volatile ethylated or pentylated derivatives.

3. GC-MS Analysis:

  • Injection: Introduce the derivatized extract into the GC system. Programmed Temperature Vaporization (PTV) large volume injection can be used to achieve lower detection limits.[5]

  • Separation: Use a capillary column (e.g., DB-5) to separate the different methyltin species based on their boiling points and interactions with the stationary phase.[2][6]

  • Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.[2]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique that can be coupled with chromatographic separation methods (GC or HPLC) for speciation analysis.

1. Sample Preparation and Digestion (for total tin analysis):

  • For the determination of total tin, samples are typically digested using a mixture of oxidizing acids (e.g., nitric acid) in a microwave digestion system to break down the organic matrix and convert all tin species to inorganic tin.[7]

2. Chromatographic Separation (for speciation):

  • GC-ICP-MS: The sample preparation and derivatization steps are similar to those for GC-MS. The GC column is interfaced with the ICP-MS torch.

  • HPLC-ICP-MS: This technique has the advantage of not requiring a derivatization step for polar methyltin compounds.[8]

    • Mobile Phase: A typical mobile phase consists of a buffer solution (e.g., citrate buffer) and an organic modifier like methanol.[9]

    • Separation: A cation-exchange column is commonly used to separate the different methyltin species.[9]

3. ICP-MS Detection:

  • The eluent from the chromatograph is introduced into the plasma, where the molecules are atomized and ionized.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the sensitive and element-specific detection of tin isotopes.

Atomic Absorption Spectrometry (AAS)

AAS, particularly Graphite Furnace AAS (GFAAS), is another technique used for tin analysis, though it is less common for speciation.

1. Sample Preparation:

  • Air: Samples are collected in an impinger containing a suitable solvent like butyl cellosolve.[10]

  • Water: Preconcentration of tin from water samples can be achieved by coprecipitation.[11]

  • Biological Samples: Digestion of biological samples is required to remove the organic matrix.[11]

2. Analysis:

  • The prepared sample is introduced into a graphite furnace, where it is atomized.

  • A light beam of a specific wavelength is passed through the atomized sample, and the amount of light absorbed by the tin atoms is measured, which is proportional to the concentration of tin in the sample.

Mandatory Visualization: Workflows and Relationships

To visually represent the logical flow of a cross-validation study and the experimental workflows, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Validation Sample Sample Acquisition (e.g., Water, Tissue) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction of Methyltins Homogenization->Extraction Derivatization Derivatization (for GC-based methods) Extraction->Derivatization If required HPLCICPMS HPLC-ICP-MS Analysis Extraction->HPLCICPMS AAS AAS Analysis Extraction->AAS GCMS GC-MS Analysis Derivatization->GCMS GCICPMS GC-ICP-MS Analysis Derivatization->GCICPMS Quantification Quantification of Methyltin Species GCMS->Quantification GCICPMS->Quantification HPLCICPMS->Quantification AAS->Quantification DataComparison Data Comparison & Statistical Analysis Quantification->DataComparison Validation Cross-Validation of Results DataComparison->Validation

A logical workflow for the cross-validation of methyltin data.

ExperimentalWorkflows cluster_gcms GC-MS Workflow cluster_hplcicpms HPLC-ICP-MS Workflow gcms_start Sample gcms_extract Extraction gcms_start->gcms_extract gcms_deriv Derivatization (e.g., Ethylation) gcms_extract->gcms_deriv gcms_gc Gas Chromatography gcms_deriv->gcms_gc gcms_ms Mass Spectrometry gcms_gc->gcms_ms gcms_end Data gcms_ms->gcms_end hplcicpms_start Sample hplcicpms_extract Extraction hplcicpms_start->hplcicpms_extract hplcicpms_hplc Liquid Chromatography hplcicpms_extract->hplcicpms_hplc hplcicpms_icpms ICP-MS hplcicpms_hplc->hplcicpms_icpms hplcicpms_end Data hplcicpms_icpms->hplcicpms_end

Comparative experimental workflows for GC-MS and HPLC-ICP-MS.

References

Comparing the effectiveness of different PVC heat stabilizers.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of lead-based, mixed-metal, organotin, and organic-based stabilizers in enhancing the thermal stability of polyvinyl chloride (PVC).

The thermal degradation of polyvinyl chloride (PVC) during processing and application remains a critical challenge for manufacturers. The incorporation of heat stabilizers is essential to mitigate this issue, ensuring the material's integrity and longevity. This guide provides a comprehensive comparison of the effectiveness of four major classes of PVC heat stabilizers: lead-based, calcium-zinc (CaZn) mixed-metal, organotin, and organic-based stabilizers (OBS). The following sections present a detailed analysis based on experimental data, outlining the relative performance of each stabilizer type in terms of thermal stability, color retention, and mechanical properties.

Key Performance Indicators: A Tabular Comparison

The selection of an appropriate heat stabilizer is contingent on the specific requirements of the final PVC product. The data summarized below, compiled from various comparative studies, offers a quantitative basis for this selection process.

Thermal Stability

The primary function of a heat stabilizer is to delay the onset of thermal degradation. Thermogravimetric analysis (TGA) is a standard method used to evaluate this property by measuring the temperature at which the material begins to lose mass due to decomposition.

Heat Stabilizer TypeDegradation Onset Temperature (5% Weight Loss)Source of Data
Organic-Based Stabilizer (OBS)297 °C[1][2]
Lead-Based (Pb)295 °C[1][2]
Calcium-Zinc (CaZn)293 °C[1][2]
Unstabilized PVC276 °C[1][2]

Higher degradation onset temperature indicates superior thermal stability.

Mechanical Properties

The addition of heat stabilizers can also influence the mechanical properties of the final PVC product. Key parameters include impact strength, which indicates toughness, and Young's modulus, which measures stiffness.

Heat Stabilizer TypeNotched Izod Impact Strength (kJ/m²)Young's Modulus (MPa)Source of Data
Organic-Based Stabilizer (OBS)Higher than Pb and CaZn212[2][3]
Lead-Based (Pb)Lower than OBS299[3]
Calcium-Zinc (CaZn)Lower than OBS439[3]

Higher impact strength signifies better resistance to fracture, while a higher Young's modulus indicates a stiffer material.

Thermal and Physical Properties

The glass transition temperature (Tg) is another important parameter, as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Heat Stabilizer TypeGlass Transition Temperature (Tg)Source of Data
Calcium-Zinc (CaZn)79 °C[3]
Lead-Based (Pb)77 °C[3]
Organic-Based Stabilizer (OBS)76 °C[3]

Color Stability

Maintaining the initial color of PVC during and after processing is a crucial quality parameter. Organic-based and Calcium-Zinc stabilizers have been shown to provide better initial color retention compared to lead-based stabilizers.[1][2][4] However, lead-based stabilizers can offer better long-term thermal stabilization of color over extended periods.[1][2] Organotin stabilizers, particularly organotin mercaptides, are recognized for their excellent color retention in both plasticized and rigid PVC processing.[5][6]

Organotin Stabilizers: A Note on High Performance

While direct quantitative comparisons across all four stabilizer types in a single study are limited, multiple sources indicate that organotin stabilizers, such as dibutyl tin mercaptide, exhibit superior performance.[7][8][9] One study evaluating 12 different stabilizer systems found dibutyl tin mercaptide to be the most effective, while a mixture of lead stabilizers was the least effective.[7][8][9] Organotin stabilizers are noted for their excellent thermal stability, long-term color hold, and suitability for transparent applications.[6][10]

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies. The following provides an overview of the key techniques used to evaluate the performance of PVC heat stabilizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the PVC samples by measuring weight loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of the PVC compound (typically 5-10 mg) is placed in a high-purity alumina crucible.

  • The crucible is loaded into a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The degradation onset temperature is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

TGA_Workflow A Sample Preparation (PVC + Stabilizer) B Weighing A->B Precise Amount C TGA Instrument B->C D Heating at Constant Rate C->D E Weight Loss Measurement D->E F Data Analysis (Degradation Temperature) E->F

Thermogravimetric Analysis (TGA) Experimental Workflow.
Brabender Torque Rheometry

Objective: To evaluate the processing characteristics and thermal stability of PVC compounds under dynamic shear and temperature conditions.

Methodology:

  • A pre-mixed PVC dry blend containing the heat stabilizer is fed into the temperature-controlled mixing chamber of a Brabender torque rheometer.

  • The material is subjected to shear by rotating blades at a constant speed.

  • The torque required to maintain the constant blade speed is measured over time.

  • Key parameters such as fusion time (time to reach a molten state), minimum torque, and rheological stability time are recorded. A longer stability time indicates better thermal stability.

Torque_Rheometry_Workflow A PVC Dry Blend Preparation B Brabender Torque Rheometer A->B C Constant Temperature & Shear B->C D Torque Measurement over Time C->D E Data Analysis (Fusion Time, Stability) D->E

Brabender Torque Rheometry Experimental Workflow.
Mechanical Testing (Notched Izod Impact Strength)

Objective: To determine the toughness and impact resistance of the stabilized PVC material.

Methodology:

  • Standardized test specimens are prepared from the PVC compound by injection molding or compression molding.

  • A V-shaped notch is machined into the specimen.

  • The specimen is clamped in the Izod impact tester.

  • A pendulum is released, striking the notched side of the specimen.

  • The energy absorbed by the specimen during fracture is measured and reported as impact strength in kJ/m².

Logical Relationship of Stabilizer Performance

The choice of a PVC heat stabilizer involves a trade-off between various performance characteristics, as well as considerations of cost and regulatory compliance. The following diagram illustrates the general performance relationships observed between the different stabilizer types.

Stabilizer_Performance_Relationship cluster_performance Performance Metrics cluster_stabilizers Stabilizer Types Thermal_Stability High Thermal Stability Color_Hold Good Initial Color Hold Mechanical_Performance Enhanced Mechanical Properties Transparency Transparency Organotin Organotin Organotin->Thermal_Stability Excellent Organotin->Color_Hold Excellent Organotin->Transparency Excellent OBS OBS OBS->Thermal_Stability Good OBS->Color_Hold Good OBS->Mechanical_Performance Good Impact CaZn Ca/Zn CaZn->Color_Hold Good CaZn->Mechanical_Performance High Stiffness Lead Lead-Based Lead->Thermal_Stability Good Long-Term

References

Navigating the Labyrinth of Methyltin Analysis: A Guide to Accuracy Assessment in the Absence of Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of methyltin analysis, ensuring the accuracy of analytical data is paramount. However, the landscape of certified reference materials (CRMs) for methyltin compounds presents a significant challenge: a notable absence of matrix CRMs with certified values for monomethyltin, dimethyltin, and trimethyltin. This guide provides a comprehensive comparison of existing alternatives and a robust framework for accuracy assessment, empowering researchers to validate their methods with confidence.

While the ideal scenario of validating analytical methods against a CRM with a certified methyltin concentration in a relevant matrix remains elusive, a combination of diligent method validation, the use of available organotin CRMs, and rigorous quality control practices can ensure the reliability of methyltin data. This guide will explore these strategies, offering detailed experimental protocols and comparative data to inform your analytical approach.

The Challenge: Where are the Methyltin CRMs?

Despite the environmental and toxicological significance of methyltin compounds, the availability of matrix-certified reference materials specifically for these analytes is extremely limited. Existing and well-characterized CRMs for organotin compounds, such as those from the National Metrology Institute of Japan (NMIJ) and the Bureau Communautaire de Référence (BCR), primarily feature certified values for butyltin and phenyltin species. This gap necessitates a resourceful and scientifically sound approach to accuracy assessment for methyltin analysis.

A Comparative Look at Analytical Performance

In the absence of direct CRM comparisons for methyltins, we can evaluate the performance of common analytical techniques based on published literature. Gas chromatography coupled with mass spectrometry (GC-MS), inductively coupled plasma mass spectrometry (ICP-MS), or a flame photometric detector (FPD) are the most prevalent methods for methyltin speciation. The following table summarizes typical performance data for these techniques, often validated using butyltin CRMs or through spiking experiments.

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-ICP-MS MethyltinsSediment0.1 - 1 ng/g85 - 1105 - 15
GC-MS MethyltinsWater0.05 - 0.5 ng/L90 - 10510 - 20
GC-FPD MethyltinsAir0.1 - 2 µg/m³80 - 11510 - 25
HPLC-ICP-MS MethyltinsBiota0.2 - 2 ng/g80 - 1105 - 15

Note: This data is illustrative and compiled from various sources. Actual performance will depend on the specific instrumentation, method parameters, and matrix complexity.

Experimental Protocol: A Robust Framework for Accuracy Assessment

Given the absence of a dedicated methyltin CRM, a multi-faceted approach to accuracy assessment is essential. The following protocol outlines a comprehensive strategy combining the use of available organotin CRMs for procedural validation and matrix spiking for determining methyltin-specific recovery.

1. Instrumentation and Calibration:

  • Utilize a gas chromatograph (GC) equipped with a suitable detector (e.g., ICP-MS, MS, or FPD).

  • Prepare calibration standards for monomethyltin, dimethyltin, and trimethyltin from certified neat materials or standard solutions. A typical calibration range is 1-100 µg/L.

  • Employ an appropriate internal standard, such as tripropyltin or a stable isotope-labeled methyltin analogue, to correct for variations in sample preparation and instrument response.

2. Sample Preparation and Extraction:

  • Accurately weigh a homogenized sample (e.g., 1-5 g of sediment or tissue).

  • Add the internal standard.

  • For recovery experiments, spike a separate set of samples with known amounts of methyltin standards at low, medium, and high concentration levels.

  • Perform an extraction using an appropriate solvent, often with the aid of sonication or microwave assistance. A common extraction solvent is a mixture of a nonpolar solvent (e.g., hexane or toluene) and an acidic solution (e.g., acetic acid or hydrochloric acid).

  • The addition of a chelating agent like tropolone can improve extraction efficiency.

3. Derivatization:

  • Convert the polar methyltin chlorides to more volatile and thermally stable derivatives suitable for GC analysis.

  • Common derivatization reagents include sodium tetraethylborate (NaBEt₄) or Grignard reagents (e.g., pentylmagnesium bromide).

  • The reaction is typically performed in a buffered aqueous solution, followed by extraction of the derivatized analytes into an organic solvent.

4. Instrumental Analysis:

  • Inject the derivatized extract into the GC system.

  • Optimize the GC temperature program to achieve good separation of the methyltin species.

  • Quantify the analytes using the calibration curve and the internal standard.

5. Accuracy Assessment using Butyltin CRMs:

  • Analyze a certified reference material for butyltins (e.g., NMIJ CRM 7306-a or BCR-646) alongside the methyltin samples using the same analytical method.

  • Compare the measured concentrations of the certified butyltin compounds to the certified values. Agreement within the specified uncertainty provides confidence in the overall analytical procedure (extraction, derivatization, and analysis) for organotin compounds.

6. Accuracy Assessment via Matrix Spiking:

  • Calculate the recovery of the spiked methyltin standards in the sample matrix. Recovery should ideally be within a range of 80-120%.

  • Assess the precision of the method by calculating the relative standard deviation (RSD) of replicate spiked samples. An RSD of less than 20% is generally considered acceptable.

Workflow for Accuracy Assessment

The following diagram illustrates the logical flow of the accuracy assessment process for methyltin analysis.

Accuracy_Assessment_Workflow start Start: Methyltin Analysis Requirement no_crm Challenge: No Certified Methyltin CRM Available start->no_crm strategy Develop Two-Pronged Strategy no_crm->strategy proc_qc Procedural Quality Control strategy->proc_qc analyte_rec Analyte-Specific Recovery strategy->analyte_rec use_butyltin_crm Analyze Butyltin CRM (e.g., NMIJ CRM 7306-a) proc_qc->use_butyltin_crm matrix_spike Perform Matrix Spiking with Methyltin Standards analyte_rec->matrix_spike compare_butyltin Compare Measured vs. Certified Butyltin Values use_butyltin_crm->compare_butyltin calc_recovery Calculate Methyltin Recovery and Precision matrix_spike->calc_recovery acceptable_butyltin Acceptable Agreement? compare_butyltin->acceptable_butyltin acceptable_recovery Acceptable Recovery/Precision? calc_recovery->acceptable_recovery method_valid Method Deemed Valid for Methyltin Analysis acceptable_butyltin->method_valid Yes troubleshoot Troubleshoot & Optimize Method acceptable_butyltin->troubleshoot No acceptable_recovery->method_valid Yes acceptable_recovery->troubleshoot No end End: Report Results with Documented Accuracy Assessment method_valid->end troubleshoot->strategy

Caption: Workflow for assessing the accuracy of methyltin analysis.

Signaling Pathway of Analytical Challenges and Solutions

The analysis of methyltins involves a series of steps, each with potential challenges. The following diagram illustrates these challenges and the corresponding solutions to ensure accurate results.

Analytical_Pathway cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_quantification Quantification extraction Challenge: Incomplete Extraction derivatization Challenge: - Incomplete reaction - Analyte degradation extraction_sol Solution: - Use of appropriate solvents - Sonication/Microwave assistance - Addition of chelating agents analysis Challenge: - Co-elution of peaks - Matrix interferences derivatization_sol Solution: - Optimization of pH, temperature,  and reaction time - Use of fresh reagents quantification Challenge: Inaccurate Quantification analysis_sol Solution: - Optimization of GC temperature program - Use of high-resolution capillary columns - Selective detectors (MS, ICP-MS) quantification_sol Solution: - Use of internal standards - Matrix-matched calibration  (if possible)

Caption: Challenges and solutions in the methyltin analytical pathway.

By implementing these rigorous accuracy assessment protocols, researchers can generate high-quality, defensible data for methyltin analysis, even in the absence of ideal certified reference materials. This commitment to quality assurance is fundamental to advancing our understanding of the environmental fate and toxicological effects of these important compounds.

Comparative Toxicogenomics of Organotin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the toxicogenomic effects of three major organotin compounds: Tributyltin (TBT), Triphenyltin (TPT), and Dibutyltin (DBT). Organotins are a class of organometallic chemicals used widely as biocides, pesticides, and plastic stabilizers.[1][2] Their persistence in the environment and potential for bioaccumulation raise significant concerns for human health and ecosystems.[3] This document outlines their differential impacts on gene expression and cellular signaling pathways, supported by experimental data and detailed methodologies for researchers in toxicology and drug development.

Overview of Selected Organotin Compounds

The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom.[2][4] Tri-substituted forms, such as Tributyltin (TBT) and Triphenyltin (TPT), are generally considered the most toxic.[1] This guide focuses on:

  • Tributyltin (TBT): An alkyltin extensively used in antifouling paints for ship hulls. It is a potent endocrine disruptor and immunotoxin.[5][6]

  • Triphenyltin (TPT): An aryltin used primarily as a fungicide and pesticide. Like TBT, it is recognized as an endocrine disruptor with significant reproductive toxicity.[7][8]

  • Dibutyltin (DBT): A dialkyltin used as a stabilizer in PVC plastics. It is a known immunotoxicant and shares some toxic mechanisms with TBT, though it is often less potent.[9]

Comparative Mechanisms of Toxicity and Genomic Responses

Organotins exert their toxic effects through multiple mechanisms, including disruption of mitochondrial function, induction of oxidative stress, and interference with nuclear receptor signaling.[10][11] Their ability to act as endocrine-disrupting chemicals (EDCs) is a primary concern, largely mediated by their interaction with nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[1][11]

Tributyltin (TBT)

TBT is a well-documented hepatotoxic and immunotoxic agent that potently activates apoptotic pathways.[12][13] Toxicogenomic analyses reveal that TBT exposure upregulates genes involved in apoptosis, particularly through the tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), and p53 signaling pathways.[12] In hepatocytes, TBT induces apoptosis by activating pathways related to both the endoplasmic reticulum and mitochondria.[14]

As a potent "obesogen," TBT promotes adipogenesis (fat cell differentiation) by activating the PPARγ/RXR nuclear receptors.[11][15] This activation leads to the upregulation of adipogenesis-related genes such as Fabp4 (Fatty acid binding protein 4) and Adipoq (Adiponectin).[16]

Triphenyltin (TPT)

TPT also functions as a major endocrine disruptor, impacting reproductive health in various species.[8] Its mechanisms include the direct activation of the androgen receptor and inhibition of enzymes involved in steroid hormone metabolism.[7] Similar to TBT, TPT is an agonist for PPARγ and RXR, leading to disruptions in lipid metabolism.[8][11][17] Recent proteomic studies in rats confirmed that TPT exposure alters proteins associated with fatty acid oxidation and synthesis, consistent with PPAR pathway activation.[17] In zebrafish embryos, TPT exposure led to increased lipid accumulation and enriched differentially expressed genes in the PPAR signaling pathway.[18]

Dibutyltin (DBT)

DBT is a potent immunotoxicant known to cause thymus atrophy.[9] While also capable of inducing adipogenesis through PPARγ activation, its effect is generally moderate compared to the high potency of TBT.[15][16] Comparative studies have shown that TBT is a much stronger inducer of adipogenesis-related genes like Fabp4 and Adipoq than various DBT compounds.[16] In developmental toxicity studies, DBT was found to be a potent teratogen, causing malformations like exencephaly and cleft jaw in rats, an effect not observed with TBT at the tested doses.[19]

Data Presentation: Comparative Toxicogenomic Effects

The following tables summarize key quantitative and qualitative data on the comparative toxicity of TBT, TPT, and DBT.

Table 1: Comparison of Cellular and Toxicological Endpoints

FeatureTributyltin (TBT)Triphenyltin (TPT)Dibutyltin (DBT)
Primary Toxicity Endocrine disruption, Immunotoxicity, Hepatotoxicity, Obesogen[5][12][20]Endocrine disruption, Reproductive toxicity[7][8]Immunotoxicity, Developmental toxicity[9][19]
Cell Proliferation More effective inhibitor of MCF-7 breast cancer cell proliferation than TPT-Cl.[21]Inhibits MCF-7 cell proliferation, but less effectively than TBT-Cl.[21]Data on direct comparison is limited, but known to have cytotoxic effects.
Apoptosis Induction Potent inducer via ER and mitochondrial stress; stimulates p53 protein expression.[14][21]Mildly enhances Bax protein expression; substantially diminishes anti-apoptotic Bcl-2.[21]Known to induce apoptosis in immune cells.[3]
Adipogenesis Strong inducer of adipogenesis in 3T3-L1 cells.[15][16]Promotes adipogenesis.[8][15]Moderate inducer of adipogenesis, less potent than TBT.[16]
Developmental Toxicity Embryotoxic, but not significantly teratogenic in rats at tested doses.[19]Data limited in direct comparison.Potent teratogen in rats, causing severe malformations.[19]

Table 2: Key Signaling Pathways and Differentially Expressed Genes

Pathway/GeneTributyltin (TBT)Triphenyltin (TPT)Dibutyltin (DBT)
Primary Receptor PPARγ / RXR Agonist[11]PPARγ / RXR Agonist, Androgen Receptor Agonist[7][11]PPARγ Agonist[16]
Apoptosis Pathway Upregulation of p53, Bax; Activation of Caspase-12.[14][21]Upregulation of Bax; Downregulation of Bcl-2.[21]Implicated in apoptosis of immune cells.[3]
MAPK Pathway Activated as part of the apoptotic signaling cascade.[5][12]Implicated in cellular stress response.Less characterized in comparison.
Fabp4 (Adipogenesis) Strong induction.[16]Induction reported.Moderate induction.[16]
Adipoq (Adipogenesis) Strong induction.[16]Induction reported.Moderate induction.[16]
TNFα (Inflammation) Suppresses expression in stimulated macrophages.[16]Less pronounced effect compared to TBT.Suppresses expression (DBT dilaurate).[16]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the toxicogenomic study of organotins.

G cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organotins Organotins (TBT, TPT, DBT) PPARg PPARγ Organotins->PPARg binds & activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) Complex->PPRE binds to DNA Target_Genes Target Gene Transcription (e.g., Fabp4, Adipoq) PPRE->Target_Genes initiates Adipogenesis Adipogenesis & Lipid Metabolism Target_Genes->Adipogenesis leads to

Caption: Organotin-induced activation of the PPARγ/RXR signaling pathway.

G A 1. Exposure In Vitro (Cell Lines) or In Vivo (Animal Models) B 2. Sample Collection (Cells, Tissues, Organs) A->B C 3. Molecular Extraction (RNA, Protein, Metabolites) B->C D 4. High-Throughput Analysis - Transcriptomics (RNA-Seq) - Proteomics (Mass Spec) - Metabolomics C->D E 5. Data Processing & QC (Read Alignment, Normalization) D->E F 6. Differential Analysis (Identify changed genes/proteins) E->F G 7. Pathway & Network Analysis (KEGG, GO Enrichment) F->G H 8. Validation (qPCR, Western Blot) F->H I 9. Toxicological Interpretation (Mechanism of Action) G->I H->I

Caption: A typical experimental workflow for an organotin toxicogenomics study.

G cluster_compounds Test Compounds cluster_analysis Toxicogenomic Analysis cluster_comparison Comparative Analysis TBT Tributyltin (TBT) GenomicResponse Measure Genomic Response (e.g., Gene Expression Profiles) TBT->GenomicResponse TPT Triphenyltin (TPT) TPT->GenomicResponse DBT Dibutyltin (DBT) DBT->GenomicResponse Common Common Mechanisms (e.g., PPARγ Activation) GenomicResponse->Common Unique Unique Mechanisms (e.g., Teratogenicity of DBT) GenomicResponse->Unique

Caption: Logical framework for a comparative toxicogenomics approach.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon toxicogenomic research. Below are protocols for key experiments cited in the analysis of organotins.

Cell Culture and Adipocyte Differentiation

This protocol is adapted for 3T3-L1 preadipocytes to assess the obesogenic potential of organotins.[15]

  • Cell Culture: Culture 3T3-L1 preadipocytes in Growth Medium (GM): high-glucose Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% bovine calf serum and 1% penicillin-streptomycin.

  • Initiation of Differentiation: Two days post-confluence, replace GM with Differentiation Medium (DM) containing DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin, and the test organotin compound (e.g., 0.1 µM TBT or DBT) or vehicle control (DMSO).[16]

  • Maturation: After 48 hours, replace DM with Maintenance Medium (MM) containing DMEM, 10% FBS, 1 µg/mL insulin, and the organotin/vehicle.

  • Harvesting: Maintain cells in MM for 8 days, replacing the medium every 48 hours. Cells can then be harvested for lipid staining or gene expression analysis.[15]

Gene Expression Analysis by Real-Time qPCR

This method is used to validate changes in the expression of specific target genes identified through broader screening methods.[16]

  • RNA Extraction: Following exposure, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA and assess its purity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Fabp4, Adipoq, Pparγ) and a reference gene (e.g., Gapdh), and a SYBR Green master mix.

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Lipid Accumulation Assessment (Oil Red O Staining)

This staining method visualizes the accumulation of neutral lipids in differentiated adipocytes.[18]

  • Fixation: After the differentiation protocol, wash cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and 60% isopropanol. Allow cells to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 10 minutes.

  • Washing and Visualization: Wash the cells with water until the excess stain is removed. Visualize the stained lipid droplets using light microscopy.

  • Quantification (Optional): To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm.

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[13][22]

  • Cell Preparation: Culture cells (e.g., HL7702 human liver cells) and treat with various concentrations of an organotin compound for a specified time.[13]

  • Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

References

Unraveling the Environmental Profile of Organotins: A Comparative Analysis of Methyltin and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental impact of methyltin compounds versus other organotin derivatives. This report synthesizes key data on toxicity, environmental persistence, and bioaccumulation, providing detailed experimental context and visualizing complex biological interactions.

The broad industrial application of organotin compounds, ranging from PVC stabilizers to antifouling agents, has led to their ubiquitous presence in the environment. However, concerns over their potential ecological and health impacts have necessitated a closer examination of their environmental profiles. This guide offers a comparative evaluation of the environmental impact of methyltin compounds against other significant organotins, such as butyltins and phenyltins, supported by experimental data and detailed methodologies.

Comparative Environmental Impact Assessment

The environmental footprint of an organotin compound is largely determined by the number and nature of the organic groups attached to the tin atom. Generally, the toxicity of organotin compounds follows the order: tri-substituted > di-substituted > mono-substituted.[1][2]

Methyltin compounds , primarily used as heat stabilizers in PVC, are of particular interest. While they can be formed naturally in the environment through the biomethylation of inorganic tin, their industrial use contributes to their environmental load.[3][4] In comparison, tributyltin (TBT) , historically a key ingredient in antifouling paints, is notorious for its high toxicity to aquatic life, even at very low concentrations.[1][5][6] Phenyltin compounds also exhibit significant biocidal properties.[1] The degradation of these compounds in the environment often proceeds through the sequential loss of organic groups, leading to less toxic di- and mono-substituted forms.[7]

Quantitative Analysis of Environmental Parameters

To facilitate a direct comparison, the following tables summarize key quantitative data on the toxicity, persistence, and bioaccumulation of various organotin compounds.

Table 1: Acute Aquatic Toxicity (LC50) of Selected Organotin Compounds
CompoundSpeciesExposure Time (hours)LC50 (µg/L)Reference
Methyltins
MonomethyltinDaphnia magna (Water Flea)48460 (as Sn)[8]
DimethyltinDaphnia magna (Water Flea)4830 (as Sn)[8]
TrimethyltinNot specified-Not specified-
Butyltins
MonobutyltinDaphnia magna (Water Flea)48>10,000[9]
DibutyltinDaphnia magna (Water Flea)481,300[9]
Tributyltin (TBT)Daphnia magna (Water Flea)484[9]
Phenyltins
Triphenyltin (TPT)Daphnia magna (Water Flea)247.5[9]
Octyltins
DioctyltinDaphnia magna (Water Flea)24>500[9]

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.

Table 2: Environmental Persistence (Half-life) of Organotin Compounds
CompoundEnvironmental CompartmentHalf-lifeReference
Methyltins
DimethyltinForest Soil6 months - 15 years[8]
Butyltins
DibutyltinSoil (lab)120 - 150 days[8]
Tributyltin (TBT)Water/SedimentSeveral years (sediment)[3]
Tributyltin (TBT)Organic-rich sediment28 days[10]
Tributyltin (TBT)Sandy, organic-poor sediment78 days[10]

Half-life is the time required for a quantity to reduce to half of its initial value.

Table 3: Bioaccumulation Potential (BCF) of Organotin Compounds
CompoundSpeciesBioconcentration Factor (BCF)Reference
Butyltins
Dibutyltin dichlorideCarassius carassius grandoculis (Carp) - Muscle12[8]
Dibutyltin dichlorideCarassius carassius grandoculis (Carp) - Liver135[8]
Tributyltin (TBT)Various aquatic organisms≥ 5000[7]
Phenyltins
Triphenyltin (TPT)Various aquatic organisms≥ 5000[7]

BCF (Bioconcentration Factor) is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Aquatic Toxicity Testing (e.g., OECD 202)

This test determines the concentration of a substance that is lethal to 50% of a test population of aquatic invertebrates, typically Daphnia magna, over a 48-hour period.

  • Test Organisms: Young, healthy daphnids (<24 hours old) are used.

  • Test Solutions: A series of test concentrations and a control are prepared by dissolving the organotin compound in a suitable medium.

  • Exposure: Daphnids are introduced into the test vessels containing the different concentrations and the control.

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim after gentle agitation.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

General Protocol for Bioaccumulation Testing in Fish (e.g., OECD 305)

This guideline outlines procedures for assessing the bioconcentration of a chemical in fish.

  • Test Species: A suitable fish species is selected, and healthy individuals are acclimated to laboratory conditions.

  • Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (uptake phase).

  • Depuration Phase: After the exposure phase, the fish are transferred to a clean environment (without the test substance) for a depuration phase.

  • Sampling: Fish and water samples are taken at regular intervals during both phases.

  • Analysis: The concentration of the organotin compound in the fish tissue and water is determined.

  • BCF Calculation: The Bioconcentration Factor is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.

Visualization of Molecular Mechanisms

The toxicity of organotin compounds is rooted in their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action for different organotins.

neurotoxicity_pathway cluster_tmt Trimethyltin (TMT) Neurotoxicity TMT Trimethyltin (TMT) Glutamate_Release Glutamate Release TMT->Glutamate_Release induces Microglia_Activation Microglial Activation TMT->Microglia_Activation triggers Neuronal_Death Neuronal Cell Death Glutamate_Release->Neuronal_Death contributes to (Excitotoxicity) NADPH_Oxidase NADPH Oxidase Microglia_Activation->NADPH_Oxidase activates ROS ROS Production NADPH_Oxidase->ROS leads to MAPK MAPK Pathway (p38, JNK) ROS->MAPK activates NFkB NF-κB Activation MAPK->NFkB activates Proinflammatory_Mediators Pro-inflammatory Mediators NFkB->Proinflammatory_Mediators upregulates Proinflammatory_Mediators->Neuronal_Death contributes to

Caption: Trimethyltin (TMT) induced neurotoxicity pathway.

immunotoxicity_endocrine_disruption_pathway cluster_tbt Tributyltin (TBT) - Immunotoxicity & Endocrine Disruption cluster_immuno Immunotoxicity cluster_endocrine Endocrine Disruption TBT Tributyltin (TBT) Oxidative_Stress Oxidative Stress TBT->Oxidative_Stress induces Cytokine_Modulation Cytokine Modulation TBT->Cytokine_Modulation causes RXR Retinoid X Receptor (RXR) TBT->RXR binds to PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TBT->PPARg binds to Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation leads to Apoptosis Apoptosis of Immune Cells Caspase_Activation->Apoptosis Cytokine_Modulation->Apoptosis Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer Gene_Expression Altered Gene Expression Heterodimer->Gene_Expression regulates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis promotes

Caption: Tributyltin (TBT) immunotoxicity and endocrine disruption pathways.

experimental_workflow cluster_workflow General Experimental Workflow for Environmental Impact Assessment start Select Organotin Compound toxicity Aquatic Toxicity Testing (e.g., LC50) start->toxicity persistence Persistence Study (Half-life) start->persistence bioaccumulation Bioaccumulation Testing (BCF) start->bioaccumulation data_analysis Data Analysis and Comparison toxicity->data_analysis persistence->data_analysis bioaccumulation->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: General workflow for assessing the environmental impact of organotins.

References

Performance comparison of different chromatographic columns for organotin separation.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Chromatographic Columns for Organotin Speciation

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds (OTCs), the selection of an appropriate chromatographic column is a critical decision that directly impacts analytical performance. Organotins, used in a variety of industrial applications, are of significant environmental and toxicological concern, necessitating sensitive and selective methods for their speciation.[1][2] This guide provides a comparative overview of commonly used Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) columns, supported by performance data from recent studies.

General Analytical Workflow

The analysis of organotins, regardless of the specific chromatographic method, follows a structured workflow. This process begins with sample collection and preparation, which is often the most complex stage, followed by instrumental analysis and data interpretation. For GC analysis, a derivatization step is mandatory to increase the volatility of the target compounds.

Organotin Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Sample Collection (Water, Sediment, Tissue) Extraction Solvent or Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt₄) Extraction->Derivatization Required for GC Cleanup Clean-up & Concentration Extraction->Cleanup HPLC Pathway Derivatization->Cleanup GC Gas Chromatography (GC) Cleanup->GC HPLC Liquid Chromatography (HPLC) Cleanup->HPLC Detector Detection System (MS, ICP-MS, FPD) GC->Detector HPLC->Detector Data Peak Identification, Quantification & Speciation Detector->Data

Figure 1. General experimental workflow for organotin speciation analysis.

Gas Chromatography (GC) Column Performance

GC offers high resolution and is often coupled with mass spectrometry (GC-MS) for sensitive and specific detection of OTCs.[1] A key consideration for GC is the necessity of a derivatization step to make the polar organotin compounds sufficiently volatile for analysis.

Table 1: Performance Comparison of Selected GC Columns for Organotin Analysis

Chromatographic ColumnOrganotin Compound(s)Retention Time (min)ResolutionPeak Symmetry (Asymmetry Factor)Limit of Detection (LOD)
Agilent VF-XMS (60 m x 0.25 mm, 0.25 µm)MBT, DBT, TBT, TPT, TeBTTotal analysis time: 38-43 minGood resolution and clean injection reportedNot Specified< 0.1 ng/g (for TBTCl in sediment)
Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm)Mono-, di-, tri-, tetrabutyltin & triphenyltinNot SpecifiedAll peaks easily detected and confirmed[3]Not SpecifiedCapable of reaching 0.05 ng/L in water[3]
HP5-MS (30 m x 0.32 mm, 0.25 µm)DBT, TBT, DPhT, TPhTNot SpecifiedBaseline separation achievedNot Specified0.70 ng/L (for TBT in standards)[1]
Non-polar capillary column (Varian)TBT, DBT, MBTNot SpecifiedBaseline separation reportedNot Specified0.1 - 0.7 ng/g (wet wt in sediment)[2]

Note: The performance data presented are compiled from different studies using varied experimental conditions, matrices, and derivatization agents. Direct comparison requires careful consideration of these factors.

High-Performance Liquid Chromatography (HPLC) Column Performance

HPLC provides a powerful alternative to GC, with the significant advantage of analyzing organotin compounds without prior derivatization.[4] This is particularly useful for thermally unstable or less volatile species. Reversed-phase C18 columns are the most prevalently used stationary phases for this application.

Table 2: Performance Comparison of Selected HPLC Columns for Organotin Analysis

Chromatographic ColumnOrganotin Compound(s)Retention Time (min)ResolutionPeak Symmetry (Asymmetry Factor)Limit of Detection (LOD)
Generic C18 Column 11 different OTCs< 22 minutes for all compounds[5]Optimal separation achieved with a ternary gradient[5]Not Specified0.14 - 0.57 µg Sn/L[5]
Ace C-18 DBT, TPhTNot SpecifiedAchieved baseline resolution where other C18 columns failed[6]Significant improvement noted[6]Not Specified
Agilent TC-C18 DBT, TBT, DPhT, TPhTNot SpecifiedEffective separation reported[7]Not SpecifiedNot Specified
Phenomenex Gemini C18 Aromatic Hydrocarbons*Varies with mobile phase[8]High efficiencyGood symmetryNot Applicable

*Performance data for organotins on this specific column was not available in the search results, but it is included as a representative modern C18 phase known for good performance across a range of analytes.

Detailed Experimental Protocols

The following sections provide generalized protocols based on methodologies reported in the literature. These should serve as a starting point for method development.

Protocol 1: GC-MS Analysis of Organotins

This protocol is a composite of common practices for the determination of OTCs in water and sediment samples.

  • Sample Preparation & Derivatization:

    • Water Samples: Acidify 400 mL of water to pH ~5 with an acetate buffer.[3] Add a 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) for ethylation of the organotin compounds.[3] Perform liquid-liquid extraction with an organic solvent such as pentane or hexane.[3]

    • Sediment Samples: Extract the sample using a solvent mixture, such as methanol and trimethylsilyl derivatives of methanol (MeOTMS), which can allow for the analysis of underivatized chlorinated organotins.

    • Concentrate the final organic extract to a small volume (e.g., 400 µL) before injection.[3]

  • Instrumentation (GC-MS/MS):

    • Column: Use a 5% phenyl-methylpolysiloxane column, such as a Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm).[3]

    • Injector: Operate in splitless or PTV mode. For PTV, an example program is 40°C (1 min), ramp at 600°C/min to 300°C (1.9 min).[1]

    • Carrier Gas: Use Helium at a constant flow of 1.0 - 1.5 mL/min.

    • Oven Program: An initial temperature of 50-70°C, hold for 1-4 minutes, then ramp at 10-30°C/min to a final temperature of 290-300°C and hold.[2][9]

    • Detector (MS): Use a triple quadrupole mass spectrometer in electron ionization (EI) mode. For high sensitivity, acquire data using timed Selected Reaction Monitoring (t-SRM).[3] Set transfer line and ion source temperatures to approximately 300-310°C.

Protocol 2: HPLC-ICP-MS Analysis of Organotins

This protocol describes a general method for the direct analysis of OTCs without derivatization.

  • Sample Preparation:

    • Extract organotins from the sample matrix using a solvent compatible with the mobile phase (e.g., methanol/acetic acid mixtures).

    • The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interferences.

    • Evaporate the cleaned extract and reconstitute in the initial mobile phase.

  • Instrumentation (HPLC-ICP-MS):

    • Column: Employ a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution.

      • Eluent A: Water with 0.17% α-tropolone and a small percentage of an organic acid like acetic acid.[5] Acetic acid helps to reduce peak tailing of di-substituted organotins.[4]

      • Eluent B: Methanol or Acetonitrile.

      • Gradient: Start with a high percentage of Eluent A, and program a gradient to increase the percentage of Eluent B over the run to elute the more retained compounds. A complete separation of six common organotins can be achieved in under 7 minutes with an optimized gradient.[4]

    • Flow Rate: Set between 0.4 - 1.0 mL/min.[7]

    • Detector (ICP-MS): Introduce the column eluent directly into the ICP-MS system. Monitor tin isotopes (e.g., m/z 118, 120) for quantification. The addition of oxygen to the argon carrier gas can help to oxidize residual organic matter and prevent carbon deposition on the instrument cones.[5]

References

Comparative Analysis of Methyltin Levels in Environmental Compartments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of methyltin levels in various environmental compartments, offering researchers, scientists, and drug development professionals a comprehensive overview of current data and analytical methodologies. The information is presented to facilitate an objective comparison of methyltin distribution and to provide supporting experimental data for environmental monitoring and risk assessment.

Quantitative Data Summary

The following tables summarize the concentrations of monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT) reported in different environmental matrices. These values are compiled from various studies and are presented to highlight the range of methyltin contamination observed in the environment.

Table 1: Methyltin Concentrations in Water

Location/StudyMonomethyltin (MMT) (ng/L)Dimethyltin (DMT) (ng/L)Trimethyltin (TMT) (ng/L)Reference
Canadian Drinking Water<0.5 - 290.6<0.5 - 49.1Not Reported[1]
Kingston Harbour, Canada1220320Not Reported
Vancouver Harbour, CanadaNot ReportedNot Reported248

Table 2: Methyltin Concentrations in Sediment

Location/StudyMonomethyltin (MMT) (µg/kg dry weight)Dimethyltin (DMT) (µg/kg dry weight)Trimethyltin (TMT) (µg/kg dry weight)Reference
Various German Soils<0.01 - 7.6<0.01 - 7.6<0.001 - 0.63[2]

Note: Data for sediments are limited in the reviewed literature. The provided data is from a study on various German soils, which can serve as a proxy for terrestrial sediment environments.

Table 3: Methyltin Concentrations in Soil

Location/StudyMonomethyltin (MMT) (µg/kg dry weight)Dimethyltin (DMT) (µg/kg dry weight)Trimethyltin (TMT) (µg/kg dry weight)Reference
Agricultural and Garden Soils, GermanyUp to 56 (as monomethylated As/Sb)<0.01 - 7.6<0.001 - 0.63[2]
Abandoned Industrial Sites, GermanyLower concentrations than agricultural soilsLower concentrations than agricultural soilsLower concentrations than agricultural soils[2]

Note: The study on German soils provides ranges for various organometal(loid)s. The value for monomethylated species was reported for Antimony (Sb) and Arsenic (As) and is included to provide a potential upper range, while more specific data for MMT was also provided.

Table 4: Methyltin Concentrations in Biota

Organism/LocationMonomethyltin (MMT) (µg/kg wet weight)Dimethyltin (DMT) (µg/kg wet weight)Trimethyltin (TMT) (µg/kg wet weight)Reference
Fish (Lake Ontario Harbours, Canada)250 - 990Not ReportedNot Reported

Experimental Protocols

Accurate quantification of methyltin species in environmental samples requires robust analytical methodologies. The most common techniques involve chromatographic separation coupled with sensitive detection. Below are detailed protocols for the analysis of methyltins in water and sediment/soil samples.

Protocol 1: Analysis of Methyltin Compounds in Water Samples by GC-MS

This protocol is based on the derivatization of methyltins to their more volatile ethyl derivatives, followed by extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Derivatization:

  • Take 400 mL of the water sample.
  • Adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.
  • Add a 2% w/v sodium tetraethyl borate solution in 0.1 M NaOH for ethylation of the methyltin compounds.

2. Extraction:

  • Add pentane to the sample and shake for a minimum of ten minutes to extract the ethylated methyltins.
  • Carefully transfer the organic phase to a clean vial.

3. Concentration and Analysis:

  • Slowly evaporate the organic extract to a final volume of 400 µL.
  • Inject a 3 µL aliquot into the GC-MS system for analysis.

Protocol 2: Analysis of Methyltin Compounds in Sediment and Soil Samples by GC-MS

This protocol describes the extraction and derivatization of methyltins from solid matrices prior to GC-MS analysis.

1. Extraction:

  • Weigh an appropriate amount of the homogenized sediment or soil sample.
  • Extract the sample with a tropolone-spiked diethyl ether:hexane (80:20) solvent mixture. Tropolone acts as a chelating agent to improve the extraction efficiency of organotin compounds.

2. Derivatization (Ethylation):

  • Derivatize the extracted methyltins to their ethyl derivatives using sodium tetraethyl borate.

3. Clean-up:

  • Pass the derivatized extract through a silica gel column for clean-up to remove interfering matrix components.

4. Instrumental Analysis:

  • Analyze the cleaned extract by Gas Chromatography coupled with Mass Spectrometric detection (GC-MS, GC-MS/MS, GC-HRMS, or GC-ICPMS). Selected Ion Monitoring (SIM) may be necessary to achieve the required detection limits.[3]

Visualizations

To further elucidate the processes involved in the environmental distribution and analysis of methyltins, the following diagrams are provided.

Environmental_Fate_of_Methyltins Anthropogenic Anthropogenic Sources (e.g., PVC stabilizers) Water Water Anthropogenic->Water Runoff/Leaching Biomethylation Biomethylation of Inorganic Tin Biomethylation->Water Sediment Sediment Biomethylation->Sediment Water->Sediment Sorption/ Deposition Biota Biota Water->Biota Uptake Sediment->Water Resuspension/ Desorption Sediment->Biota Benthic Uptake Soil Soil Soil->Water Runoff Biota->Sediment Excretion/ Decomposition

Environmental fate and transport of methyltin compounds.

Methyltin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Start Sample Collection (Water, Sediment, Soil, Biota) Extraction Extraction Start->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Clean-up (e.g., Silica Gel) Derivatization->Cleanup GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Cleanup->GC_MS Data Data Acquisition and Processing GC_MS->Data Quantification Quantification of Methyltin Species Data->Quantification

Generalized workflow for methyltin analysis.

References

A Researcher's Guide to the Validation of Speciation Methods for Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of different organotin species is critical due to their varying toxicities. This guide provides an objective comparison of common analytical methods for organotin speciation, supported by experimental data, to aid in the selection and validation of appropriate techniques.

Comparison of Analytical Method Performance

The validation of an analytical method ensures its fitness for a specific purpose. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision (repeatability and reproducibility), and trueness (recovery). The following tables summarize these parameters for prevalent methods used in organotin speciation analysis.

MethodAnalyteMatrixLOD (ng Sn/g or µg Sn/L)LOQ (µg/kg)Linearity (R²)Precision (RSD%)Recovery (%)Citation
GC-ICP-MS Mono-, Di-, TributyltinSediment0.07 - 0.10 ng Sn/g---80 - 95[1]
HPLC-ICP-MS 11 Organotin CompoundsWorkplace Air0.14 - 0.57 µg Sn/L----[2]
LC-APCI-MS TriorganotinsAqueous Solution13 - 45 pg (absolute)--4.3 - 9.9-[3]
LC-ESI-MS Butyl- & PhenyltinsWater0.02 - 0.08 µg/L--2 - 11 (spiked samples)62 - 98 (spiked samples)[3]
GC-MS/MS MBT, DBT, TBT, TeBTSediment-----
QuEChERS LC-MS/MS MBT, DBT, TBT, TPhTSediment-->0.99<15 (except MBT)>85 (except MBT)[4]
ISO 23161 (GC-AED) MBT, DBT, TBT, TPhTSediment-->0.99<15 (except MBT at 27%)>80 (except MBT)[4]
GC-PFPD OrganotinsVarious-----[5]
GC-MSD (EN71-3) 11 Organotin CompoundsToy Material1 ppb (in sample)-ExcellentGoodGood[6]
GC-ICP-MS (no derivatization) TBTMarine Samples-1 µg/kg---[7]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "MBT" is Monobutyltin, "DBT" is Dibutyltin, "TBT" is Tributyltin, "TeBT" is Tetrabutyltin, and "TPhT" is Triphenyltin.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols.

ISO 23161:2018 - Determination of selected organotin compounds in soil by gas chromatography

This standard method is widely recognized for the analysis of organotins in solid matrices.[4][8]

  • Extraction: A lyophilized sediment sample (e.g., 3.2 g) is extracted via ultrasonication with a mixture of acetic acid, methanol, and water (1:1:1 v/v/v).[4]

  • Derivatization: The pH of the extract is adjusted to 4.5, and sodium tetraethylborate is added to ethylate the organotin compounds, making them more volatile for GC analysis.[4]

  • Liquid-Liquid Extraction: The derivatized compounds are then extracted into an organic solvent like hexane.[4]

  • Concentration: The organic phase is concentrated to a smaller volume (e.g., 1 mL) before analysis.[4]

  • Analysis: The concentrated extract is analyzed by Gas Chromatography coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Atomic Emission Detector (AED).[4]

QuEChERS LC-MS/MS Method for Sediments

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach has been adapted for organotin analysis, offering a simpler and faster alternative to traditional methods.[4]

  • Extraction: A small amount of sediment is extracted with an organic solvent.

  • Clean-up: The extract undergoes a dispersive solid-phase extraction (d-SPE) step to remove interfering matrix components.

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity without the need for derivatization.[4]

General Workflow for Organotin Speciation Analysis

Most analytical procedures for organotin speciation follow a general workflow, although specific steps may vary depending on the chosen technique and sample matrix.[1]

  • Extraction: Organotin compounds are first extracted from the sample matrix using organic solvents, ion-exchange resins, or adsorption onto a solid support.[1]

  • Derivatization (for GC-based methods): To increase volatility and thermal stability, organotin compounds are often derivatized.

  • Separation: The extracted and, if necessary, derivatized compounds are then separated using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Detection and Quantification: Separated compounds are detected and quantified using sensitive and selective detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Tandem Mass Spectrometry (MS/MS), or a Pulsed Flame Photometric Detector (PFPD).[5]

Visualizing the Validation Workflow

A clear understanding of the logical flow of a method validation process is essential. The following diagram illustrates a typical workflow for validating an organotin speciation method.

Organotin Speciation Method Validation Workflow cluster_Planning 1. Planning & Preparation cluster_Performance 2. Performance Characteristics Evaluation cluster_Analysis 3. Data Analysis & Reporting cluster_Implementation 4. Method Implementation Define_Scope Define Scope & Analytes Select_Method Select Analytical Method Define_Scope->Select_Method Prepare_Standards Prepare Standards & CRMs Select_Method->Prepare_Standards Linearity Linearity & Range Prepare_Standards->Linearity LOD_LOQ LOD & LOQ Prepare_Standards->LOD_LOQ Precision Precision (Repeatability & Reproducibility) Prepare_Standards->Precision Trueness Trueness (Recovery) Prepare_Standards->Trueness Selectivity Selectivity & Matrix Effects Prepare_Standards->Selectivity Data_Analysis Statistical Data Analysis Linearity->Data_Analysis LOD_LOQ->Data_Analysis Precision->Data_Analysis Trueness->Data_Analysis Robustness Robustness Selectivity->Robustness Selectivity->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report SOP_Development Develop SOP Validation_Report->SOP_Development Routine_Use Implement for Routine Use SOP_Development->Routine_Use

Caption: Workflow for organotin speciation method validation.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the sample matrix and the required sensitivity and selectivity. The following diagram illustrates the decision-making process and the relationships between different analytical steps.

Decision Pathway for Organotin Analysis Sample_Matrix Sample Matrix (Water, Sediment, Biota) Extraction Extraction Sample_Matrix->Extraction Derivatization_Check Derivatization Required? Extraction->Derivatization_Check Derivatization Derivatization (e.g., Ethylation) Derivatization_Check->Derivatization Yes Separation Chromatographic Separation Derivatization_Check->Separation No Derivatization->Separation GC Gas Chromatography (GC) Separation->GC LC Liquid Chromatography (LC) Separation->LC Detection Detection GC->Detection LC->Detection ICP_MS ICP-MS Detection->ICP_MS MS_MS MS/MS Detection->MS_MS Other_Detectors Other Detectors (PFPD, AED) Detection->Other_Detectors

References

A Comparative Analysis of Organotin Degradation Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the environmental fate of various organotin compounds, detailing their degradation mechanisms through biotic and abiotic pathways. This guide provides a comparative analysis of tributyltin (TBT), triphenyltin (TPT), and other organotins, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in research and development.

Organotin compounds, a class of organometallic chemicals, have seen widespread use in various industrial and agricultural applications, from anti-fouling agents in marine paints to stabilizers in PVC plastics. However, their persistence and toxicity in the environment have raised significant concerns. Understanding the degradation pathways of these compounds is crucial for assessing their environmental impact, developing remediation strategies, and informing the design of safer alternatives in fields such as drug development, where organometallic compounds are also explored. This guide offers a comparative study of the degradation of various organotins, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to support their work.

Comparative Degradation of Organotins

The environmental degradation of organotins primarily occurs through the sequential cleavage of tin-carbon bonds, leading to less toxic inorganic tin species.[1] This process can be mediated by biological organisms (biotic degradation) or driven by physical and chemical factors such as sunlight and hydrolysis (abiotic degradation). The rate and primary pathway of degradation are highly dependent on the specific organotin compound and the environmental conditions.

Biotic Degradation

Microorganisms, including bacteria, fungi, and microalgae, play a pivotal role in the breakdown of organotin compounds.[1] The primary mechanism of biotic degradation is sequential dealkylation or dearylation. For instance, the highly toxic tributyltin (TBT) is degraded to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin.[2] This stepwise degradation significantly reduces the toxicity of the compound. Similarly, triphenyltin (TPT) undergoes a stepwise dephenylation to diphenyltin (DPT), monophenyltin (MPT), and ultimately inorganic tin.

Abiotic Degradation

Abiotic degradation of organotins is primarily driven by photodegradation (cleavage by sunlight) and, to a lesser extent, hydrolysis.[1] Photodegradation is a significant pathway for organotins in surface waters and on soil surfaces. The energy from UV radiation can directly break the tin-carbon bonds. Chemical cleavage by strong acids or electrophilic agents can also contribute to degradation, though this is less common under typical environmental conditions. Thermal degradation is generally not a significant environmental pathway as organotins are stable at temperatures below 200°C.

Quantitative Comparison of Degradation Rates

The persistence of organotin compounds in the environment is often expressed in terms of their half-life (t½), which is the time required for the concentration of the compound to reduce by half. The following tables summarize the reported half-lives for various organotins under different conditions.

OrganotinMatrixConditionHalf-life (t½)Reference
Butyltins
Tributyltin (TBT)SeawaterBiotic/Abiotic1 day - few weeks[1]
Sediment (Aerobic)Biotic1 - 3 months[2]
Sediment (Anaerobic)BioticYears[2]
Dibutyltin (DBT)SoilBiotic~120 - 150 days[3]
Monobutyltin (MBT)SoilBiotic6 months - 15 years[3]
Phenyltins
Triphenyltin (TPT)SoilBiotic27 - 33 days[4]
Methyltins
Dimethyltin (DMTC)WaterAbiotic (Photolysis)8.9 days[3]
Monomethyltin (MMTC)WaterAbiotic (Photolysis)64 days[3]
Octyltins
Dioctyltin (DOTC)WaterAbiotic (Photolysis)0.4 days[3]
Monooctyltin (MOTC)WaterAbiotic (Photolysis)0.8 days[3]

Degradation Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary degradation pathways of major organotin compounds.

Butyltin_Degradation TBT Tributyltin (TBT) DBT Dibutyltin (DBT) TBT->DBT  -Butyl Biotic/Abiotic MBT Monobutyltin (MBT) DBT->MBT  -Butyl Biotic/Abiotic Inorganic_Sn Inorganic Tin (Sn) MBT->Inorganic_Sn  -Butyl Biotic/Abiotic

Caption: Sequential debutylation pathway of Tributyltin (TBT).

Phenyltin_Degradation TPT Triphenyltin (TPT) DPT Diphenyltin (DPT) TPT->DPT  -Phenyl Biotic/Abiotic MPT Monophenyltin (MPT) DPT->MPT  -Phenyl Biotic/Abiotic Inorganic_Sn Inorganic Tin (Sn) MPT->Inorganic_Sn  -Phenyl Biotic/Abiotic

Caption: Sequential dephenylation pathway of Triphenyltin (TPT).

Methyltin_Degradation TMT Trimethyltin (TMT) DMT Dimethyltin (DMT) TMT->DMT  -Methyl Biotic/Abiotic MMT Monomethyltin (MMT) DMT->MMT  -Methyl Biotic/Abiotic Inorganic_Sn Inorganic Tin (Sn) MMT->Inorganic_Sn  -Methyl Biotic/Abiotic

Caption: Sequential demethylation pathway of Trimethyltin (TMT).

Experimental Protocols

This section provides an overview of common experimental methodologies for studying organotin degradation and analysis.

Biodegradation Study in Sediment Microcosms

This protocol is adapted from studies investigating the microbial degradation of organotins in environmental samples.

1. Microcosm Setup:

  • Collect sediment from the study site and homogenize.

  • Spike a known amount of the organotin compound (dissolved in a suitable solvent) into the sediment and mix thoroughly.

  • Prepare microcosms in glass containers with a layer of the spiked sediment and an overlying water column.

  • Include control microcosms with sterilized sediment to assess abiotic degradation. Sterilization can be achieved by autoclaving.

  • Incubate the microcosms under controlled conditions (e.g., temperature, light/dark) for a defined period.

2. Sampling and Extraction:

  • At specified time intervals, collect sediment and water samples from the microcosms.

  • Extract organotin compounds from the sediment using an appropriate solvent mixture, often containing an acid and a complexing agent (e.g., methanol/HCl with tropolone).

  • For water samples, solid-phase extraction (SPE) can be used to concentrate the analytes.

3. Derivatization (for GC analysis):

  • The extracted organotins, which are polar and non-volatile, need to be derivatized to more volatile forms for gas chromatography (GC) analysis.

  • Common derivatization agents include sodium tetraethylborate (NaBEt4) for ethylation or Grignard reagents for alkylation.

4. Instrumental Analysis:

  • Analyze the derivatized extracts using Gas Chromatography coupled with a selective detector such as a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (GC-FPD).

  • Alternatively, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) can be used for the analysis of underivatized organotins.[5][6]

5. Data Analysis:

  • Quantify the concentrations of the parent organotin and its degradation products over time.

  • Calculate the degradation rate constant (k) and the half-life (t½) by fitting the concentration data to a kinetic model (e.g., first-order kinetics).

Photodegradation Study in Aqueous Solution

This protocol outlines a general procedure for investigating the photodegradation of organotins in water.

1. Sample Preparation:

  • Prepare aqueous solutions of the organotin compound of interest in purified water.

  • The concentration should be environmentally relevant and within the detection limits of the analytical method.

2. Irradiation:

  • Place the solutions in quartz tubes or other UV-transparent vessels.

  • Irradiate the samples using a light source that mimics sunlight (e.g., a xenon arc lamp) or a specific UV wavelength for mechanistic studies.

  • Include dark controls (wrapped in aluminum foil) to account for any degradation not induced by light.

  • Maintain a constant temperature during the experiment.

3. Sampling and Analysis:

  • At regular time intervals, withdraw aliquots of the solution.

  • Analyze the samples for the parent organotin and its degradation products using HPLC-ICP-MS or GC-MS after extraction and derivatization as described in the biodegradation protocol.

4. Quantum Yield Calculation (Optional):

  • To quantify the efficiency of the photodegradation process, the quantum yield can be determined. This requires measuring the incident light intensity using a chemical actinometer.

Conclusion

The degradation of organotin compounds is a complex process influenced by the chemical structure of the organotin and various environmental factors. Biotic degradation through sequential dealkylation/dearylation is a major pathway for the detoxification of these compounds in the environment. Abiotic processes, particularly photodegradation, also contribute significantly to their breakdown, especially in aquatic systems. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand the environmental fate of organotins and to develop safer chemical alternatives. The continued study of these degradation pathways is essential for mitigating the environmental risks associated with organotin compounds.

References

Evaluating the analytical performance of ICP-MS versus AAS for tin detection.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of trace metal analysis, the choice of analytical technique is paramount to achieving accurate and reliable results. For the detection of tin, two techniques stand out: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). This guide provides an in-depth comparison of their analytical performance, offering researchers, scientists, and drug development professionals the critical information needed to select the most appropriate method for their specific needs.

Executive Summary

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is renowned for its exceptional sensitivity and high-throughput capabilities, making it the preferred method for ultra-trace analysis and the simultaneous determination of multiple elements.[1][2] In contrast, Atomic Absorption Spectrometry (AAS) offers a cost-effective and robust solution for the analysis of a single element, with modern graphite furnace variants providing significant improvements in detection limits over traditional flame techniques.[2] The selection between these two powerful techniques ultimately hinges on the specific requirements of the analysis, including the desired detection limits, sample matrix, sample throughput, and budgetary considerations.

Quantitative Performance Comparison

The analytical performance of ICP-MS and AAS for tin detection is summarized in the table below. The data presented is a compilation from various studies and represents typical performance characteristics. It is important to note that actual detection and quantitation limits can vary depending on the specific instrument, matrix, and experimental conditions.

Performance MetricICP-MSAAS (Graphite Furnace - GFAAS)AAS (Flame - FAAS)
Detection Limit (LOD) 0.01 - 0.05 µg/L[3][4][5]2.0 µg/L[3]4 mg/kg (in food)[6][7]
Quantitation Limit (LOQ) ~0.03 - 0.8 mg/kg (in food)[8][9]11 µg/L (in juice)[10]-
Sensitivity Very High (ppt to low ppb)[1]High (ppb)Moderate (ppm)[1]
Throughput High (multi-element analysis)[1][2]Low (single-element analysis)[1]Low (single-element analysis)[1]
Precision (RSD) 1.6% - 4.9%[3]<5%5.6% (at ≥80 µg/g)
Recovery 91.3% - 110%[3][4][11]-100.0% - 112.8%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the determination of tin in a food matrix using both ICP-MS and AAS.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol

This protocol outlines a typical microwave digestion followed by ICP-MS analysis for the determination of tin in canned foods.

1. Sample Preparation (Microwave Digestion):

  • Weigh approximately 0.5 g of the homogenized food sample into a clean microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂) to the vessel.

  • Allow the sample to pre-digest for 20 minutes.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • After cooling, carefully open the vessels and dilute the digestate to a final volume of 50 mL with deionized water.

2. ICP-MS Analysis:

  • Instrument: Perkin-Elmer ELAN 9000 ICP-MS or equivalent.

  • RF Power: 1100 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 1.2 L/min

  • Nebulizer Gas Flow: 0.88 L/min

  • Monitored Tin Isotopes: ¹¹⁸Sn, ¹²⁰Sn

  • Internal Standard: Indium (In) or Bismuth (Bi)

  • Calibration: Prepare a series of external calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified tin stock solution in a matrix-matching diluent.

  • Data Acquisition: Aspirate the blank, standards, and samples into the ICP-MS. The intensity of the tin isotopes is measured and compared to the calibration curve to determine the concentration in the samples.

Atomic Absorption Spectrometry (AAS) Protocol

This protocol describes the determination of tin in canned fruit juice using Graphite Furnace AAS (GFAAS).

1. Sample Preparation (Acid Extraction):

  • Pipette 10 mL of the well-mixed fruit juice sample into a 50 mL volumetric flask.

  • Add 5 mL of concentrated hydrochloric acid (HCl).

  • Dilute to the mark with deionized water and mix thoroughly.

2. GFAAS Analysis:

  • Instrument: Perkin-Elmer AAnalyst 700 with a graphite furnace or equivalent.

  • Light Source: Tin Hollow Cathode Lamp

  • Wavelength: 286.3 nm

  • Slit Width: 0.7 nm

  • Matrix Modifier: Ammonium nitrate

  • Graphite Furnace Temperature Program:

    • Drying: 110°C (ramp 10s, hold 20s)

    • Ashing: 1000°C (ramp 15s, hold 10s)

    • Atomization: 2500°C (ramp 0s, hold 3s)

    • Cleanout: 2600°C (ramp 1s, hold 2s)

  • Calibration: Prepare a series of aqueous calibration standards (e.g., 0, 20, 40, 60, 80, 100 µg/L) from a certified tin stock solution.

  • Data Acquisition: Inject a known volume of the blank, standards, and samples into the graphite furnace. The absorbance of the tin atoms is measured, and the concentration is determined from the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and the key differences between the two techniques, the following diagrams are provided.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Homogenized Sample Digestion Microwave Digestion (HNO3, H2O2) Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Introduction Sample Introduction (Nebulizer) Dilution->Introduction Plasma Ionization in Argon Plasma Introduction->Plasma MassSpec Mass Spectrometry (Separation by m/z) Plasma->MassSpec Detector Detection and Quantification MassSpec->Detector

Caption: Experimental workflow for tin analysis using ICP-MS.

AAS_Workflow cluster_prep Sample Preparation cluster_analysis AAS Analysis Sample Liquid Sample (e.g., Juice) Extraction Acid Extraction (HCl) Sample->Extraction Atomization Atomization (Graphite Furnace) Extraction->Atomization Absorption Light Absorption by Tin Atoms Atomization->Absorption LightSource Light Source (Hollow Cathode Lamp) LightSource->Absorption Detector Detection and Quantification Absorption->Detector

Caption: Experimental workflow for tin analysis using AAS.

Comparison cluster_attributes ICPMS ICP-MS Sensitivity Sensitivity ICPMS->Sensitivity Very High (ppt) Throughput Throughput ICPMS->Throughput High (Multi-element) Cost Cost ICPMS->Cost High Interferences Interferences ICPMS->Interferences Polyatomic, Isobaric AAS AAS AAS->Sensitivity Moderate to High (ppm-ppb) AAS->Throughput Low (Single-element) AAS->Cost Low to Moderate AAS->Interferences Chemical, Spectral

Caption: Key feature comparison between ICP-MS and AAS for tin detection.

Conclusion

Both ICP-MS and AAS are powerful techniques for the determination of tin. ICP-MS offers unparalleled sensitivity and high throughput, making it the ideal choice for research and demanding applications where ultra-trace levels of multiple elements need to be determined.[1][2] On the other hand, AAS, particularly with a graphite furnace, provides a reliable and cost-effective solution for routine analysis of tin, especially when high sample throughput is not a primary concern.[2] The detailed comparison and experimental protocols provided in this guide will aid researchers and scientists in making an informed decision based on their analytical needs and available resources.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methyltin(3+)

Author: BenchChem Technical Support Team. Date: November 2025

Methyltin(3+), a highly toxic organotin compound, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe management and disposal of methyltin(3+) waste, aligning with best practices for laboratory safety and chemical handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals working with this hazardous material.

Hazard Profile and Safety Data

Methyltin(3+) and its common laboratory source, methyltin trichloride, are classified as hazardous materials with multiple risk factors.[1][2][3] Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][3][4]
Acute Dermal Toxicity Toxic in contact with skin.[2][3]
Acute Inhalation Toxicity Toxic if inhaled.[2][3]
Flammability Flammable solid.[1][3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3]

Experimental Protocols for Safe Handling and Disposal

Proper operational procedures are paramount when working with methyltin(3+). The following protocols outline the necessary steps for handling, spill management, and waste disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle methyltin(3+) and its compounds within a certified chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment:

    • Gloves: Wear impervious chemical-resistant gloves.[6]

    • Eye Protection: Use chemical safety goggles and a face shield.[2]

    • Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[2][6]

2. Spill Management Protocol:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[7][8]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Do not use water to clean up the initial spill of water-reactive organotin compounds, as this can release flammable gases.[5]

    • Clean the affected area thoroughly.[8]

  • Decontamination: All glassware and equipment that comes into contact with the organotin reagent should be washed with plenty of hexanes or toluene into the proper waste container.[5]

3. Waste Disposal Protocol:

All methyltin(3+) waste is considered hazardous and must be disposed of according to institutional and governmental regulations.[1][9]

  • Waste Collection:

    • Collect all methyltin(3+) waste, including contaminated materials and rinsates, in designated, closed, and properly labeled hazardous waste containers.[7][8][10][11]

    • Containers should be clearly marked with "Organotin wastes".[7]

  • Waste Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible substances.[8]

  • Final Disposal Methods:

    • Incineration: A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Controlled Landfill: Disposal in a controlled landfill in sealed containers may be permissible, subject to local regulations.[7]

    • Do Not: Do not dispose of methyltin(3+) waste down the drain or with general laboratory trash.[1][8] It should not be released into the environment.[1]

Logical Workflow for Methyltin(3+) Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of methyltin(3+).

Methyltin(3+) Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Temporary Storage cluster_4 Final Disposal A Handle Methyltin(3+) in Fume Hood with appropriate PPE B Generate Methyltin(3+) Waste (e.g., residual chemical, contaminated labware) A->B C Segregate waste into a designated, closed, and labeled hazardous waste container B->C D Label container clearly as 'Organotin Wastes' C->D E Store waste container in a designated, cool, dry, and well-ventilated area D->E F Arrange for pickup by certified hazardous waste disposal service E->F G Disposal Method: High-temperature incineration with afterburner and scrubber F->G Primary Method H Alternative: Controlled landfill in sealed containers (check local regulations) F->H Alternative Method

Caption: Workflow for the safe disposal of Methyltin(3+).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.